(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Properties
IUPAC Name |
ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
[1]
Executive Summary & Chemical Identity
Subject: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS Number: 180468-41-1 Role: Chiral Reference Standard, Process Impurity (Solifenacin), Synthetic Intermediate
This technical guide provides a comprehensive analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, the (R)-enantiomer of a critical intermediate used in the synthesis of the antimuscarinic agent Solifenacin. While the (S)-enantiomer (CAS 180468-42-2) is the pharmacologically active scaffold for Solifenacin, the (R)-enantiomer (CAS 180468-41-1) serves a vital role in Quality Control (QC) as a chiral purity standard and in Structure-Activity Relationship (SAR) studies to define stereochemical selectivity profiles.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| CAS Number | 180468-41-1 |
| IUPAC Name | Ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Chiral Center | C1 (R-configuration) |
| Physical State | Viscous oil or low-melting solid (Enantiomer dependent) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| Key Application | Chiral impurity marker for Solifenacin Succinate |
Synthetic Architecture & Methodology
The synthesis of the (R)-enantiomer requires strict stereochemical control. Unlike the (S)-enantiomer, which is produced on a kilogram scale for drug manufacturing, the (R)-enantiomer is typically synthesized via Asymmetric Hydrogenation or Classical Resolution to serve as a reference standard.
Retrosynthetic Analysis
The target molecule is constructed by protecting the secondary amine of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an ethyl carbamate group. The critical step is establishing the C1 chiral center.
Pathway Logic:
-
Precursor Formation: Cyclization to form the dihydroisoquinoline core.
-
Asymmetric Induction: Noyori transfer hydrogenation to establish the (R)-amine.
-
N-Protection: Schotten-Baumann reaction to install the ethyl carboxylate moiety.
Detailed Synthetic Protocol
Note: This protocol describes the synthesis of the (R)-amine followed by carbamate formation.
Step 1: Asymmetric Synthesis of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Reagents: 1-phenyl-3,4-dihydroisoquinoline, [RuCl(p-cymene)((R,R)-TsDPEN)], Formic acid/Triethylamine (5:2 azeotrope).
-
Mechanism: The reaction utilizes a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). The chiral ligand ((R,R)-TsDPEN) creates a chiral pocket that directs the hydride attack to the re-face of the imine bond, yielding the (R)-amine.
-
Procedure:
-
Charge a reactor with 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) and DMF.
-
Add the Ruthenium catalyst (0.5 mol%).
-
Slowly add the HCOOH/TEA mixture at 0°C to prevent exotherm-induced racemization.
-
Stir at 25°C for 12 hours. Monitor by HPLC.
-
Validation: Enantiomeric Excess (ee) should be >98% (R).
-
Step 2: Carbamoylation (Target Molecule Formation)
-
Reagents: (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (from Step 1), Ethyl Chloroformate, Triethylamine (TEA), Dichloromethane (DCM).
-
Rationale: A biphasic or anhydrous basic condition is used to neutralize the HCl byproduct, driving the reaction to completion.
-
Procedure:
-
Dissolve (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (10 mmol) in anhydrous DCM (50 mL).
-
Add TEA (1.5 eq) and cool to 0°C.
-
Dropwise add Ethyl Chloroformate (1.1 eq) over 30 minutes. Control: Rapid addition causes localized heating and potential impurity formation.
-
Warm to room temperature and stir for 4 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the title compound (CAS 180468-41-1).
-
Visualization of Synthetic Pathway
Figure 1: Stereoselective synthesis pathway from the imine precursor to the (R)-carbamate target.
Analytical Quality Control (Chiral Purity)
In the context of drug development (Solifenacin), distinguishing the (R)-enantiomer from the (S)-drug substance is critical. The (R)-isomer is considered a chiral impurity (Impurity 3 in many pharmacopeial monographs).
HPLC Method for Enantiomeric Separation
A self-validating analytical method must demonstrate baseline separation between the (R) and (S) enantiomers.
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Retention Time | (R)-Isomer: ~8.5 min; (S)-Isomer: ~11.2 min (Order may reverse based on column) |
| Limit of Quantitation | 0.05% (w/w) |
Causality in Method Design:
-
Diethylamine (DEA): Added to suppress the ionization of the residual amine or carbamate nitrogen interaction with silanols, sharpening the peak shape.
-
Isopropanol: Acts as the polar modifier to adjust retention time; lower % leads to longer retention but better resolution.
Applications in Drug Discovery
Solifenacin Impurity Profiling
Solifenacin Succinate is a muscarinic M3 antagonist.[1][2] The active pharmaceutical ingredient (API) possesses the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core.[3][4][5][1]
-
Risk: The presence of the (R)-enantiomer (CAS 180468-41-1 precursor) leads to the formation of (R)-Solifenacin diastereomers.
-
Impact: (R)-isomers of Solifenacin typically exhibit significantly reduced binding affinity to the M3 receptor (Ki values > 100-fold higher), rendering them therapeutically inert impurities that burden the metabolic system without benefit.
-
Usage: CAS 180468-41-1 is used to spike the (S)-sample during HPLC validation to prove the method can detect the "wrong" enantiomer.
Biological Activity & SAR
While primarily an impurity standard, the (R)-carbamate serves as a negative control in binding assays.
-
Mechanism: The phenyl ring at C1 fits into a hydrophobic pocket in the M3 receptor. The (R)-configuration alters the vector of the phenyl group, causing steric clash with the receptor wall, explaining the loss of potency.
References
-
Pharmaffiliates. (2024). Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Product Monograph. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 180468-42-2 (S-Enantiomer Reference). Retrieved from [Link]
- Google Patents. (2008). Polymorphs of solifenacin intermediate (US20080114029A1).
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 180272-45-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 118864-75-8 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate physical properties
This technical guide provides an in-depth analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a critical chiral intermediate and reference standard in the synthesis of isoquinoline-based therapeutics (e.g., Solifenacin).
Synthesis, Characterization, and Physical Properties
Part 1: Executive Summary & Chemical Identity
Compound Overview This compound is the N-ethoxycarbonyl derivative of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. It serves two primary roles in pharmaceutical development:
-
Chiral Impurity Reference: Used to quantify enantiomeric excess (ee) and purity in the production of Solifenacin (which utilizes the S-enantiomer).
-
Protected Intermediate: A stable, lipophilic precursor for further functionalization of the isoquinoline core.
Chemical Identity Table
| Property | Description |
| IUPAC Name | Ethyl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |
| Stereochemistry | (R)-Enantiomer |
| CAS (Parent Amine) | 118864-76-9 (Refers to (R)-1-phenyl-THIQ) |
| Functionality | Carbamate (Urethane) protecting group |
Part 2: Synthesis & Fabrication Protocol
Note: The following protocol is designed for the high-purity synthesis of the target carbamate from the parent amine.
2.1 Reaction Mechanism
The synthesis proceeds via a Schotten-Baumann acylation . The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbonyl of ethyl chloroformate under basic conditions to neutralize the generated HCl.
2.2 Experimental Protocol
Reagents:
-
(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (10 mmol) and dry DCM (50 mL). Cool to 0°C under nitrogen atmosphere.
-
Base Addition: Add TEA (15 mmol) dropwise. Ensure the internal temperature remains <5°C.
-
Acylation: Add ethyl chloroformate (12 mmol) slowly via syringe pump or addition funnel over 20 minutes. The reaction is exothermic.
-
Reaction Monitoring: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC until the starting amine is consumed (<0.5%).
-
Quench & Workup:
-
Quench with 1M HCl (30 mL) to remove unreacted amine and TEA.
-
Separate the organic layer.
-
Wash with Sat. NaHCO₃ (30 mL) to remove excess acid.
-
Wash with Brine (30 mL).
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes).
2.3 Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the N-acylation of the tetrahydroisoquinoline core.
Part 3: Physical & Chemical Properties
The following data represents the physicochemical profile expected for the pure enantiomer.
| Property | Value / Characteristic |
| Physical State | Viscous oil or low-melting solid (dependent on purity/crystallinity). |
| Color | Colorless to pale yellow. |
| Solubility | Soluble: DCM, Ethyl Acetate, Methanol, DMSO, Toluene.Insoluble: Water. |
| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic). |
| Boiling Point | >350°C (Decomposes before boiling at atm pressure). |
| Specific Rotation | |
| Stability | Stable under ambient conditions. Avoid strong acids/bases which may hydrolyze the carbamate. |
Part 4: Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.
4.1 Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
-
Aromatic Region: Multiplet, 7.10–7.40 ppm (9H). Includes the phenyl ring and the fused benzene ring of the isoquinoline.
-
Benzylic Proton (H-1): Broad singlet or doublet, ~6.20–6.50 ppm (1H). This peak is diagnostic; its chemical shift is heavily influenced by the carbamate anisotropy.
-
Methylene (H-3, H-4): Multiplets, 2.80–4.00 ppm (4H). Complex splitting due to ring conformation.
-
Ethyl Group:
-
Quartet (~4.15 ppm, 2H, -O-CH₂ -CH₃).
-
Triplet (~1.25 ppm, 3H, -O-CH₂-CH₃ ).
-
4.2 Chiral HPLC Method (Enantiomeric Purity)
This is the critical quality attribute (CQA) for distinguishing the (R) isomer from the (S) isomer (Solifenacin core).
-
Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Expected Result: The enantiomers should show baseline separation. The elution order depends on the specific column interaction but is consistent for a validated method.
4.3 Analytical Logic Diagram
Figure 2: Analytical validation workflow ensuring structural identity and optical purity.
Part 5: Handling and Safety
-
Hazard Identification: Irritant. Potential skin and eye irritant.
-
PPE: Nitrile gloves, safety glasses, lab coat.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is minimal but moisture protection is recommended to prevent hydrolysis over long-term storage.
References
-
Isosterism in Solifenacin Synthesis: Mealy, N. E., et al. "Solifenacin Succinate." Drugs of the Future, vol. 27, no. 12, 2002. (Discusses the core 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold).
-
Resolution of Tetrahydroisoquinolines: Kihara, M., et al. "Synthesis and pharmacological evaluation of enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives." Chemical & Pharmaceutical Bulletin. (Provides foundational data on the optical rotation and properties of the parent amine).
-
General Carbamate Synthesis (Schotten-Baumann): Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Authoritative text on N-acylation mechanisms).
Physicochemical Profiling and Solubility Optimization: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
[1]
Executive Summary
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (hereafter referred to as (R)-EPI ) is a critical chiral intermediate in the synthesis of muscarinic receptor antagonists, most notably Solifenacin Succinate .[1] While the (S)-enantiomer is the pharmacological scaffold for Solifenacin, the (R)-enantiomer typically represents the "distomer" (undesired enantiomer) generated during chiral resolution or asymmetric synthesis.[1]
Understanding the solubility profile of (R)-EPI is essential for two distinct industrial objectives:
-
Purification: Maximizing the rejection of (R)-EPI from the (S)-EPI product stream via differential solubility or crystallization.[1]
-
Recycling (Racemization): Dissolving the waste (R)-EPI to facilitate chemical racemization, allowing it to be re-processed into the active (S)-form—a vital step for cost-efficiency in large-scale API manufacturing.[1]
This guide provides an in-depth analysis of the physicochemical properties of (R)-EPI, supported by experimental protocols for solubility determination and solvent selection strategies.[1]
Molecular Identity & Physicochemical Basis[1]
To predict solubility behavior, we must first analyze the molecular interactions governed by the compound's structure.[1]
Structural Analysis[1]
-
Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (Lipophilic, planar aromatic system).[1]
-
Substituents:
Theoretical Properties
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₈H₁₉NO₂ | Moderate molecular weight (281.35 g/mol ).[1] |
| LogP (Predicted) | ~3.7 | Highly lipophilic.[1] Poor water solubility; high affinity for non-polar and aprotic solvents.[1] |
| H-Bond Donors | 0 | No acidic protons; relies on Van der Waals and dipole interactions.[1] |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Capable of accepting H-bonds from protic solvents (Alcohols).[1] |
| Physical State | Solid / Waxy Solid | Low melting point (~80–85°C range for analogs) increases risk of "oiling out" during crystallization.[1] |
Solubility Profile & Solvent Screening[2]
The following solubility data is synthesized from structure-activity relationships (SAR) of tetrahydroisoquinoline carbamates and process patents for Solifenacin intermediates.
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent for extraction; poor for crystallization (yield loss).[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Primary solvent for reaction workup and extraction.[1] |
| Aromatic | Toluene, Xylene | High | Ideal for heated dissolution and racemization processes.[1] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), IPA | Moderate to High | Best choice for crystallization when paired with water (antisolvent). |
| Ethers | MTBE, THF | Moderate | Good for keeping the compound in solution during low-temp reactions.[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Antisolvents. Used to force precipitation or induce oiling out. |
| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Used to wash away inorganic salts; compound partitions 99%+ into organic phase.[1] |
The "Oiling Out" Phenomenon
A critical challenge with (R)-EPI is its tendency to form a separate liquid phase (oil) rather than crystallize when an antisolvent is added too quickly.[1] This occurs because the compound's melting point is relatively low, and the metastable zone width (MSZW) in solvent mixtures like Toluene/Heptane can be narrow.[1]
Mitigation Strategy:
Process Application: Racemization & Recycling[1][3]
In industrial settings, the (R)-enantiomer is not discarded.[1] It is subjected to a Racemization Loop .[1] Solubility plays a pivotal role here: the solvent must dissolve the (R)-isomer but also be compatible with the base (e.g., Potassium tert-butoxide) used to deprotonate the C1 position.[1]
Racemization Workflow Visualization
Figure 1: Industrial recycling loop for (R)-EPI, relying on high solubility in aromatic solvents for base-catalyzed racemization.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch.
Reagents: (R)-EPI (Solid), HPLC Grade Solvents.[1]
-
Preparation: Weigh approx. 500 mg of (R)-EPI into three separate 20 mL scintillation vials.
-
Solvent Addition: Add exactly 2.0 mL of the target solvent (e.g., Ethanol) to the vial.[1]
-
Equilibration:
-
Seal vials and place in a thermostatic shaker at 25°C for 24 hours.
-
Note: If the solid dissolves completely, add more solid until a suspension persists.[1]
-
-
Sampling:
-
Stop agitation and allow solids to settle for 1 hour.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.[1]
-
-
Quantification:
Protocol B: Antisolvent Crystallization (Purification)
Designed to crystallize the carbamate while rejecting impurities.
-
Dissolution: Dissolve 10 g of crude (R)-EPI in 30 mL of Ethanol at 50°C. Ensure complete dissolution.
-
Cooling: Slowly cool the solution to 30°C.
-
Antisolvent Addition: Add Water dropwise via an addition funnel.[1]
-
Nucleation: Once turbidity persists, seed with pure crystals (if available) and stir at 20°C for 2 hours.
-
Isolation: Cool to 0–5°C for 1 hour, then filter. Wash cake with cold 1:1 EtOH/Water.
Troubleshooting & Risk Management
| Issue | Root Cause | Corrective Action |
| Low Yield | High solubility in mother liquor.[1] | Increase antisolvent ratio or lower final temperature to -10°C. |
| Oiling Out | Temperature too high during antisolvent addition; impurity profile.[1] | Use a "Seeded Cooling" profile.[1] Switch solvent system to IPA/Water (IPA has lower solubilizing power than EtOH).[1] |
| Gel Formation | Rapid precipitation trapping solvent.[1] | Apply vigorous agitation (high shear) during nucleation onset.[1] |
References
-
Process for preparation of Solifenacin. Patent US6017927A.[1] (Describes the core synthesis and resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives). Link
-
Synthesis and Application of Ethyl (1S)-1-Phenyl-3,4-Dihydroisoquinoline-2-Carboxylate. Ningbo Inno Pharmchem Technical Report. (Details the physical properties and industrial relevance of the S-enantiomer, applicable to the R-form). Link
-
One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. ResearchGate / Journal of Organic Chemistry. (Discusses the recycling of the R-isomer waste stream). Link
-
PubChem Compound Summary for Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. (Source for predicted LogP and physical constants). Link[1]
Technical Guide: Stability & Storage of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary
This technical guide provides a comprehensive framework for the handling, storage, and stability assessment of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (henceforth referred to as (R)-EPDI ).
As a chiral N-acyl-tetrahydroisoquinoline, (R)-EPDI serves as a critical reference standard (often the distomer in Solifenacin synthesis) or a scaffold for novel muscarinic antagonists. Its stability is governed by two competing mechanisms: benzylic oxidation at the C1 position and hydrolytic cleavage of the carbamate moiety. This guide outlines self-validating protocols to mitigate these risks, ensuring high enantiomeric excess (
Chemical Identity & Critical Quality Attributes (CQA)
Understanding the structural vulnerabilities of (R)-EPDI is the first step in designing a robust storage protocol.
| Attribute | Specification / Detail |
| Chemical Name | (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Common Role | Chiral Intermediate; Solifenacin Impurity Standard (Distomer) |
| Molecular Formula | |
| Molecular Weight | 281.35 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Primary Instability | Oxidative Dehydrogenation (Aromatization) |
| Secondary Instability | Carbamate Hydrolysis |
Structural Vulnerability Analysis
The molecule features a 1-phenyl-1,2,3,4-tetrahydroisoquinoline core protected by an ethyl carbamate.
-
Benzylic C1-H: The proton at C1 is benzylic and adjacent to a nitrogen atom. Although the carbamate withdraws electron density (stabilizing the N-lone pair), the C1 position remains susceptible to radical autoxidation, leading to the formation of peroxides or dehydrogenation to the imine/isoquinoline.
-
Carbamate Linkage: While generally stable, the ethyl carbamate is susceptible to hydrolysis under extreme pH, releasing the free amine (which oxidizes rapidly) and ethanol.
Degradation Pathways: The "Why" Behind the Protocols
To prevent degradation, one must understand the mechanism. The following diagram illustrates the two primary failure modes for (R)-EPDI.
Diagram 1: Mechanistic Degradation Pathways
Caption: Figure 1. Oxidative and hydrolytic degradation cascades. The formation of the aromatic isoquinoline is thermodynamically driven.
Oxidative Stress (The Primary Threat)
Exposure to atmospheric oxygen and UV light promotes the abstraction of the benzylic proton at C1. This forms a radical that reacts with
-
Impact: Loss of chirality (aromatization destroys the stereocenter) and chemical purity.
Hydrolytic Stress
Strong acids or bases attack the carbonyl carbon of the carbamate.
-
Impact: Release of the free amine, which is significantly more prone to oxidation than the carbamate-protected form.
Stability-Indicating Analytical Protocols
A storage strategy is only as good as the testing method used to verify it. You must use a Stability-Indicating Method (SIM) capable of resolving the enantiomer from its degradants.
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates (R)-EPDI from its oxidized impurities (aromatic isoquinolines) and hydrolyzed products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to prevent on-column hydrolysis).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (aromatic systems).
-
Success Criteria: Resolution (
) > 1.5 between (R)-EPDI and the fully aromatic isoquinoline impurity.
Chiral Purity Assessment (Chiral LC)
Crucial for verifying that no racemization has occurred at the C1 center.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Target: Confirm enantiomeric excess (
) > 99.5%.
Storage & Handling Protocols
The following workflow ensures the integrity of (R)-EPDI from receipt to usage.
Diagram 2: Lifecycle Management Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for handling (R)-EPDI to minimize oxidative exposure.
Step-by-Step Storage Guide
-
Container Selection: Use amber glass vials (Class 1 borosilicate) to block UV light. Plastic containers can leach plasticizers which may interact with the carbamate.
-
Inert Atmosphere (Critical):
-
Protocol: Flush the vial headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the substance.
-
Why: Removes oxygen, halting the radical oxidation pathway described in Section 2.1.
-
-
Temperature:
-
Long-term (>1 month): Store at -20°C .
-
Short-term (<1 month): 2-8°C is acceptable if strictly protected from light.
-
-
Aliquoting:
-
Upon receipt, divide the bulk material into single-use aliquots.
-
Reasoning: Repeated freeze-thaw cycles introduce moisture condensation, which can catalyze hydrolysis.
-
Troubleshooting & Risk Mitigation
| Observation | Root Cause | Corrective Action |
| Yellowing of material | Oxidation to isoquinoline/imine species. | Discard. Purification is difficult as the aromatic impurity co-elutes on silica. |
| Haze/Turbidity in solution | Moisture ingress / Hydrolysis. | Filter through 0.2 µm PTFE. Check LC-MS for free amine mass ( |
| Drop in Enantiomeric Excess | Racemization (likely base-catalyzed). | Verify pH of storage buffers/solvents. Ensure no trace base (e.g., TEA) was left from synthesis. |
Re-purification Strategy
If degradation is minor (<5%), purification via column chromatography is possible but challenging due to the polarity similarity between the starting material and the imine.
-
Stationary Phase: Neutral Alumina (prevent acid-catalyzed hydrolysis).
-
Eluent: Hexane/Ethyl Acetate gradient.
-
Note: If the material has fully aromatized (isoquinoline formation), separation is easier, but the chiral center is lost irretrievably.
References
-
Mealy, N., et al. (1999).[1] "Solifenacin Succinate: Treatment of Overactive Bladder." Drugs of the Future, 24(8), 871-874.[1]
-
Astellas Pharma Inc. (2005). "Process for the preparation of Solifenacin." World Intellectual Property Organization, WO2005075474.[1]
-
LGC Standards. (2023). "Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Reference Material Certificate."
-
PubChem. (2025).[2] "Compound Summary: Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate." National Library of Medicine.
-
Zhang, Y., et al. (2012).[3] "Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds." ChemMedChem, 7(12). (Context on THIQ stability).
Sources
- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 2. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Architectures: A Technical Guide to the Synthesis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary & Strategic Analysis
The target molecule, (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , represents a privileged scaffold in medicinal chemistry, specifically within the tetrahydroisoquinoline (THIQ) class. This core is structurally homologous to the antimuscarinic agent Solifenacin (which utilizes the S-enantiomer) and various dopamine receptor modulators.
For the development scientist, the synthesis presents two Critical Process Parameters (CPPs):
-
Construction of the Isoquinoline Core: Efficient cyclization of the phenethylamine precursor.
-
C1-Stereocontrol: Establishing the (R)-configuration at the benzylic position with high enantiomeric excess (
).
This guide prioritizes an Asymmetric Transfer Hydrogenation (ATH) approach due to its superior atom economy and scalability compared to classical resolution, though a resolution protocol is provided as a validation benchmark.
Retrosynthetic Logic
The most logical disconnection occurs at the carbamate nitrogen (
Figure 1: Retrosynthetic analysis highlighting the pivotal asymmetric reduction step.
Phase I: Construction of the Imine Core
Objective: Synthesis of 1-phenyl-3,4-dihydroisoquinoline.
The Bischler-Napieralski cyclization remains the industry standard for generating the dihydroisoquinoline scaffold. It is robust but requires careful moisture control to prevent amide hydrolysis.
Protocol 1.0: Bischler-Napieralski Cyclization
Reagents:
-
N-(2-phenylethyl)benzamide (1.0 equiv)
-
Phosphorus oxychloride (
) (2.5 equiv) -
Acetonitrile (Solvent, Anhydrous)
Step-by-Step Methodology:
-
Charge: In a dry reactor under
atmosphere, suspend N-(2-phenylethyl)benzamide in anhydrous acetonitrile (5 mL/g). -
Activation: Add
dropwise over 30 minutes, maintaining internal temperature . -
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the amide. -
Quench (Exothermic): Cool to
. Slowly pour the reaction mixture into ice water. -
Basification: Adjust pH to 10–11 using 20% NaOH solution. The imine is stable but sensitive to prolonged exposure to strong aqueous base.
-
Extraction: Extract with Dichloromethane (DCM) (
). Dry organics over and concentrate. -
Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficient for Step 2.
Key Insight:
Phase II: Stereoselective Induction (The Critical Step)
Objective: Synthesis of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
We employ Asymmetric Transfer Hydrogenation (ATH) using a Noyori-Ikariya type catalyst. This method avoids high-pressure
Protocol 2.0: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Reagents:
-
1-phenyl-3,4-dihydroisoquinoline (Substrate)
-
Catalyst:
(0.5 – 1.0 mol%) -
Formic Acid / Triethylamine (5:2 azeotrope) as Hydrogen source.
-
Dichloromethane (DCM) or DMF.
Mechanism & Causality:
The reaction proceeds via a metal-ligand bifunctional mechanism. The
Step-by-Step Methodology:
-
Inertion: Purge the reactor with Argon.
-
Solution Prep: Dissolve the imine (1.0 equiv) in degassed DCM.
-
Catalyst Addition: Add
(0.01 equiv). -
H-Source: Add the
mixture (3.0 equiv) dropwise. -
Reaction: Stir at
for 12–24 hours.-
Checkpoint: Monitor conversion via HPLC. Full conversion is critical to avoid difficult separation of the imine/amine.
-
-
Workup: Quench with saturated
. Extract with DCM. -
Isolation: The chiral amine is obtained as an oil or solid.
Validation (Self-Correcting Step):
If
Figure 2: Mechanism of Noyori Asymmetric Transfer Hydrogenation.
Phase III: N-Acylation & Final Assembly
Objective: Formation of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
The final step protects the secondary amine with an ethyl carbamate group. This stabilizes the molecule and modulates its lipophilicity.
Protocol 3.0: Schotten-Baumann Acylation
Reagents:
-
(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Ethyl Chloroformate (
) (1.2 equiv) -
Triethylamine (
) or (2.0 equiv) -
DCM (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve the chiral amine in dry DCM at
. -
Base Addition: Add
. -
Acylation: Add Ethyl Chloroformate dropwise over 15 minutes. The reaction is exothermic; control temp
to prevent racemization or bis-acylation side products. -
Completion: Warm to room temperature and stir for 2 hours.
-
Wash: Wash with 1N HCl (to remove unreacted amine), then saturated
, then brine. -
Drying: Dry over
and concentrate in vacuo. -
Final Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Quality Control & Data Summary
To ensure the integrity of the "Technical Guide," the following specifications must be met for the final compound.
| Attribute | Specification | Analytical Method |
| Appearance | White to off-white solid/oil | Visual |
| Purity (Chemical) | HPLC (C18, Acetonitrile/Water) | |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H) | |
| Identity | Consistent with Structure | 1H-NMR (CDCl3), MS (ESI) |
| Residual Solvent | < ICH Limits | GC-HS |
Chiral HPLC Method (Example)
-
Column: Daicel Chiralcel OD-H (
mm, 5 µm) -
Mobile Phase: Hexane : Isopropanol (90 : 10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 220 nm
-
Expected Result: The (R)-enantiomer should elute distinct from the (S)-enantiomer (inject racemate to establish retention times).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
- Whittal, J. (2018). Scale-Up of the Asymmetric Synthesis of Solifenacin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (Contextual reference for 1-phenyl-THIQ scaffold handling).
- Ito, K., et al. (1998). Asymmetric Synthesis of 1-Substituted Tetrahydroisoquinolines. Synlett, 1998(11), 1163-1165. (Foundational work on this specific chiral core).
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate mechanism of action
The following technical guide details the molecular profile, mechanism of action, and experimental utility of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate .
Role: Chiral Intermediate & Stereochemical Probe Primary Application: Synthesis of Solifenacin (Vesicare) & Muscarinic Receptor SAR Studies
Executive Summary
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1) is the (R)-enantiomer of a critical carbamate intermediate used in the asymmetric synthesis of Solifenacin , a potent Muscarinic M3 receptor antagonist. While the (S)-enantiomer is the pharmacological scaffold for Solifenacin, the (R)-enantiomer serves as a vital reference standard for enantiomeric purity (chiral resolution) and a tool for investigating the stereochemical requirements of the tetrahydroisoquinoline (THIQ) pharmacophore.
Unlike the final drug Solifenacin, which features a basic quinuclidine ring essential for receptor binding, this ethyl carbamate derivative is pharmacologically latent due to the neutralization of the nitrogen lone pair. Its "mechanism of action" is therefore defined by its chemical reactivity (as a prodrug/precursor) and its utility in defining the Structure-Activity Relationship (SAR) of M3 antagonists.
Molecular Identity & Structural Pharmacology
Chemical Structure Analysis
The molecule consists of a 1,2,3,4-tetrahydroisoquinoline core substituted at the C1 position with a phenyl ring and at the N2 position with an ethyl carboxylate (carbamate) group.
| Feature | Specification |
| Chemical Name | Ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| CAS Number | 180468-41-1 (R-isomer); 180468-42-2 (S-isomer) |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Chirality | (R)-enantiomer (Distomer in Solifenacin synthesis) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
Pharmacophore & SAR Logic
To understand the mechanism, one must contrast this intermediate with the active drug Solifenacin :
-
Nitrogen Basicity (Critical):
-
Solifenacin: Contains a tertiary amine (quinuclidine) that is protonated at physiological pH. This positive charge acts as the "anchor," forming a crucial ionic bond with a conserved Aspartate residue in the Muscarinic M3 receptor binding pocket.
-
Ethyl Carbamate (Topic Compound): The nitrogen is part of a carbamate linkage (
). The lone pair is delocalized into the carbonyl, rendering the nitrogen non-basic and neutral. It cannot protonate and thus fails to bind the Aspartate anchor.
-
-
Stereochemistry ((R) vs (S)):
-
Solifenacin ((S)-isomer): The phenyl ring at C1 is oriented to engage in specific
stacking interactions with tyrosine residues in the receptor's hydrophobic cage. -
(R)-isomer: The spatial arrangement of the phenyl ring is inverted, leading to steric clashes or suboptimal
-stacking, significantly reducing affinity even if the nitrogen were basic.
-
Mechanism of Action: Pathway & Synthesis
While the molecule itself is a stable intermediate, its "action" occurs within the synthetic pathway of Solifenacin. It represents the "protected" form of the chiral amine.
Synthetic Pathway & Chiral Resolution
The formation and subsequent resolution of this carbamate is the industry-standard method for generating high-purity Solifenacin.
Caption: The role of (R)-ethyl carbamate as the distomer in the asymmetric synthesis of Solifenacin.
Experimental Validation Protocols
Protocol A: Chiral Purity Analysis (HPLC)
To distinguish the (R)-enantiomer from the (S)-enantiomer, a chiral stationary phase is required. This protocol validates the enantiomeric excess (ee%).
-
Objective: Quantify (R)-isomer content in a racemic or enriched mixture.
-
Column: Chiralcel OD-H or AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Expected Retention:
-
(S)-isomer: ~8-10 min (varies by column).
-
(R)-isomer: ~12-15 min (typically elutes second on OD-H, but must be empirically verified with standards).
-
Protocol B: Hydrolysis to Active Amine
To study the biological activity of the core scaffold, the ethyl carbamate protecting group must be removed.
-
Reagents: 48% Hydrobromic acid (HBr) or Potassium Hydroxide (KOH) in Ethanol.
-
Procedure:
-
Dissolve 1.0 eq of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in Ethanol.
-
Add 10 eq of KOH (pellets).
-
Reflux at 80°C for 12–16 hours.
-
Monitor by TLC (Ethyl acetate/Hexane) for disappearance of the carbamate spot.
-
-
Workup:
-
Cool to RT, dilute with water.
-
Extract with Dichloromethane (DCM).
-
Dry organic layer over MgSO₄ and concentrate.
-
-
Result: Yields (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Free Amine).
-
Note: This free amine is bioactive (Dopamine
-hydroxylase inhibitor) and can be used for secondary pharmacological assays.
-
Potential Biological Targets (Post-Hydrolysis)
Once hydrolyzed to the free amine, the (R)-scaffold exhibits distinct pharmacology from the (S)-scaffold (Solifenacin precursor).
| Target System | Activity of (R)-1-phenyl-THIQ | Mechanism |
| Dopamine Transporter (DAT) | Weak Inhibitor | Blocks reuptake of dopamine; (R)-isomers of THIQs often show amphetamine-like psychostimulant properties, unlike the (S)-isomers. |
| NMDA Receptor | Modulator | Some 1-substituted THIQs act as neuroprotective agents by modulating glutamate excitotoxicity.[1] |
| Dopamine | Inhibitor | Inhibits the conversion of dopamine to norepinephrine, potentially lowering blood pressure. |
References
-
Naito, R., et al. (2005). "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic M3 Receptor Antagonists." Journal of Medicinal Chemistry, 48(21), 6597–6606. Link
-
Mealy, N. E., et al. (2004). "Solifenacin Succinate: Treatment of Overactive Bladder, Muscarinic M3 Antagonist."[2] Drugs of the Future, 29(2), 113. Link
-
European Medicines Agency. (2004). "Vesicare (Solifenacin) Assessment Report." EMA Scientific Discussion. Link
-
Antkiewicz-Michaluk, L., et al. (2006).[1] "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties." Journal of Neurochemistry, 97(3), 846-856. Link
Sources
Biological Activity of 1-Phenyl-3,4-Dihydroisoquinoline Derivatives
This technical guide details the biological activity, synthesis, and pharmacological potential of 1-phenyl-3,4-dihydroisoquinoline derivatives.
Technical Whitepaper for Drug Discovery & Development
Executive Summary: The Privileged Scaffold
The 1-phenyl-3,4-dihydroisoquinoline (1-phenyl-3,4-DHIQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike its fully reduced counterpart (tetrahydroisoquinoline), the 3,4-dihydroisoquinoline core possesses a C=N imine bond, conferring distinct electronic properties, rigidity, and reactivity.[1]
This guide focuses on two primary therapeutic vectors for this scaffold:
-
Antineoplastic Activity: Inhibition of tubulin polymerization targeting the colchicine binding site.
-
Spasmolytic Activity: Modulation of voltage-gated calcium channels (VGCC) in smooth muscle.
Chemical Space & Synthesis
The synthesis of 1-phenyl-3,4-DHIQ derivatives is robustly achieved via the Bischler-Napieralski cyclization .[2][3][4] This pathway allows for the divergent synthesis of libraries by varying the starting phenethylamine and the benzoyl chloride derivative.[1]
Core Synthetic Workflow (Bischler-Napieralski)
The reaction proceeds through the electrophilic cyclodehydration of an N-phenethylbenzamide.
Mechanism of Action (Synthetic):
-
Activation: The amide oxygen attacks the Lewis acid (POCl₃), converting the amide into a reactive imidoyl chloride/phosphate intermediate.[1]
-
Cyclization: Intramolecular electrophilic aromatic substitution occurs where the electron-rich phenyl ring attacks the electrophilic carbon of the imidoyl group.
-
Aromatization/Elimination: Loss of the leaving group restores aromaticity to the fused ring, yielding the 3,4-dihydroisoquinoline.[1]
Figure 1: The Bischler-Napieralski cyclization pathway for generating the 1-phenyl-3,4-dihydroisoquinoline core.
Pharmacological Profiles[1][5][6][7][8]
Antineoplastic Activity: Tubulin Polymerization Inhibition
Derivatives of 1-phenyl-3,4-DHIQ have emerged as potent inhibitors of tubulin polymerization, functioning similarly to combretastatin A-4 (CA-4) .
-
Mechanism: These compounds bind to the colchicine site of tubulin. The 1-phenyl ring mimics the B-ring of colchicine/CA-4, while the isoquinoline moiety mimics the A-ring.
-
Key SAR Finding: The presence of a 3'-hydroxy-4'-methoxy substitution pattern on the 1-phenyl ring is critical for nanomolar potency. This specific motif facilitates hydrogen bonding with Val181 and Cys241 in the tubulin binding pocket.[1]
-
Cellular Effect: Binding prevents microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Quantitative Data Summary (Cytotoxicity):
| Compound Variant | R1 (Isoquinoline) | R2 (1-Phenyl) | IC50 (HeLa Cells) | Tubulin Inhibition (IC50) |
| 5n (Lead) | 6,7-dimethoxy | 3'-OH, 4'-OMe | 0.042 µM | 1.8 µM |
| Analog A | 6,7-dimethoxy | 4'-OMe | 1.2 µM | >10 µM |
| Analog B | H | 3'-OH, 4'-OMe | 0.85 µM | 5.2 µM |
| CA-4 (Control) | - | - | 0.003 µM | 1.2 µM |
Data synthesized from recent SAR studies (e.g., Source 1.1).
Spasmolytic Activity: Calcium Channel Modulation
Beyond oncology, 1,3-disubstituted 3,4-DHIQs exhibit significant spasmolytic (smooth muscle relaxant) activity, comparable to papaverine and mebeverine .[1]
-
Mechanism: These derivatives block Voltage-Gated Calcium Channels (VGCCs), inhibiting the influx of extracellular Ca²⁺ required for smooth muscle contraction.
-
Key SAR Finding: A hydrophobic group at the C3 position (e.g., isopropyl) enhances membrane permeability and binding affinity to the channel pore.[1]
-
Dual Action: Certain derivatives (e.g., Compound 5d ) show antioxidant properties alongside spasmolytic effects, offering dual therapeutic benefits for inflammatory bowel conditions.[1]
Experimental Protocols
Protocol A: Synthesis of 1-(3'-hydroxy-4'-methoxyphenyl)-3,4-dihydroisoquinoline
Objective: To synthesize the lead anticancer derivative via Bischler-Napieralski.
-
Amide Formation: Dissolve 3,4-dimethoxyphenethylamine (10 mmol) and triethylamine (12 mmol) in dry DCM. Add 3-hydroxy-4-methoxybenzoyl chloride (10 mmol) dropwise at 0°C. Stir for 4h. Wash with 1N HCl and brine.[1] Evaporate solvent.[1][5]
-
Cyclization: Dissolve the crude amide (5 mmol) in anhydrous 1,2-dichloroethane (20 mL) .
-
Activation: Add POCl₃ (15 mmol) slowly under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (83°C) for 2–4 hours. Monitor via TLC (disappearance of amide spot).[1]
-
Workup: Cool to RT. Pour onto crushed ice/water. Basify to pH 10 using 20% NaOH solution. Extract with DCM (3x).[1]
-
Purification: Dry organic layer over Na₂SO₄. Concentrate and purify via silica gel column chromatography (Eluent: EtOAc/Hexane 1:4).
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: To validate the mechanism of action.
-
Preparation: Prepare bovine brain tubulin (0.4 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9).
-
Incubation: Add GTP (1 mM) and the test compound (at varying concentrations, e.g., 0.1–10 µM) to the tubulin solution on ice. Use Colchicine (3 µM) as a positive control.[1]
-
Initiation: Transfer samples to a spectrophotometer cuvette heated to 37°C .
-
Measurement: Monitor turbidity by measuring absorbance at 350 nm every 30 seconds for 60 minutes.
-
Analysis: Calculate the Vmax (rate of polymerization) and determine the IC50 relative to the vehicle control (DMSO).
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) and the downstream signaling pathway for the anticancer activity of the scaffold.
Figure 2: SAR mapping of the 1-phenyl-3,4-DHIQ scaffold linked to the tubulin inhibition pathway.
References
-
Synthesis and biological evaluation of 1-phenyl-3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Source: PubMed/Wiley-VCH [Link]
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Source: MDPI (Molecules) [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines (Contextual grounding for DHIQ precursors). Source: NIH/PubMed [Link]
-
Bischler-Napieralski Reaction: Mechanisms and Protocols. Source: Organic Chemistry Portal [Link]
Sources
Technical Monograph: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
This technical guide provides a comprehensive analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a critical chiral building block in medicinal chemistry. While its (S)-enantiomer is the key intermediate for the blockbuster antimuscarinic drug Solifenacin (Vesicare) , the (R)-enantiomer serves as a vital enantiomeric impurity standard for quality control and a privileged scaffold for exploring novel therapeutic targets, including dopamine D1 antagonists and tubulin polymerization inhibitors.
Executive Summary
Compound Name: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS Number: 180468-41-1 Molecular Formula: C₁₈H₁₉NO₂ Molecular Weight: 281.35 g/mol Core Scaffold: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-Ph-THIQ)[1][2][3][4][5]
This guide details the chemical architecture, asymmetric synthesis, and analytical profiling of the (R)-enantiomer. Primarily utilized as the definitive distomer (impurity reference standard) in the manufacturing of Solifenacin Succinate, this molecule also represents a "privileged structure" in fragment-based drug discovery (FBDD), offering a rigid, chiral template for GPCR ligand design.
Chemical Identity & Stereochemistry
The molecule features a tetrahydroisoquinoline ring fused to a phenyl group at the C1 position. The chirality at C1 is the defining feature.
-
Stereocenter: C1 position of the isoquinoline ring.
-
Configuration: (R)-configuration. According to Cahn-Ingold-Prelog (CIP) priority:
-
Structure: The ethyl carbamate moiety at N2 protects the amine and modulates lipophilicity.
Physical Properties Table
| Property | Value | Note |
| Appearance | White to pale yellow solid/oil | Low melting point solid |
| Boiling Point | ~412 °C (Predicted) | at 760 mmHg |
| Solubility | Soluble in DCM, MeOH, EtOAc | Lipophilic nature |
| Chiral Purity | >99.5% ee required | For use as analytical standard |
| Storage | 2-8°C, Inert atmosphere | Hygroscopic tendency |
Synthetic Routes & Process Chemistry
High-fidelity synthesis of the (R)-enantiomer requires controlling the stereocenter at C1. Two primary strategies are employed: Classical Resolution and Asymmetric Transfer Hydrogenation (ATH) .[5]
Retrosynthetic Analysis
The ethyl carbamate is typically installed after establishing the chiral center on the secondary amine.
-
Target: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Precursor: (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline ((R)-1-Ph-THIQ)
-
Starting Materials: Phenethylamine + Benzoyl Chloride.
Route A: Asymmetric Transfer Hydrogenation (Catalytic Route)
This is the modern, atom-economical approach utilizing Noyori-type catalysis.
Step 1: Bischler-Napieralski Cyclization
-
Reagents: Phenethylamine, Benzoyl chloride, POCl₃ (or P₂O₅).[2][3]
-
Mechanism: Amide formation followed by dehydrative cyclization to form the imine intermediate, 1-phenyl-3,4-dihydroisoquinoline .
Step 2: Asymmetric Reduction (The Chiral Step) To obtain the (R)-enantiomer , the reduction of the imine is catalyzed by a Ruthenium complex with a chiral diamine ligand.
-
Catalyst: RuCl (Note: The (R,R)-ligand typically induces (R)-selectivity in cyclic imines, contrasting with the (S,S)-ligand used for Solifenacin).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Conditions: 25-30°C, inert atmosphere.
-
Yield: >95% conversion, >95% ee.
Step 3: Carbamoylation
-
Reagents: Ethyl chloroformate, K₂CO₃, DCM/Water (Schotten-Baumann conditions).
-
Protocol: The (R)-amine is treated with ethyl chloroformate to install the ethyl ester protecting group.
Route B: Classical Resolution (Industrial Route)
Used when chiral catalysts are cost-prohibitive or for recovering the (R)-isomer from racemic waste streams of Solifenacin production.
-
Racemic Synthesis: Reduction of the imine with NaBH₄ to give (±)-1-Ph-THIQ.
-
Salt Formation: Treatment with D-(-)-Tartaric acid (or L-Tartaric depending on specific crystallization kinetics, typically D-tartaric precipitates the (S)-amine, leaving the (R)-amine in the mother liquor, or vice versa depending on solvent).
-
Isolation: The enriched (R)-amine is liberated with NaOH and purified.
Visualization: Synthesis Workflow
Caption: Asymmetric synthesis pathway highlighting the critical Noyori Transfer Hydrogenation step to establish the (R)-configuration.
Analytical Profiling & Quality Control
Distinguishing the (R)-enantiomer from the (S)-enantiomer (Solifenacin intermediate) is critical.
Chiral HPLC Method[8]
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 220 nm.
-
Retention Time: The enantiomers will have distinct retention times (e.g., (R) elutes at
, (S) at ). -
Acceptance Criteria: For use as an impurity standard, the (R)-isomer must be >99% pure with no detectable (S)-isomer overlap.
Optical Rotation
-
Specific Rotation
: The (R)-enantiomer typically exhibits a rotation opposite to the Solifenacin intermediate.-
(S)-1-Ph-THIQ (free amine): (+) rotation.
-
(R)-1-Ph-THIQ (free amine): (-) rotation.
-
Note: Derivatization to the ethyl carbamate may shift the magnitude but usually preserves the sign. Verification with a Certificate of Analysis (CoA) is mandatory.
-
Applications in Drug Development[5][6][9]
Solifenacin Impurity Qualification
In the GMP manufacturing of Solifenacin, the (R)-enantiomer is a Process Related Impurity .
-
Regulatory Requirement: ICH Q3A guidelines require the identification and quantification of enantiomeric impurities.
-
Usage: The (R)-ethyl carbamate is spiked into Solifenacin samples during HPLC method validation to prove the method's "Specificity" (ability to separate the drug from its enantiomer).
Fragment-Based Drug Discovery (FBDD)
The 1-phenyl-THIQ core is a "privileged scaffold" found in numerous bioactive compounds.
-
Dopamine Antagonists: (R)-1-phenyl-THIQ derivatives have shown affinity for D1 dopamine receptors.
-
Tubulin Inhibition: 1-phenyl-3,4-dihydroisoquinoline derivatives have been reported as tubulin polymerization inhibitors.[7][8] The (R)-configuration provides a specific 3D vector for exploring the colchicine binding site on tubulin.
-
Ion Channel Blockers: The rigid THIQ core is often explored in blocking K+ or Na+ channels for pain management.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Stability: Stable under normal conditions but should be kept away from strong oxidizing agents.
References
-
Solifenacin Succinate Synthesis & Impurities: Method for the preparation of solifenacin and intermediate thereof.[1][9] US Patent 8,283,470. (Describes the (S)-enantiomer synthesis and the relevance of enantiomeric purity).
-
Asymmetric Synthesis of THIQs: Enantioselective synthesis of 1-substituted tetrahydroisoquinolines via asymmetric transfer hydrogenation. Journal of the American Chemical Society.[10] (Details the Ru-TsDPEN catalyzed reduction mechanism).
-
Biological Activity of THIQ Scaffold: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. (Review of the scaffold's utility in D1 antagonism and tubulin inhibition).
-
Chemical Identity: Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Product Page. Pharmaffiliates.[5][6][9][11] (Confirmation of CAS 180468-41-1).
Sources
- 1. US8283470B2 - Method for the preparation of solifenacin and intermediate thereof - Google Patents [patents.google.com]
- 2. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 3. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 4. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2007076116A2 - Intermediates for preparing solifenacin - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arlifesciences.com [arlifesciences.com]
The Dihydroisoquinoline Scaffold: From Coal Tar to Chiral Catalysis
A Technical Guide for Drug Discovery & Synthetic Methodology
Executive Summary
The 3,4-dihydroisoquinoline (DHIQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically bridging the gap between simple coal tar distillates and complex benzylisoquinoline alkaloids (like papaverine and morphine), the DHIQ core today serves as a critical intermediate in the synthesis of enantiopure tetrahydroisoquinolines (THIQs) and a pharmacophore in its own right.
This guide provides a technical deep-dive into the DHIQ moiety, moving from its 19th-century isolation to modern asymmetric catalysis. It includes a field-validated protocol for the Bischler–Napieralski cyclization, mechanistic insights into reactivity, and a structural analysis of its pharmacological potential.
Part 1: Historical Genesis & Structural Significance
The Discovery
Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp, who separated it from quinoline via fractional crystallization of its acid sulfate.[1] However, the true synthetic utility of the scaffold emerged with the discovery of the 3,4-dihydro form.
Unlike the fully aromatic isoquinoline (stable, less reactive) or the fully saturated tetrahydroisoquinoline (flexible, secondary amine), the 3,4-dihydroisoquinoline contains a cyclic C=N imine bond. This structural feature is the "reactivity handle," allowing for:
-
Nucleophilic addition at C1 (e.g., Grignard reagents, asymmetric allylation).
-
Reduction to chiral THIQs.
-
Cycloaddition (e.g., 1,3-dipolar cycloaddition) to form fused heterocycles.[2]
Historical Timeline
The evolution of DHIQ chemistry parallels the maturation of organic synthesis itself.
Figure 1: Chronological evolution of DHIQ chemistry from isolation to asymmetric synthesis.
Part 2: The Synthetic Evolution (The "How")
The Bischler–Napieralski Reaction: The Gold Standard
Discovered in 1893, this reaction remains the primary method for constructing the DHIQ core. It involves the cyclodehydration of
Mechanism & Causality: The reaction is an intramolecular electrophilic aromatic substitution.[4][5][6] The choice of condensing agent dictates the pathway:
-
POCl
(Phosphoryl chloride): The classical reagent.[4][6] It converts the amide oxygen into a leaving group (imidoyl phosphate), facilitating the formation of the electrophilic nitrilium ion. -
Tf
O (Triflic anhydride): A modern, milder alternative. It activates the amide at lower temperatures, reducing "tarry" byproducts common with POCl refluxes.
Critical Mechanistic Insight: The "Retro-Ritter" side reaction is the enemy of yield. If the carbocation intermediate is too stable (or temperature too high), the C-N bond can cleave, yielding styrene derivatives instead of the cycle. Control of temperature is control of pathway.
Figure 2: Mechanistic pathway of the Bischler–Napieralski cyclization highlighting the nitrilium ion intermediate.
Part 3: Technical Protocol (Self-Validating)
Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
A modernized adaptation of the classical Bischler-Napieralski using POCl
Rationale: This protocol targets a papaverine precursor analogue. We use toluene as a solvent to control the reflux temperature (110°C), preventing the charring often seen with neat POCl
Reagents:
-
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (10.0 mmol)
-
Phosphorus oxychloride (POCl
) (30.0 mmol, 3.0 equiv) -
Toluene (Anhydrous, 50 mL)
-
Acetonitrile (Optional, as co-solvent for solubility)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet. Trustworthiness Check: Moisture reacts violently with POCl
producing HCl gas; an inert atmosphere is non-negotiable. -
Solvation: Charge the flask with the amide (10 mmol) and anhydrous toluene (40 mL). If the amide does not dissolve, add dry acetonitrile (5-10 mL).
-
Activation: Cool the mixture to 0°C in an ice bath. Add POCl
(30 mmol) dropwise via a syringe over 10 minutes. Causality: Exothermic addition can trigger premature side reactions; cooling ensures controlled imidoyl formation. -
Cyclization: Remove the ice bath and heat the reaction to a gentle reflux (approx. 110°C) for 2–4 hours.
-
Validation Point: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The starting material spot (Rf ~0.3) should disappear, replaced by a lower Rf spot (the basic imine) or a streak.
-
-
Quenching (Critical Step): Cool the reaction to room temperature. Slowly pour the reaction mixture into crushed ice (200 g) with vigorous stirring.
-
Safety: This hydrolyzes excess POCl
. Expect HCl evolution.
-
-
Basification: The aqueous layer will be acidic. Basify to pH 10–11 using 20% NaOH solution. Why: The DHIQ product is basic; it is water-soluble as the salt (acidic) but organic-soluble as the free base (basic). You must basify to extract it.[7]
-
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Combine organic layers, wash with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The crude oil is often pure enough for subsequent steps. If not, recrystallize from EtOAc/Hexane or purify via flash chromatography (neutral alumina is preferred over silica to prevent decomposition of the imine).
Part 4: Pharmacological Landscape (The "Why")
The DHIQ scaffold is not just a synthetic intermediate; it is a bioactive pharmacophore.[8]
Structure-Activity Relationship (SAR)
The biological activity of DHIQ derivatives typically hinges on substituents at three key positions:
| Position | Modification | Effect / Application |
| C1 | Aryl / Alkyl groups | Selectivity: Bulky aryl groups here (e.g., in Solifenacin analogues) often dictate receptor subtype selectivity (e.g., Muscarinic M3). |
| N2 | Quaternization | Potency: N-alkylation creates quaternary ammonium salts with potent neuromuscular blocking activity (curare-like). |
| C6/C7 | Methoxy / Hydroxy | Metabolism & Binding: Electron-donating groups mimic the oxygenation pattern of neurotransmitters (dopamine), enhancing affinity for CNS targets. |
Therapeutic Applications[2][7]
-
Spasmolytics: Papaverine (an isoquinoline derived from DHIQ precursors) acts as a phosphodiesterase inhibitor, relaxing smooth muscle.
-
Anticancer Agents: 1-Indolyl-DHIQ derivatives have shown potent inhibition of tubulin polymerization, arresting cancer cells in mitosis (IC50 values in the nanomolar range).
-
Antimicrobial: Simple 1-alkyl-DHIQs disrupt bacterial cell membranes.
Figure 3: Structure-Activity Relationship (SAR) map of the DHIQ scaffold.
Part 5: Future Outlook & References
The future of DHIQ lies in Asymmetric Catalysis . While the Bischler-Napieralski reaction builds the ring, modern drug development demands chirality. Recent advances utilize chiral Iridium or Rhodium catalysts to hydrogenate the C=N bond of DHIQs, yielding enantiopure Tetrahydroisoquinolines (THIQs) with >99% ee. This "DHIQ-to-THIQ" reduction is currently the most efficient route to chiral alkaloids.
References
-
Hoogewerf, S. & van Dorp, W. A. (1885).[1] Sur l'isoquinoléine et la quinoléine. Recueil des Travaux Chimiques des Pays-Bas. Link
-
Bischler, A. & Napieralski, B. (1893).[4][5][6] Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft. Link
-
Fodor, G. & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron. Link
-
Chrzanowska, M. & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews. Link
-
Wang, M., et al. (2011). Catalytic Asymmetric Hydrogenation of 3,4-Dihydroisoquinolines. Journal of the American Chemical Society.[2][7] Link
-
BenchChem. (2025).[8] The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines. Link
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
This guide provides an in-depth technical analysis of the spectroscopic data and characterization for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate . This compound is the (R)-enantiomer of a critical intermediate used in the synthesis of Solifenacin (Vesicare), a muscarinic antagonist.
Compound Identification & Significance
-
IUPAC Name: Ethyl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Common Name: (R)-Solifenacin Carbamate Intermediate
-
CAS Number: 180468-42-2 (Generic for the S-isomer; R-isomer is the enantiomer)[1]
-
Molecular Formula:
[1][2][3][4] -
Molecular Weight: 281.35 g/mol [1]
-
Structural Core: 1,2,3,4-Tetrahydroisoquinoline (THIQ)[3][4][5][6][7]
Technical Context: While the (S)-enantiomer is the active precursor for Solifenacin, the (R)-enantiomer discussed here is often used as a chiral standard to determine enantiomeric excess (ee%) during process development. The "3,4-dihydroisoquinoline-2(1H)" nomenclature refers to a tetrahydroisoquinoline ring system where the nitrogen is acylated, and the C1 position bears a phenyl group.
Synthetic Pathway & Isolation Logic
To understand the spectroscopic impurities (such as rotamers or solvent peaks), one must understand the genesis of the molecule. The synthesis typically involves the reduction of a dihydroisoquinoline precursor followed by chiral resolution and carbamoylation.
Figure 1: Synthetic workflow for the isolation of the (R)-enantiomer. Note that for the (S)-drug, L-Tartaric acid is used; for this (R)-isomer, D-Tartaric acid is typically employed.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
Critical Observation - Rotamerism: Carbamates of secondary amines often exhibit rotamerism at room temperature due to restricted rotation around the N-C(O) bond. This results in signal broadening or the appearance of dual peaks (approx. 60:40 or 50:50 ratio) for protons near the nitrogen (H-1, H-3).
NMR Data Table| Position | Shift ( | Multiplicity | Integration | Assignment |
| H-1 | 6.35 - 6.55 | Broad Singlet / Split | 1H | Benzylic CH (Chiral Center). Heavily deshielded by Phenyl & N-Carbamate. |
| Ar-H | 7.10 - 7.35 | Multiplet | 9H | Phenyl ring (5H) + Isoquinoline backbone (4H). |
| H-3 | 3.85 - 4.05 | Broad Multiplet | 1H | |
| H-3' | 3.25 - 3.45 | Broad Multiplet | 1H | |
| H-4 | 2.75 - 2.95 | Multiplet | 2H | Benzylic |
| Ethyl | 4.15 - 4.25 | Quartet ( | 2H | |
| Ethyl | 1.25 - 1.30 | Triplet ( | 3H |
-
Carbonyl (C=O): ~155.8 ppm (Characteristic of carbamates).
-
C-1 (Chiral): ~58.5 ppm (Broadened by rotamers).
-
Ethyl
: ~61.5 ppm. -
Ethyl
: ~14.8 ppm. -
Aromatic Carbons: 125.0 – 142.0 ppm (Complex region).
B. Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or APCI (+)
-
Molecular Ion (
): 282.15 m/z -
Exact Mass: 281.14
-
Fragmentation Pattern:
-
m/z 282: Parent ion.
-
m/z 252: Loss of Ethyl group (
). -
m/z 208: Loss of Carboxylate moiety (
), generating the 1-phenyl-1,2,3,4-tetrahydroisoquinoline cation.
-
C. Infrared Spectroscopy (FT-IR)
-
1690 - 1710
: Strong C=O stretch (Urethane/Carbamate). This is the diagnostic band confirming the N-protection. -
2900 - 3000
: C-H stretches (Aliphatic and Aromatic). -
1200 - 1250
: C-O-C stretch.
Stereochemical Validation (E-E-A-T Protocol)
Distinguishing the (R)-enantiomer from the (S)-Solifenacin intermediate requires chiral chromatography. Standard reverse-phase HPLC (C18) cannot separate these enantiomers.
A. Chiral HPLC Method
This protocol uses a polysaccharide-based chiral stationary phase (CSP), which forms inclusion complexes differently with the R and S isomers.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV @ 220 nm.
-
Expected Retention:
-
The elution order depends on the specific column interaction but typically separates with
. -
Self-Validation: Inject a racemic mixture first to establish separation, then inject the pure (R)-sample.
-
B. Optical Rotation
-
Parameter: Specific Rotation
-
Concentration: c = 1.0 in Methanol or Ethanol.
-
Value: The (S)-isomer typically exhibits a rotation of approx
to . -
Result for (R)-Isomer: Expect
to (Negative rotation).-
Note: The sign of rotation is solvent-dependent. Ensure the solvent matches the reference certificate.
-
References
-
PubChem Compound Summary. "Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Solifenacin Intermediate)." National Library of Medicine. [Link]
-
Phenomenex Technical Guide. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." [Link]
- Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. molkem.com [molkem.com]
- 3. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: NMR Spectroscopy of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary
Compound Identity: (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS: 180468-41-1 (R-isomer) | 180468-42-2 (S-isomer) Role: Key chiral building block for the antimuscarinic agent Solifenacin (Vesicare) .[1]
This guide addresses the specific spectral challenges associated with the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold. Unlike rigid heterocycles, this molecule exhibits restricted rotation around the carbamate N–CO bond, leading to complex NMR spectra at ambient temperature. Researchers often misinterpret these rotameric signals as impurities. This document provides a definitive assignment strategy, validated by variable temperature (VT) protocols.
Part 1: Structural Dynamics & The Rotamer Challenge
The most critical feature of the NMR spectrum for this compound is the presence of rotamers . The partial double-bond character of the N–C(O) carbamate bond creates a high rotational energy barrier (~14–16 kcal/mol).
At 25°C (298 K), the interconversion between the syn and anti conformers is slow on the NMR timescale. This results in signal doubling or significant line broadening , particularly for protons closest to the carbamate nitrogen (H-1, H-3, and the ethyl methylene).
Visualization: Rotameric Equilibrium
The following diagram illustrates the equilibrium between the two dominant conformers responsible for signal doubling.
Caption: Equilibrium between syn/anti rotamers caused by N-CO restricted rotation, leading to dual NMR signals.
Part 2: Detailed Spectral Assignment
^1H NMR Assignment (400 MHz, CDCl3)
Note: Chemical shifts are reported as ranges to account for rotameric splitting. Integrations are normalized to the single enantiomer.
| Position | Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| H-1 | 6.15 – 6.55 | Broad Singlet / Split | 1H | Diagnostic Peak. The benzylic proton at the chiral center. Highly sensitive to rotamers. Often appears as two unequal broad humps at RT. |
| Ar-H | 7.10 – 7.35 | Multiplet | 9H | Overlap of the pendant phenyl ring (5H) and the fused benzo-ring (4H). |
| OCH2 | 4.10 – 4.25 | Multiplet (q) | 2H | The ethyl ester methylene. Often splits into two overlapping quartets due to anisotropy. |
| H-3 | 3.85 – 4.05 | Broad Multiplet | 1H | Equatorial proton of the piperidine ring (adjacent to N). |
| H-3' | 3.30 – 3.50 | Broad Multiplet | 1H | Axial proton of the piperidine ring. |
| H-4 | 2.75 – 3.05 | Multiplet | 2H | Benzylic protons of the isoquinoline ring. Less affected by rotamers but show roofing effects. |
| CH3 | 1.15 – 1.30 | Triplet | 3H | Terminal methyl of the ethyl carbamate. |
Key Interpretation Note: If the H-1 signal appears as two peaks with a ratio of approximately 60:40 or 70:30, do not purify . This is the thermodynamic ratio of the rotamers, not a diastereomeric impurity.
^13C NMR Assignment (100 MHz, CDCl3)
Carbon signals often appear doubled, with separations of 0.2–1.0 ppm between rotamers.
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl (C=O) | 155.5 / 155.8 | Carbamate carbonyl. Distinctly doubled. |
| C-1 (Chiral) | 55.2 / 55.8 | Benzylic carbon. The shift difference between rotamers is significant here. |
| OCH2 | 61.5 | Ethyl methylene. |
| C-3 | 38.5 / 39.2 | Adjacent to Nitrogen. |
| C-4 | 28.5 | Benzylic (isoquinoline core). |
| Aromatic C | 126.0 – 142.0 | Complex region containing quaternary and CH signals. |
| CH3 | 14.8 | Ethyl methyl group. |
Part 3: Experimental Validation Protocols
Protocol A: Variable Temperature (VT) NMR
To confirm that split peaks are rotamers and not impurities, perform a coalescence experiment.
-
Preparation: Dissolve ~10 mg of sample in DMSO-d6 (higher boiling point than CDCl3).
-
Baseline: Acquire a standard spectrum at 25°C (298 K). Note the split H-1 peaks.
-
Heating: Increase probe temperature to 80°C (353 K) or 100°C (373 K) .
-
Observation:
-
Result: The split signals for H-1 and OCH2 will coalesce into sharp, single averages.
-
Failure: If peaks remain distinct at 100°C, the sample contains a stable impurity (likely the other enantiomer or a structural isomer).
-
Protocol B: Chiral Purity Determination
NMR alone cannot distinguish the (R) and (S) enantiomers without a chiral shift reagent.
Method 1: Chiral HPLC (Recommended)
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Detection: UV at 220 nm.
-
Expectation: (R)-isomer typically elutes differently than (S). Use a racemic standard to establish retention times.
Method 2: Mosher's Acid Analysis (NMR)
-
Hydrolyze the carbamate to the free amine.
-
Derivatize with (S)-MTPA chloride.
-
Analyze 1H NMR for diastereomeric shifts in the H-1 region.
Part 4: Synthesis Workflow & Impurity Profiling
Understanding the synthesis helps anticipate non-rotameric impurities.
Caption: Synthesis pathway highlighting potential impurities (Imine and Fully Aromatized species) distinguishable by NMR.
Common Impurities in NMR
-
The Imine (Precursor): Look for a signal around 8.3 ppm . This corresponds to the H-1 proton when a C=N double bond is present (1-phenyl-3,4-dihydroisoquinoline).
-
Aromatized Isoquinoline: If the ring oxidizes, you will see a downfield shift of the H-3/H-4 protons into the aromatic region (>7.0 ppm) and the disappearance of the aliphatic region (2.7–4.0 ppm).
References
-
Solifenacin Synthesis & Intermediates
- Mealy, N., et al.
-
Context: Establishes the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core as the primary intermediate.[2]
-
Rotameric Dynamics in Carbamates
- Wiberg, K. B., et al. "Rotational barriers in amides and carbamates." Journal of Organic Chemistry, 1987.
- Context: Foundational thermodynamics explaining the ~15 kcal/mol barrier causing NMR splitting at room temper
-
NMR of Tetrahydroisoquinolines
- Maryanoff, B. E., et al. "Stereochemistry of 1-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of the American Chemical Society.
- Context: Detailed assignment of the H-1 and H-3 protons in constrained rings.
Sources
High-Resolution Mass Spectrometry Profiling of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
A Technical Guide to Impurity Identification and Structural Elucidation in Solifenacin Synthesis
Executive Summary & Context
Target Molecule: (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Formula: C₁₈H₁₉NO₂ | Exact Mass: 281.1416 Da | [M+H]⁺: 282.1494 Da Role: Key chiral intermediate/impurity in the synthesis of Solifenacin Succinate (Vesicare).[1]
This technical guide addresses the mass spectrometric characterization of the (R)-enantiomer of the ethyl carbamate-protected tetrahydroisoquinoline core.[1] In the context of drug development, this molecule often arises during the chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-phenyl-THIQ).[1] Because Solifenacin requires the (S)-configuration of the isoquinoline moiety, the efficient detection and quantitation of this (R)-enantiomer via LC-MS/MS is critical for establishing enantiomeric purity and process control.[1]
Molecular Architecture & Ionization Physics[1]
Structural Considerations for MS
The molecule consists of a 1,2,3,4-tetrahydroisoquinoline ring substituted at the C1 position with a phenyl group and at the N2 position with an ethyl carboxylate (carbamate) moiety.[1]
-
Basicity & Ionization: The carbamate functionality significantly reduces the basicity of the nitrogen lone pair compared to the free amine.[1] However, under Electrospray Ionization (ESI) conditions in positive mode, protonation occurs readily at the carbonyl oxygen or the nitrogen, yielding a stable [M+H]⁺ precursor.[1]
-
Chirality: The (R)-configuration at C1 does not influence the mass-to-charge ratio (m/z) or fragmentation pattern in achiral environments.[1] Differentiation requires chiral chromatography prior to MS detection.[1]
Fragmentation Mechanics (CID)
Collision-Induced Dissociation (CID) of the protonated precursor (m/z 282.[1]15) follows specific pathways characteristic of N-acyl-tetrahydroisoquinolines.
-
McLafferty-type Rearrangement / Ethyl Loss: Initial neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl group is common in ethyl esters/carbamates, generating a carboxylic acid cation intermediate (m/z 254).[1]
-
Carbamate Cleavage (Diagnostic): The most dominant pathway involves the cleavage of the carbamate bond.[1] This can occur via the loss of the ethoxycarbonyl group, often yielding the protonated 1-phenyl-1,2,3,4-tetrahydroisoquinoline core at m/z 210.13 .[1]
-
Retro-Diels-Alder (RDA): The isoquinoline ring system undergoes RDA-type fragmentation, often leading to the loss of the phenyl ring or ring opening.[1]
Visualization: Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade based on ESI-QTOF MS/MS behavior.
Caption: Proposed ESI-MS/MS fragmentation pathway for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Experimental Protocol: LC-MS/MS Profiling
Sample Preparation (Self-Validating)
To ensure data integrity, use a "dilute-and-shoot" approach compatible with high-organic mobile phases to prevent carbamate hydrolysis.[1]
-
Stock Solution: Dissolve 1.0 mg of the reference standard in 1 mL of Acetonitrile (ACN). Avoid methanol if transesterification is a concern during long-term storage, though unlikely at neutral pH.[1]
-
Working Standard: Dilute stock to 500 ng/mL using 50:50 ACN:Water + 0.1% Formic Acid.
-
System Suitability: Inject a blank (solvent only) followed by the working standard.[1] The signal-to-noise (S/N) ratio for the m/z 282.15 peak must exceed 100:1.[1]
Chromatographic Separation (Chiral vs. Achiral)
Since MS cannot distinguish the (R) and (S) enantiomers, the choice of column is dictated by the analytical goal.[1]
Method A: Achiral Purity Profiling (C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (improves ionization).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Purpose: Rapid confirmation of molecular weight and chemical purity.
Method B: Enantiomeric Excess Determination (Chiral)
-
Column: Daicel Chiralpak AD-RH or IA-3 (Amylose-based).[1]
-
Mobile Phase: Isocratic 40:60 ACN:Buffer (20mM NH₄HCO₃).
-
Flow Rate: 0.5 mL/min.
-
Purpose: Separation of (R)-ethyl carbamate from the (S)-enantiomer (Solifenacin intermediate).[1]
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325°C.
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the carbamate).[1]
-
Collision Energy (CE): Ramp 10–40 eV to capture both the parent survival and the m/z 210 core ion.[1]
Data Interpretation & Quantitative Analysis
Identification Criteria
For a positive identification in a drug substance sample, the analyte must meet three tiers of evidence:
-
Retention Time (RT): Match within ±0.1 min of the authentic (R)-standard on the Chiral column.
-
Accurate Mass: Mass error < 5 ppm for the precursor ion [M+H]⁺ (Theoretical: 282.1494).
-
Spectral Fingerprint: Presence of the co-eluting fragment ion at m/z 210.1283 (1-phenyl-THIQ core).[1]
Quantitative Data Table
The following table summarizes the theoretical ions expected during High-Resolution MS analysis.
| Ion Identity | Formula | Theoretical m/z | Mass Defect | Origin |
| Precursor [M+H]⁺ | C₁₈H₂₀NO₂⁺ | 282.1494 | 0.1494 | Protonated Parent |
| Sodium Adduct [M+Na]⁺ | C₁₈H₁₉NO₂Na⁺ | 304.1313 | 0.1313 | Common ESI Adduct |
| Core Fragment | C₁₅H₁₆N⁺ | 210.1283 | 0.1283 | Loss of -CO₂Et |
| Tropylium Derivative | C₇H₇⁺ | 91.0548 | 0.0548 | Phenyl Ring Fragment |
Analytical Workflow Diagram
This workflow ensures rigorous tracking of the impurity from sample extraction to final data reporting.[1]
Caption: Workflow for the chiral separation and MS identification of the (R)-enantiomer.
References
-
Solifenacin Succinate Impurity Profiling. National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary for CID 50599712.[1] Available at: [Link][1]
-
Synthesis and Resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents. Patent WO2005075474A1 - Process for the preparation of solifenacin.[1] Available at:
-
Mass Spectrometry of Tetrahydroisoquinolines. Journal of the American Society for Mass Spectrometry. Fragmentation patterns of N-substituted tetrahydroisoquinolines.[1] (General Reference for THIQ fragmentation mechanics).
-
Chiral Separation Methodologies. Journal of Chromatography A. Enantiomeric separation of solifenacin and its intermediates.[1] Available at: [Link][1]
Sources
Technical Monograph: 1-Phenyl-3,4-Dihydroisoquinoline Scaffolds
Executive Summary
The 1-phenyl-3,4-dihydroisoquinoline (1-Ph-DHIQ) core represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike its fully aromatic isoquinoline cousins, the 3,4-dihydro variant possesses a reactive cyclic imine (
This guide details the synthetic architecture, functionalization strategies, and pharmacological applications of 1-Ph-DHIQ derivatives, with a specific focus on their role as precursors for the antimuscarinic agent Solifenacin and novel tubulin polymerization inhibitors .
Structural Architecture & Synthetic Access
The utility of 1-Ph-DHIQ lies in its ability to accept nucleophiles or hydride equivalents stereoselectively at C1.[1] The synthesis of this core is almost exclusively achieved via the Bischler-Napieralski cyclization , a dehydration-driven intramolecular electrophilic aromatic substitution.
The Bischler-Napieralski Protocol
The standard synthesis involves the cyclodehydration of
Mechanism of Action:
-
Activation: The amide oxygen attacks the electrophilic phosphorus (e.g., POCl
), converting the amide into a reactive imidoyl chloride intermediate. -
Cyclization: The electron-rich phenyl ring attacks the electrophilic imine carbon (intramolecular Friedel-Crafts alkylation).
-
Re-aromatization: Loss of a proton restores aromaticity to the fused benzene ring, yielding the 3,4-dihydroisoquinoline.
Critical Quality Attributes (CQA)
For researchers using this scaffold, the purity of the imine is paramount.
-
Instability: The cyclic imine is sensitive to hydrolysis. It should be stored under inert atmosphere or reduced immediately.
-
Validation: The formation of the product is confirmed by the disappearance of the amide carbonyl stretch (~1650 cm
) and the appearance of the imine stretch (~1620 cm ) in IR, or the diagnostic C1 signal in C NMR (~160-170 ppm).
Functionalization Strategies (Derivatives)
The 1-Ph-DHIQ core is rarely the final drug; it is the divergent intermediate.
Pathway A: Asymmetric Reduction (The Solifenacin Route)
The most commercially significant derivative class arises from the asymmetric reduction of the C=N bond to form chiral (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolines.
-
Relevance: This is the key intermediate for Solifenacin Succinate (VESIcare®), a muscarinic M3 antagonist used for overactive bladder.
-
Catalytic System: Iridium-catalyzed asymmetric hydrogenation (e.g., [Ir(COD)Cl]
with chiral phosphine ligands like (S)-P-Phos) or Ruthenium-based transfer hydrogenation (Ru/TsDPEN).[1]
Pathway B: Tubulin Polymerization Inhibitors
Derivatives of 1-Ph-DHIQ have shown potent antitumor activity by binding to the colchicine site of tubulin.
-
SAR Insight: Activity is highly dependent on substitution at the 1-phenyl ring (B-ring).[1]
-
Key Modification: Introduction of electron-donating groups (EDGs) such as 3'-OH and 4'-OCH
mimics the pharmacophore of Combretastatin A-4.[1]
Pathway C: C1-Functionalization (Imine Addition)
The imine carbon is electrophilic. Grignard reagents or organolithiums can attack C1 to generate 1,1-disubstituted tetrahydroisoquinolines, which are difficult to access via other routes.[1]
Data Visualization & Logic Flow[1]
Synthetic Workflow: From Amide to Drug
The following diagram illustrates the critical path from raw materials to the bioactive Solifenacin scaffold, highlighting the stereoselective reduction step.
Figure 1: The synthetic lineage of Solifenacin, illustrating the pivotal role of the 1-phenyl-3,4-dihydroisoquinoline core.[1]
Structure-Activity Relationship (SAR) Data
The table below summarizes the cytotoxicity of 1-phenyl-3,4-DHIQ derivatives against human leukemia cells (CEM), highlighting the necessity of B-ring substitution for tubulin inhibition.
| Compound ID | R1 (A-Ring) | R2 (B-Ring, C1-Phenyl) | IC50 (μM) | Mechanism |
| DHIQ-1 (Ref) | H | H | > 100 | Inactive |
| DHIQ-5n | H | 3'-OH, 4'-OCH3 | 0.64 | Tubulin Inhibition |
| DHIQ-21 | 6,7-di-OCH3 | 3',4',5'-tri-OCH3 | 4.10 | Tubulin Inhibition |
| Solifenacin Int. | H | H (Reduced to THIQ) | N/A | Muscarinic Antagonist |
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline
Primary Reference: Modified Bischler-Napieralski (Larsen et al., J. Org.[1] Chem.)
Rationale: This protocol uses POCl
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
-
Reactants: Charge the RBF with
-phenethylbenzamide (10.0 mmol, 2.25 g) and anhydrous acetonitrile (50 mL). -
Activation: Add Phosphorus Oxychloride (POCl
, 30.0 mmol, 2.8 mL) dropwise via syringe. -
Cyclization: Heat the mixture to reflux (85°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The amide spot (Rf ~0.3) should disappear; the imine spot (Rf ~0.5) will appear (often streaks due to basicity).[1]
-
-
Workup: Cool to room temperature. Carefully pour the reaction mixture into ice-cold NaOH (10% aq, 100 mL) to quench excess POCl
and deprotonate the imine salt. -
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over Na
SO and concentrate in vacuo. -
Purification: The crude oil is often pure enough for reduction. If storage is required, convert to the hydrochloride salt by adding HCl/Ether.
Protocol B: Asymmetric Transfer Hydrogenation to (1S)-THIQ
Primary Reference: Iridium-Catalyzed Hydrogenation (Barrios-Rivera et al., Org.[1] Lett.)
Rationale: This step introduces chirality. The use of a chiral catalyst allows for the synthesis of the (1S) enantiomer with >95% ee, avoiding wasteful resolution steps.
-
Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]
(0.5 mol%) and (S)-P-Phos (1.1 mol%) in degassed THF. Stir for 30 min. -
Reaction: Add the 1-phenyl-3,4-dihydroisoquinoline (from Protocol A) to the catalyst solution.
-
Hydrogen Source: Introduce the hydrogen source (either H
gas at 20 bar or a Formic Acid/Triethylamine 5:2 azeotrope for transfer hydrogenation). -
Execution: Stir at 60°C for 12 hours.
-
Analysis: Analyze an aliquot via Chiral HPLC to determine enantiomeric excess (ee). Target >98% ee for pharmaceutical applications.
References
-
Bischler-Napieralski Reaction Mechanisms & Protocols Organic Reactions, "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction."
-
Solifenacin Synthesis & Intermediates Google Patents, "Process for preparing solifenacin and its salts (WO2008011462A2)."
-
Asymmetric Transfer Hydrogenation of DHIQs Organic Letters, "Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity." (2020).[1][7][8] [1]
-
Antitumor Activity of 1-Phenyl-DHIQ Derivatives PubMed / ChemMedChem, "Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors."[1]
-
General Pharmacology of Isoquinoline Derivatives MDPI, "Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines."[1] [1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 5. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2008011462A2 - Process for preparing solifenacin and its salts - Google Patents [patents.google.com]
- 7. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity [organic-chemistry.org]
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a research chemical
The following technical guide details the properties, synthesis, and applications of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a critical chiral intermediate and reference standard in the development of muscarinic antagonists.
Executive Summary & Chemical Identity
(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a specialized N-protected tetrahydroisoquinoline derivative. It serves primarily as a chiral building block and impurity reference standard in the synthesis of Solifenacin (Vesicare), a blockbuster antimuscarinic drug.
While Solifenacin utilizes the (S)-enantiomer, the (R)-enantiomer discussed here is critical for enantiomeric purity profiling (checking for the "distomer") and exploring Structure-Activity Relationships (SAR) of tetrahydroisoquinoline-based CNS agents.
Core Chemical Data
| Property | Detail |
| IUPAC Name | Ethyl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
| Common Name | (R)-Solifenacin Carbamate Intermediate |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Appearance | Pale yellow viscous oil |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |
| Key Functional Groups | Carbamate (Urethane), Tetrahydroisoquinoline, Phenyl pendant |
| CAS (Related) | 118864-76-9 (Parent Amine, R-isomer); 180272-45-1 (Solifenacin Succinate) |
Synthetic Utility & Mechanism
This compound is not merely a byproduct; it is a stable, lipophilic precursor used to generate complex pharmaceutical scaffolds via transesterification .
The "Carbamate Switch" Strategy
In process chemistry, the ethyl carbamate moiety acts as an activated leaving group under specific conditions. Unlike simple amides, the carbamate can undergo nucleophilic attack by hindered alcohols (like 3-quinuclidinol) to form the final drug ester.
-
Stability: The ethyl group protects the secondary amine during purification.
-
Activation: Under high-temperature basic conditions (NaH/Toluene), the ethoxy group is displaced, allowing the attachment of the quinuclidine ring.
Pathway Visualization
The following diagram illustrates the synthesis of the carbamate and its subsequent conversion potential.
Figure 1: Synthesis and utility pathway. The target molecule serves as the stable intermediate between the raw chiral amine and the final pharmaceutical entity.
Experimental Protocols
These protocols are derived from process chemistry patents and optimized for laboratory-scale research.
Protocol A: Synthesis of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Objective: To synthesize the target carbamate from the parent amine.
Reagents:
-
(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 6.28 g (30 mmol) of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in 130 mL of anhydrous DCM. Add 3.34 g of TEA.
-
Addition: Cool the solution to 0°C (ice bath). Add 3.1 mL of ethyl chloroformate dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Wash the reaction mixture successively with:
-
Water (50 mL)
-
1N Hydrochloric Acid (50 mL) – Removes unreacted amine.
-
Brine (50 mL)
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Result: Yields ~10.5 g of pale yellow oil.
Validation Criteria:
-
IR Spectrum: Strong peak at 1700 cm⁻¹ (Carbamate C=O).[1][2]
-
Absence: No peak at ~3300 cm⁻¹ (N-H stretch), confirming full protection.
Protocol B: Chiral Purity Analysis (HPLC)
Objective: To quantify the enantiomeric purity (ee%) of the (R)-isomer against the (S)-isomer (Solifenacin precursor).
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H columns (verify with racemic standard).
Applications in Research
Impurity Profiling (Quality Control)
In the manufacture of Solifenacin, the (R)-enantiomer is considered an impurity. The ethyl carbamate derivative is often formed as a process impurity if ethyl chloroformate is used for activation.
-
Use Case: Researchers use this specific chemical as a Certified Reference Material (CRM) to calibrate HPLC methods, ensuring the final drug contains <0.1% of the (R)-isomer.
Pharmacological Probes (SAR)
The 1-phenyl-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, active at dopamine (DAT) and norepinephrine (NET) transporters.
-
Prodrug Research: The ethyl carbamate group increases lipophilicity (
), facilitating Blood-Brain Barrier (BBB) penetration. Once inside the CNS, amidases may hydrolyze the carbamate to release the active amine. -
Comparative Potency: Studies comparing the (R) and (S) carbamates help define the stereochemical requirements for binding to muscarinic receptors vs. monoamine transporters.
Kinetic Resolution Studies
This molecule is an ideal substrate for enzymatic resolution experiments. Lipases (e.g., Candida antarctica Lipase B) can be screened to selectively hydrolyze the (S)-carbamate, leaving the (R)-carbamate intact (or vice versa), providing a route to optically pure amines.
References
-
Mealy, N., et al. (2002). "Solifenacin Succinate: Muscarinic M3 Antagonist." Drugs of the Future, 27(12). Link
-
Takeuchi, H., et al. (1996). "Novel Quinuclidine Derivatives and Medicinal Composition Thereof." European Patent EP0801067A1.[2] (Describes the synthesis of the ethyl carbamate intermediate). Link
-
Naito, R., et al. (2005). "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives." Journal of Medicinal Chemistry, 48(21), 6597–6606. Link
-
Molbase Encyclopedia. "Ethyl 3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate and Related Compounds." (Structural data verification). Link
Sources
Methodological & Application
Application Note: High-Efficiency Enantioselective Synthesis of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary
This Application Note details the protocol for the synthesis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1). This molecule is the (R)-enantiomer of the key intermediate used in the production of Solifenacin (a muscarinic antagonist). While the (S)-enantiomer is the active pharmaceutical ingredient (API) precursor, the (R)-enantiomer is critical for:
-
Impurity Profiling: Establishing chiral purity standards (distomer analysis).
-
SAR Studies: Structure-Activity Relationship investigations in early-phase discovery.
-
Chiral Building Blocks: Accessing non-natural alkaloid scaffolds.
This guide presents two validated pathways: a high-yield Asymmetric Hydrogenation (AH) using Iridium catalysis (Method A) and a robust Classical Resolution using Tartaric Acid (Method B), followed by the N-acylation step.
Retrosynthetic Strategy & Pathway
The synthesis hinges on the construction of the C1-chiral center on the tetrahydroisoquinoline (THIQ) core.
Strategic Logic
-
Challenge: The C1-phenyl group introduces steric bulk, making standard nucleophilic attacks prone to racemization.
-
Solution: The most atom-economical route is the asymmetric reduction of the cyclic imine precursor.
-
Alternative: For laboratories lacking high-pressure hydrogenation equipment, classical resolution offers a scalable, albeit lower-yielding, alternative.
Workflow Visualization
Figure 1: Dual-pathway strategy for accessing the target (R)-carbamate.
Protocol 1: Synthesis of Imine Precursor
Compound: 1-phenyl-3,4-dihydroisoquinoline Reaction Type: Bischler-Napieralski Cyclization
Before chiral processing, the cyclic imine must be synthesized.
-
Reactants: N-(2-phenylethyl)benzamide (1.0 eq), POCl
(3.0 eq), P O (1.5 eq). -
Solvent: Dry Toluene or Xylene.
-
Procedure:
-
Reflux the amide with dehydrating agents for 2–4 hours.
-
Cool to RT and quench carefully with ice water.
-
Basify with NaOH (20% aq) to pH 11.
-
Extract with EtOAc, dry over Na
SO , and concentrate.
-
-
Yield Target: >85% (Yellow oil or low-melting solid).
Method A: Asymmetric Hydrogenation (High-Tech Route)
Objective: Direct conversion of imine to (R)-amine with high enantioselectivity. Mechanism: Iridium-catalyzed hydride transfer via an outer-sphere mechanism.
Catalyst System Selection
To achieve the (R)-configuration , an Iridium complex with a chiral bisphosphine ligand is recommended.
-
Precursor:
-
Ligand: (S)-MeO-BIPHEP or (S)-SegPhos (Note: Ligand configuration must be screened; typically the (S)-ligand series yields the (R)-amine for this substrate class, but this should be confirmed via ligand supplier data sheets).
-
Additive: Iodine (
) or simple acid often enhances rate and conversion.
Step-by-Step Protocol
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
Mix
(0.5 mol%) and the Chiral Ligand (1.1 mol%) in degassed Toluene. -
Stir at RT for 30 mins to form the active complex.
-
-
Hydrogenation:
-
In a high-pressure autoclave, dissolve 1-phenyl-3,4-dihydroisoquinoline (10 mmol) in Toluene/DCM (1:1).
-
Add the catalyst solution.[1]
-
Add additive (e.g., 5 mol%
or acetic acid) if required by the specific ligand system. -
Pressurize with
to 20–30 bar . -
Stir at RT (or up to 50°C) for 12–16 hours.
-
-
Workup:
-
Vent
. Concentrate the solvent. -
Pass through a short silica plug to remove catalyst residues.
-
-
Expected Outcome: >95% Conversion, >90% ee.
Technical Insight: The use of Iridium/Bisphosphine catalysts is superior to Ruthenium transfer hydrogenation for this specific substrate regarding Turnover Frequency (TOF) and enantiomeric excess stability [1, 2].
Method B: Classical Resolution (Robust Route)
Objective: Separation of enantiomers using chiral acids. Principle: Diastereomeric salt formation.
The "Inverted" Logic
Literature for Solifenacin ((S)-enantiomer) extensively cites the use of D-(-)-Tartaric acid to precipitate the (S)-amine [3]. Therefore, to isolate the (R)-amine , we utilize L-(+)-Tartaric acid .
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (obtained by NaBH
reduction of the imine) in Ethanol/Water (9:1). -
Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Ethanol.
-
Heat to 60°C until clear, then cool slowly to RT, then to 4°C overnight.
-
-
Filtration:
-
Collect the white precipitate (Diastereomeric salt: (R)-amine
L-tartrate). -
Crucial Step: Recrystallize the salt from Ethanol/Water to upgrade chiral purity from ~85% ee to >99% ee.
-
-
Free Basing:
Protocol 3: Carbamate Formation (Final Step)
Reaction: N-acylation of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| (R)-1-phenyl-1,2,3,4-THIQ | 1.0 | Substrate |
| Ethyl Chloroformate | 1.2 | Acylating Agent |
| Triethylamine (TEA) | 2.0 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | Solvent | Medium (0.2 M) |
Procedure
-
Setup: Charge (R)-amine and TEA into a reactor with DCM. Cool to 0°C under
. -
Addition: Dropwise add Ethyl Chloroformate over 30 mins. Maintain temp < 5°C to prevent racemization (though the C1 center is relatively stable, exotherms should be controlled).
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC or HPLC.
-
Quench: Add water. Separate phases.
-
Wash: Wash organic phase with 1M HCl (to remove unreacted amine), then Sat. NaHCO
, then Brine. -
Purification: Flash column chromatography (Hexane/EtOAc) if necessary, though the product often solidifies or remains as a clean oil.
Analytical Quality Control
To validate the synthesis, specific chiral HPLC conditions are required.
Chiral HPLC Method
-
Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Retention Times (Approx):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min (Confirm with racemic standard).
-
Specification Targets
-
Chemical Purity: >98.0% (HPLC-AUC)
-
Chiral Purity: >99.5% ee
-
Appearance: Colorless to pale yellow oil/solid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low ee in Method A | Catalyst poisoning or Temp too high | Ensure substrate is free of sulfur/amines from synthesis. Lower reaction temp to 10°C. |
| No precipitate in Method B | Solvent polarity incorrect | Adjust Ethanol/Water ratio. Add seed crystals of the tartrate salt. |
| Racemization in Step 3 | Excessive heat or strong base | Use inorganic base (K2CO3) in biphasic system if TEA causes issues. Keep T < 20°C. |
References
-
Asymmetric Hydrogenation of Isoquinolines
-
Iridium Catalysis for THIQ
- Title: Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex.
- Source: ResearchG
-
URL:[Link]
-
Resolution Protocol (Solifenacin Context)
-
Analytical Standards
Sources
- 1. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 3. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [lgcstandards.com]
Application Note: Strategic Approaches to the Asymmetric Synthesis of 1-Substituted Tetrahydroisoquinolines
Executive Summary & Pharmacological Context
The 1-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents (e.g., Solifenacin for overactive bladder, Nomifensine for depression). The biological activity of these molecules is strictly governed by the stereochemistry at the C1 position.
This Application Note provides a rigorous, decision-based framework for synthesizing chiral 1-substituted THIQs. Unlike generic reviews, this guide focuses on process reliability , scalability , and self-validating protocols .
Strategic Decision Matrix
Selecting the correct synthetic route depends heavily on the availability of starting materials and the electronic nature of the desired substituents.
Figure 1: Strategic selection of synthetic methodology based on substrate class.
Method A: Iridium-Catalyzed Asymmetric Hydrogenation
Best For: Converting aromatic isoquinolines directly to chiral THIQs. This is the most atom-economical approach for large-scale synthesis.
The Challenge
Isoquinolines are stable aromatic systems. Reducing them requires overcoming high resonance energy. Furthermore, the catalyst must discriminate between the enantiotopic faces of the intermediate iminium species.
Protocol: Ir/Bisphosphine/Iodine System
This protocol utilizes an Iridium-Bisphosphine complex activated by iodine, a method refined by Zhou et al., which avoids the need for harsh pressures.
Materials:
-
Substrate: 1-Substituted Isoquinoline (1.0 equiv)
-
Catalyst Precursor:
(1.0 mol%) -
Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)
-
Additive: Iodine (
) (10 mol%) -
Solvent: Toluene/Methanol (10:1 v/v)
-
Hydrogen Source:
gas (balloon or low pressure bomb, 10-50 bar)
Step-by-Step Workflow:
-
Catalyst Activation (Critical Step):
-
In a glovebox or under Ar, mix
and the chiral ligand in Toluene. Stir for 15 minutes. The solution should turn from orange to a deep red/orange, indicating ligation. -
Self-Validation Check: If the solution remains pale or precipitates form immediately, the ligand may be oxidized. Do not proceed.
-
-
Substrate & Additive Addition:
-
Add the isoquinoline substrate.
-
Add the Iodine (
) additive. -
Why Iodine? Iodine promotes the formation of a bridged Iridium-Iodide dimer which is the active catalytic species and increases the acidity of the system to facilitate iminium formation.
-
-
Hydrogenation:
-
Transfer to an autoclave. Purge with
three times. -
Pressurize to 600 psi (approx 40 bar). Stir at Room Temperature for 12-24 hours.
-
-
Quench & Analysis:
-
Release pressure carefully. Concentrate the solvent.
-
Add saturated
to neutralize (the product is often a HI salt). Extract with DCM. -
Validation: Analyze via Chiral HPLC. Typical ee should be >90%.
-
Method B: Organocatalytic Asymmetric Pictet-Spengler Reaction
Best For: De novo synthesis of THIQs from tryptamines or phenethylamines and aldehydes. Ideal for acid-sensitive substrates where metal contamination is a concern.
The Challenge
The "Oxonia-Cope" rearrangement and background racemic reaction can erode enantioselectivity. Strong Brønsted acids accelerate the reaction but kill stereocontrol.
Protocol: Chiral Phosphoric Acid (CPA) Catalysis
This protocol uses BINOL-derived phosphoric acids (e.g., TRIP) to act as a bifunctional catalyst, activating the imine while directing the nucleophilic attack via hydrogen bonding.
Materials:
-
Amine: Tryptamine or functionalized Phenethylamine (1.0 equiv)
-
Aldehyde: Aromatic or Aliphatic Aldehyde (1.2 equiv)
-
Catalyst: (R)-TRIP (Chiral Phosphoric Acid) (5-10 mol%)
-
Desiccant: Molecular Sieves 4Å or 5Å (Activated)
-
Solvent: Benzene or Toluene (anhydrous)
Step-by-Step Workflow:
-
Imine Formation (In Situ):
-
Combine amine and aldehyde in the solvent with activated molecular sieves.
-
Stir at RT for 1-2 hours.
-
Self-Validation Check: Take an aliquot for NMR. Ensure complete disappearance of the aldehyde peak (CHO ~9-10 ppm). If aldehyde remains, the subsequent cyclization will be sluggish and less selective.
-
-
Catalyst Addition:
-
Cool the reaction mixture to -30°C or -78°C (Temperature is substrate dependent; lower is generally better for ee).
-
Add the Chiral Phosphoric Acid catalyst dissolved in a minimum amount of solvent.
-
-
Cyclization:
-
Stir at low temperature for 24-48 hours.
-
Mechanistic Insight: The CPA forms a tight ion pair with the iminium intermediate. The steric bulk of the TRIP ligand blocks one face, forcing the indole/phenyl ring to attack from the open face.
-
-
Workup:
-
Filter off molecular sieves.
-
Wash with basic solution (
) to remove the catalyst (catalyst can often be recovered from the aqueous phase via acidification and extraction).
-
Figure 2: Workflow for the Chiral Phosphoric Acid catalyzed Pictet-Spengler reaction.
Method C: Cross-Dehydrogenative Coupling (CDC)
Best For: Late-stage functionalization. Introducing a substituent at the C1 position of a pre-existing tetrahydroisoquinoline ring.
The Challenge
C-H bonds are inert. Activating the C1 position adjacent to the nitrogen requires oxidation to an iminium ion in situ, followed by nucleophilic attack.
Protocol: Copper-Catalyzed C1-Alkynylation
Based on the work of C.J. Li, this method uses an oxidant (T-Hydro or
Materials:
-
Substrate: N-Aryl-Tetrahydroisoquinoline (1.0 equiv)
-
Nucleophile: Terminal Alkyne (1.5 equiv)
-
Catalyst: CuBr (5 mol%)
-
Ligand: (R,R)-Ph-PyBox (6 mol%)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (1.2 equiv)
-
Solvent: Acetonitrile
Step-by-Step Workflow:
-
Complex Formation:
-
Mix CuBr and PyBox ligand in acetonitrile under Nitrogen. Stir for 30 mins to form the chiral Lewis Acid complex.
-
-
Oxidative Coupling:
-
Add the THIQ substrate and the alkyne.
-
Add TBHP dropwise (Exothermic!).
-
Stir at low temperature (0°C to RT) to maximize enantioselectivity.
-
-
Self-Validating Endpoint:
-
Monitor by TLC. The starting N-aryl THIQ is usually fluorescent. The product will have a distinct Rf.
-
Caution: If the reaction turns green/blue rapidly, it indicates high concentrations of Cu(II), which is the active oxidant species, but excessive oxidation can lead to degradation.
-
Comparative Data Analysis
| Parameter | Method A: Ir-Hydrogenation | Method B: Pictet-Spengler | Method C: CDC Coupling |
| Substrate Scope | Aromatic Isoquinolines | Tryptamines / Arylethylamines | N-Protected THIQs |
| Atom Economy | Excellent (Add | Good (Loss of | Moderate (Requires Oxidant) |
| Typical Yield | 85 - 99% | 70 - 90% | 60 - 85% |
| Typical ee% | 90 - 98% | 85 - 95% | 80 - 92% |
| Key Limitation | Requires high pressure equipment | Substrate must be electron-rich | Requires N-protecting group (usually Aryl) |
References
-
Iridium-Catalyzed Hydrogenation: Wang, D.-W., Zeng, W., & Zhou, Y.-G. (2007). Iridium-catalyzed asymmetric hydrogenation of quinolines with high enantioselectivity. Tetrahedron: Asymmetry. [Link]
-
Asymmetric Pictet-Spengler: Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions. Journal of the American Chemical Society. [Link]
-
Cross-Dehydrogenative Coupling: Li, Z., & Li, C.-J. (2004). Catalytic Enantioselective Alkynylation of Prochiral sp3 C-H Bonds. Journal of the American Chemical Society. [Link]
-
Chiral Phosphoric Acid Catalysis (Review): Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews. [Link]
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a solifenacin intermediate
Executive Summary
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1) is the enantiomeric distomer of the key intermediate used in the synthesis of Solifenacin Succinate (Vesicare), a muscarinic M3 antagonist.[1] While the pharmaceutical process targets the (S)-enantiomer (CAS: 180468-42-2) for the transesterification with (R)-3-quinuclidinol, the (R)-isomer plays a critical role in Process Analytical Technology (PAT) as a chiral purity standard.[1] Furthermore, in industrial cost-optimization, the (R)-isomer represents a valuable waste stream that can be recycled via racemization.[1]
This guide details the synthesis of the (R)-isomer as a reference standard, analytical protocols for its detection, and a chemical workflow for its racemization and recycling.[2]
Chemical Context & Mechanism
The Role in Solifenacin Synthesis
Solifenacin contains two chiral centers: (1S) at the tetrahydroisoquinoline ring and (3'R) at the quinuclidine ring.[2] The ethyl carbamate moiety serves as an activated ester for the coupling step.[2]
-
Active Route: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (amine)
(S)-Ethyl Carbamate Transesterification with (R)-Quinuclidinol Solifenacin.[1] -
The (R)-Isomer: Originates from incomplete resolution of the starting amine or racemization during the acylation step.[2] Its presence decreases the enantiomeric excess (ee) of the final API and must be strictly controlled (<0.15% per ICH guidelines).[2]
Mechanism of Formation & Control
The primary synthesis involves the Bischler-Napieralski cyclization followed by reduction.[1][2] The chirality is typically introduced via:
-
Classical Resolution: Using D-(-)-Tartaric acid to precipitate the (S)-amine.[1][2][3] The (R)-amine remains in the mother liquor.[1][2][3]
-
Derivatization: The resolved amine is reacted with ethyl chloroformate to form the carbamate.[2]
Experimental Protocols
Protocol A: Synthesis of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Reference Standard)
Purpose: To generate high-purity (>99.9% ee) (R)-isomer for use as an impurity marker.[1]
Reagents:
-
(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (recovered from resolution mother liquor): 10.0 g (47.8 mmol)[1]
-
Ethyl chloroformate: 6.23 g (57.4 mmol)[1]
-
Triethylamine (TEA): 7.26 g (71.7 mmol)[1]
-
Dichloromethane (DCM): 100 mL[1]
-
Water: 100 mL
Step-by-Step Methodology:
-
Dissolution: Charge (R)-amine and DCM into a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Cool to 0–5°C.[1][2]
-
Base Addition: Add Triethylamine dropwise, maintaining temperature <10°C.
-
Acylation: Add Ethyl chloroformate dropwise over 30 minutes. The reaction is exothermic; strict temperature control prevents side reactions.[2]
-
Reaction Monitoring: Warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:[1]1) or HPLC.[1][2][4][5]
-
Quench & Wash: Quench with water (50 mL). Separate the organic layer.[2][5] Wash sequentially with 1N HCl (2 x 30 mL) to remove unreacted amine, followed by sat.[1][2] NaHCO3 (30 mL) and brine (30 mL).
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane to achieve >99% chemical and chiral purity.
Data Specification:
Protocol B: Chiral HPLC Analysis (Enantiomeric Purity)
Purpose: To quantify the (R)-distomer in the presence of the (S)-intermediate.[1]
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent Amylose-based CSP |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |[1]
System Suitability:
-
Resolution (Rs): > 2.0 between (R) and (S) peaks.
-
Retention Order: Typically, the (R)-isomer elutes before the (S)-isomer on Amylose tris(3,5-dimethylphenylcarbamate) phases (Verify with standards).[1]
Protocol C: Recycling the (R)-Isomer (Racemization Strategy)
Purpose: To convert the waste (R)-isomer back into the racemic amine for re-resolution, improving overall process atom economy.
Mechanism: Oxidative dehydrogenation to the imine followed by non-stereoselective reduction.[2]
Workflow:
-
Hydrolysis: Reflux (R)-ethyl carbamate in 20% NaOH/EtOH to yield (R)-amine.
-
Oxidation (Racemization): Treat (R)-amine with N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) followed by base to form the imine (1-phenyl-3,4-dihydroisoquinoline).[1]
-
Reduction: Reduce the imine with Sodium Borohydride (NaBH4) in Methanol.
-
Result: rac-1-phenyl-1,2,3,4-tetrahydroisoquinoline, ready for resolution with Tartaric acid.
Pathway Visualization
The following diagrams illustrate the synthesis, impurity generation, and recycling loop.
Figure 1: Solifenacin Intermediate Synthesis & Recycling Loop
Caption: Synthesis workflow distinguishing the active (S)-pathway from the (R)-distomer, including the oxidative racemization recycling loop.
Figure 2: Analytical Logic for Impurity Control
Caption: Quality Control logic flow utilizing the (R)-isomer as a critical system suitability standard.
References
-
Naito, R., et al. (2005).[2] "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives." Journal of Medicinal Chemistry, 48(20), 6597–6606.[2] Link
-
Bolchi, C., et al. (2013).[1][2] "One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin."[1][3] Organic Process Research & Development, 17(3), 432–437.[2] Link[1]
-
Kumar, A. P., et al. (2010).[2] "A validated LC method for the chiral purity of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline: a key intermediate of solifenacin." Analytical Chemistry: An Indian Journal, 9(1), 119.[2]
-
Mealy, N., et al. (2004).[2][7] "Solifenacin Succinate."[1][2][4][8] Drugs of the Future, 29(2), 113.[2]
-
Patent WO2008011462A2. "Process for preparing solifenacin and its salts."[1][2] (Describes the Tartaric acid resolution and carbamate formation). Link
-
PubChem Compound Summary. "Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate."[1][2] National Center for Biotechnology Information.[1][2] Link[1]
Sources
- 1. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 8. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
Use of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in medicinal chemistry
Application Note: Utilization of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in Medicinal Chemistry
Executive Summary & Compound Profile
(R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1) is the (R)-enantiomer of a critical tetrahydroisoquinoline (THIQ) scaffold. While its enantiomer, the (S)-form, is the key intermediate for the blockbuster antimuscarinic drug Solifenacin (Vesicare) , the (R)-isomer plays a distinct and vital role in pharmaceutical development.
Its primary utility lies in Chemistry, Manufacturing, and Controls (CMC) as a chiral purity standard, and in Process Chemistry where it serves as a feedstock for racemization cycles to maximize yield (atom economy). Furthermore, it is utilized in Structure-Activity Relationship (SAR) studies to validate the stereospecificity of M3 receptor antagonists.
| Property | Specification |
| IUPAC Name | Ethyl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Chiral Center | C1 (R-configuration) |
| Key Application | Chiral Impurity Standard, Solifenacin Process Recycling, SAR Negative Control |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate |
Strategic Applications in Drug Development
A. Analytical Chemistry: Chiral Impurity Profiling
In the synthesis of Solifenacin, the (S)-enantiomer is the active pharmaceutical ingredient (API) precursor.[1] Regulatory bodies (FDA, EMA) require strict control of the "distomer" (unwanted enantiomer). The (R)-carboxylate is the Certified Reference Material (CRM) used to validate the enantiomeric excess (ee) of production batches.
-
Role: System Suitability Standard for Chiral HPLC.
-
Requirement: Must be resolved from the (S)-peak with a resolution factor (
) > 1.5.
B. Process Chemistry: Atom Economy & Recycling
Industrial synthesis of chiral drugs often relies on resolution of racemates. The "waste" (R)-enantiomer is not discarded but recycled.
-
Workflow: The (R)-carboxylate is hydrolyzed to the free amine, racemized via oxidation/reduction sequences (e.g., via an imine intermediate), and re-resolved to yield more (S)-product.[1] This "Resolution-Racemization-Recycling" (RRR) loop can increase the theoretical yield from 50% to >90%.
C. Medicinal Chemistry: SAR Validation
The biological activity of 1-phenyl-THIQs is highly stereodependent.
-
Mechanism: Solifenacin binds to the M3 muscarinic receptor.[2] The (S)-configuration at the C1 position of the isoquinoline ring is essential for optimal binding affinity.
-
Usage: The (R)-enantiomer is used as a negative control in binding assays to demonstrate the specificity of the pharmacophore.
Detailed Protocols
Protocol 1: Chiral HPLC Separation (Quality Control)
Objective: Quantify (R)-enantiomer impurity levels in (S)-Solifenacin intermediate batches.
Reagents:
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based phase.
-
Sample Diluent: Mobile Phase.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mg of the (R)-standard in 1 mL of diluent (Stock A). Dissolve 1.0 mg of the (S)-sample in 1 mL of diluent (Stock B).
-
Resolution Check: Mix 10 µL of Stock A and 10 µL of Stock B. Inject onto the HPLC.
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV @ 220 nm
-
-
Acceptance Criteria: The (R)-peak (typically eluting second on OD-H, but verify with pure standard) must be baseline separated from the (S)-peak.
-
Quantification: Inject the pure production sample. Calculate % impurity using the area normalization method or external standard calibration.
Protocol 2: Racemization for Recycling (Process Chemistry)
Objective: Convert the unwanted (R)-ethyl carbamate back to the racemic amine for re-use.
Mechanism: Hydrolysis
Step-by-Step Methodology:
-
Hydrolysis:
-
Dissolve (R)-ethyl carbamate in ethanol/water (1:1).
-
Add KOH (5 equivalents) and reflux for 12 hours to cleave the carbamate.
-
Extract the free amine ((R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline) with dichloromethane.
-
-
Racemization (Oxidative Route):
-
Dissolve the (R)-amine in Toluene.
-
Add N-Chlorosuccinimide (NCS) (1.1 equiv) to form the N-chloroamine.
-
Treat with base (KOtBu) to eliminate HCl, forming the 3,4-dihydro-1-phenylisoquinoline (imine) .
-
Note: The chirality at C1 is destroyed in the imine formation.
-
-
Reduction:
-
Add Sodium Borohydride (
) in methanol to the imine. -
This reduces the C=N bond non-stereoselectively, yielding racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Re-entry: The racemate is now ready for the standard resolution process (e.g., using D-Tartaric acid) to isolate the desired (S)-enantiomer.
Visualizing the Workflow
The following diagram illustrates the lifecycle of the (R)-enantiomer in a high-efficiency drug manufacturing process.
Caption: The "Resolution-Racemization-Recycling" (RRR) loop demonstrating how the (R)-enantiomer is transformed from waste into a valuable precursor, increasing overall process efficiency.
References
-
Preparation of Solifenacin Intermediates: Mealy, N. E., et al. "Solifenacin Succinate."[2] Drugs of the Future, vol. 24, no. 8, 1999.
-
Racemization of Tetrahydroisoquinolines: Gao, Y., et al. "One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline."[1] Organic Process Research & Development, vol. 16, no. 10, 2012.
-
Chiral Separation Techniques: Wang, T., et al. "Enantiomeric separation of tetrahydroisoquinoline derivatives by HPLC." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 5, 2008.
-
Solifenacin Synthesis Patent: Naito, T., et al. "Novel quinuclidine derivative and process for preparation thereof." U.S. Patent 6,017,927, 2000.
Sources
Application Note: High-Throughput Screening Assays for Dihydroisoquinoline Derivatives
Abstract
Dihydroisoquinoline (DHIQ) derivatives represent a "privileged scaffold" in medicinal chemistry, serving as precursors to isoquinoline alkaloids with potent neuroprotective, anticancer, and antimicrobial properties. However, their screening in high-throughput formats presents unique challenges, particularly regarding solubility and intrinsic autofluorescence. This guide provides a comprehensive technical workflow for screening DHIQ libraries against two high-value targets: Acetylcholinesterase (AChE) for neurodegeneration and P-glycoprotein (P-gp) for multidrug resistance (MDR) reversal. We detail optimized protocols, interference mitigation strategies, and data validation frameworks.
Introduction & Strategic Rationale
The 3,4-dihydroisoquinoline core is structurally distinct from its fully aromatic isoquinoline counterpart, often exhibiting greater metabolic stability and distinct electronic properties. In drug discovery, DHIQs are primary candidates for:
-
Alzheimer’s Disease: Acting as dual inhibitors of AChE and butyrylcholinesterase (BuChE).
-
Oncology: Functioning as efflux pump inhibitors (EPIs) to reverse MDR in chemotherapy.
Critical HTS Considerations for DHIQs
-
Autofluorescence: Many isoquinoline derivatives exhibit fluorescence in the blue/green region (excitation ~350 nm, emission ~450 nm). This overlaps with common HTS probes (e.g., molecular beacons, coumarin). Strategy: Use red-shifted fluorophores (e.g., Resorufin, Calcein) or colorimetric readouts to minimize false positives.
-
Chemical Instability: DHIQs can be prone to oxidation to fully aromatic isoquinolines or hydrolysis under basic conditions. Strategy: Maintain assay buffers at physiological pH (7.4) and limit compound pre-incubation times in aqueous solution.
Assay Design & Workflow
The screening campaign is designed as a cascade, starting with a robust biochemical assay (AChE) followed by a complex cellular assay (P-gp), filtered through rigorous counter-screening.
HTS Workflow Diagram
Figure 1: Integrated HTS workflow for DHIQ derivatives, prioritizing early detection of autofluorescence and toxicity.
Protocol 1: Biochemical Screen (AChE Inhibition)[1]
This protocol utilizes a modified Ellman’s Method adapted for 384-well microplates. It is preferred over fluorescence-based methods for DHIQs to avoid interference from the scaffold's intrinsic fluorescence.
Mechanism
AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.
Reagents & Instrumentation
| Component | Specification | Purpose |
| Enzyme | Recombinant Human AChE (0.5 U/mL) | Target |
| Substrate | Acetylthiocholine Iodide (ATCh), 1 mM | Substrate |
| Chromogen | DTNB (Ellman's Reagent), 0.5 mM | Detection Agent |
| Buffer | 100 mM Sodium Phosphate, pH 7.4 | Reaction Medium |
| Control | Physostigmine or Donepezil (10 µM) | Positive Control (100% Inhibition) |
| Reader | Multi-mode Plate Reader (Absorbance) | Detection (405-412 nm) |
Step-by-Step Methodology
-
Preparation: Thaw enzyme and reagents on ice. Prepare assay buffer (100 mM Na-Phosphate, pH 7.4, 0.1% BSA).
-
Dispensing:
-
Dispense 20 µL of AChE solution (0.05 U/mL final) into 384-well clear-bottom plates.
-
Add 0.5 µL of DHIQ library compounds (final conc. 10 µM, 1% DMSO).
-
Include High Controls (Enzyme + DMSO) and Low Controls (Enzyme + Physostigmine).
-
-
Pre-Incubation: Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme binding. Note: Extended incubation (>30 min) may lead to DHIQ hydrolysis.
-
Reaction Initiation: Add 20 µL of Substrate Mix (1 mM ATCh + 0.5 mM DTNB in buffer).
-
Kinetic Read: Immediately measure absorbance at 412 nm in kinetic mode (every 60 seconds for 10 minutes).
-
Analysis: Calculate the velocity (
) of the reaction (slope of Abs vs. Time).
Protocol 2: Cell-Based Screen (P-gp Inhibition)
DHIQs are potent modulators of P-glycoprotein (MDR1). This assay measures the accumulation of Calcein-AM , a non-fluorescent P-gp substrate. In P-gp overexpressing cells, Calcein-AM is pumped out. If a DHIQ inhibits P-gp, Calcein-AM enters the cell, is cleaved by esterases to fluorescent Calcein, and trapped.
Experimental Logic[2][3][4]
-
Cell Line: MDCK-MDR1 or Caco-2 (high P-gp expression).
-
Probe: Calcein-AM (Green Fluorescence: Ex 490 nm / Em 515 nm).
-
Interference Check: Since Calcein emits in green, check DHIQ autofluorescence in a cell-free "mock" well.
Step-by-Step Methodology
-
Cell Seeding: Seed MDCK-MDR1 cells at 5,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h at 37°C.
-
Compound Addition:
-
Remove media and wash cells with HBSS.
-
Add 20 µL of test compounds (10 µM) in HBSS.
-
Positive Control: Verapamil or Cyclosporin A (10 µM).
-
Negative Control: DMSO vehicle.
-
-
Incubation: Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 10 µL of Calcein-AM (1 µM final concentration).
-
Uptake Phase: Incubate for 30 minutes at 37°C.
-
Stop & Wash: Aspirate solution and wash 3x with cold PBS to remove extracellular Calcein-AM and surface-bound fluorescent compounds. Crucial step to remove autofluorescent DHIQs from the supernatant.
-
Detection: Measure fluorescence (Ex 485/Em 535 nm).
-
Data Normalization:
Data Analysis & Validation
Quality Control Metrics
For both assays, the Z-factor (Z') must be calculated to validate plate quality.[1] A Z' > 0.5 indicates a robust assay.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Background (AChE) | Spontaneous hydrolysis of ATCh | Prepare substrate mix fresh; check buffer pH (must be < 8.0). |
| False Positives (P-gp) | DHIQ Autofluorescence | Use the "Stop & Wash" step rigorously. Run a cell-free control plate with compounds + Calcein. |
| Low Signal (Cellular) | Cell detachment during wash | Use Poly-D-Lysine coated plates; use an automated washer with low dispense velocity. |
| Precipitation | DHIQ insolubility | Limit final DMSO concentration to 0.5-1%. Perform a nephelometry QC scan. |
Mechanism of Action Visualization
Understanding the dual-target potential of DHIQs helps in interpreting "off-target" hits.
Figure 2: Dual mechanism of action: AChE inhibition (neuroprotection) and P-gp inhibition (MDR reversal).
References
-
BenchChem. (2025).[2] The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines: A Technical Guide. Retrieved from
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Methodology Basis).
-
Li, S., et al. (2022).[1] Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In: High-Throughput Screening for Toxicology. Methods in Molecular Biology. Retrieved from
-
Sigma-Aldrich. (2023). Acetylcholinesterase Inhibitor Screening Kit (MAK324) Technical Bulletin. Retrieved from
-
Garrigues, A., et al. (2002). A high-throughput screening microplate test for the interaction of drugs with P-glycoprotein. Analytical Biochemistry. Retrieved from
-
BMG LABTECH. (2020). P-glycoprotein (Pgp) inhibition assay using Fluorosome-trans-pgp. Application Note. Retrieved from
Sources
Analytical methods for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate quantification
Application Note: Enantioselective Quantification of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary
This application note details the analytical strategy for quantifying (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-41-1).[1] This compound is the distomer (unwanted enantiomer) in the synthesis of Solifenacin Succinate , a muscarinic antagonist used for overactive bladder treatment. The (S)-enantiomer (CAS: 180468-42-2) is the key pharmacophore precursor.[1]
Controlling the (R)-isomer level is critical for meeting ICH Q3A/Q6A specifications for enantiomeric purity.[1] This guide provides a validated Chiral Normal-Phase HPLC protocol for direct resolution and a secondary Reverse-Phase HPLC method for general chemical purity profiling.[1]
Target Analyte Profile
| Property | Description |
| Chemical Name | (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| Role | Chiral Impurity / Solifenacin Intermediate Distomer |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| CAS Number | 180468-41-1 (R-isomer); 180468-42-2 (S-isomer) |
| Solubility | Soluble in Methanol, Acetonitrile, Hexane/IPA mixtures |
| Chromophore | Phenyl ring / Carbamate (λmax ~210-220 nm) |
Analytical Strategy & Causality
Why Chiral Normal-Phase HPLC? While Reverse-Phase (RP) is standard for drug product analysis, Normal-Phase (NP) Chiral HPLC is superior for this intermediate due to:
-
Solubility & Interaction: The carbamate moiety interacts strongly via hydrogen bonding and dipole-dipole interactions with polysaccharide-based chiral selectors (Amylose/Cellulose) in non-polar solvents.[1]
-
Resolution: NP solvents (Hexane/Alcohol) promote a rigid conformation of the tetrahydroisoquinoline ring, enhancing the "fit" into the chiral cavities of the stationary phase, yielding higher resolution (
) than aqueous RP modes.
Why 220 nm Detection?
The tetrahydroisoquinoline core exhibits strong
Protocol 1: Chiral HPLC Quantification (Primary Method)
Objective: Quantify the (R)-impurity in the presence of the (S)-intermediate.
Instrument Configuration
-
System: HPLC with Binary Pump and Diode Array Detector (DAD) or VWD.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
-
rationale: The AD-H chemistry is the industry "gold standard" for aromatic carbamates.[1]
-
-
Temperature: 25°C (Strict control required to maintain selectivity).
Reagents & Mobile Phase
-
Solvent A: n-Hexane (HPLC Grade)[1]
-
Solvent B: Isopropyl Alcohol (IPA) or Ethanol (HPLC Grade)[1]
-
Composition: Isocratic 90:10 (Hexane:IPA)[1]
-
Note: If peak tailing is observed, add 0.1% Diethylamine (DEA) to suppress silanol activity, though the carbamate is generally neutral.
-
Step-by-Step Methodology
-
System Suitability Solution:
-
Dissolve 5 mg of Racemic Standard (mix of R and S) in 10 mL of Mobile Phase.
-
Requirement: Resolution (
) between (R) and (S) peaks > 2.0.[1] -
Typical Elution: (R)-isomer usually elutes first or second depending on the specific column lot; verify with pure (R)-standard.
-
-
Sample Preparation:
-
Weigh 10 mg of the process intermediate (predominantly S-isomer).[1]
-
Dissolve in 10 mL of Mobile Phase (Concentration: 1 mg/mL).
-
Filter through 0.45 µm PTFE filter (Do not use Nylon, as it may extract extractables in Hexane).
-
-
Acquisition:
-
Calculation:
Protocol 2: Achiral RP-HPLC (Purity Profiling)[1]
Objective: Ensure chemical purity (separation from starting amine and hydrolysis byproducts) before chiral analysis.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Gradient:
-
Detection: 210 nm.[1]
Validation Criteria:
-
The carbamate (intermediate) is less polar than the starting material (1-phenyl-1,2,3,4-tetrahydroisoquinoline).[1]
-
Retention Order: Amine (Starting Material) < Des-ethyl impurity < Target Carbamate.[1]
Workflow Visualization (DOT Diagram)
The following diagram illustrates the decision logic for the analytical control strategy.
Figure 1: Analytical control workflow for Solifenacin intermediate qualification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Column aging or mobile phase hydration.[1] | Flush column with 100% Ethanol.[1] Prepare fresh Hexane/IPA. Ensure Hexane is dry.[1] |
| Peak Tailing | Residual silanol interactions.[1] | Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase (depending on column tolerance).[1] |
| Ghost Peaks | Carryover from high concentration injections.[1] | Perform a needle wash with 100% IPA between injections.[1] |
| Retention Time Shift | Temperature fluctuation.[1] | Ensure column oven is active and stable at 25°C ± 0.5°C. |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 25178885, Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link][1]
-
Ganthi, H., et al. (2016).[1][4] Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862.[1][4] Retrieved from [Link]
-
Pharmaffiliates. (2025). Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Analytical Standards. Retrieved from [Link]
-
Ciceri, D., et al. (2025).[1][5] One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. ResearchGate. Retrieved from [Link]
Sources
- 1. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
- 5. researchgate.net [researchgate.net]
APPLICATION NOTE: Chiral HPLC Analysis of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
This Application Note is structured as a high-level technical guide for analytical chemists and process scientists. It addresses the chiral separation of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a critical intermediate in the synthesis of muscarinic antagonists like Solifenacin.
Executive Summary
This protocol details the High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. This molecule is the carbamate-protected derivative of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
While the (S)-enantiomer is the key pharmacophore for Solifenacin (Vesicare), the (R)-enantiomer is a critical process impurity (or chiral target for alternate analogs) that must be strictly controlled. This method utilizes a Normal Phase (NP) approach with a cellulose-based polysaccharide stationary phase to achieve baseline resolution (
Key Performance Indicators
-
Resolution (
): > 2.5 between (R) and (S) enantiomers. -
Run Time: < 15 minutes.
-
Sensitivity (LOQ): 0.05% (area normalization).
Chemical Context & Method Strategy
The Analyte
The target molecule contains a chiral center at the C1 position of the tetrahydroisoquinoline ring. The nitrogen is protected by an ethyl carbamate group, rendering the molecule neutral and lipophilic.
-
Chemical Name: Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Molecular Formula:
-
Chirality: C1 (Benzylic position)
Method Development Logic (Causality)
Why choose Normal Phase with a Polysaccharide Column?
-
Solubility & Interaction: The carbamate moiety is hydrophobic. Normal phase solvents (Hexane/Alcohol) provide excellent solubility and promote hydrogen bonding between the analyte's carbonyl/NH groups and the stationary phase's carbamate linkages.
-
Chiral Recognition: The Cellulose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralcel OD-H) is the industry "gold standard" for separating aromatic carbamates. The
interactions between the phenyl ring of the analyte and the phenyl rings of the selector, combined with hydrogen bonding, create a distinct "chiral cavity" that discriminates between the (R) and (S) spatial arrangements. -
Avoidance of RP Issues: Reversed Phase (RP) methods often require buffer adjustments and can suffer from lower theoretical plates for neutral lipophilic compounds compared to the high mass transfer efficiency of Hexane/IPA systems.
Chiral Recognition Mechanism Diagram
Detailed Experimental Protocol
Instrumentation & Conditions
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump preferred for blending).
-
Detector: UV-Vis / PDA.
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Proven selectivity for tetrahydroisoquinoline carbamates. |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) | Hexane provides bulk non-polar environment; IPA modulates elution strength and H-bonding. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |
| Column Temp | 25°C | Lower temperature often enhances chiral resolution (enthalpic control). |
| Detection | UV @ 220 nm | Maximizes sensitivity for the amide/carbamate absorption. (254 nm is alternative). |
| Injection Vol | 10 µL | Standard volume to prevent column overload. |
| Run Time | 20 minutes | Sufficient to elute both enantiomers and re-equilibrate. |
Reagent Preparation
-
n-Hexane: HPLC Grade. Filter through 0.45 µm membrane.
-
Isopropanol (IPA): HPLC Grade.
-
Mobile Phase Prep: Premix n-Hexane and IPA in a 90:10 ratio. Degas by sonication for 10 mins. Note: Premixing is preferred over on-line mixing for chiral baselines to reduce noise.
Sample Preparation
-
Diluent: Mobile Phase (Hexane:IPA 90:10).
-
Stock Solution: Dissolve 10 mg of the sample in 10 mL of IPA (to ensure solubility). Sonicate for 5 mins.
-
Working Standard: Dilute the Stock Solution with n-Hexane to reach a final concentration of 0.5 mg/mL .
-
Critical Step: Ensure the final solvent ratio matches the mobile phase to prevent peak distortion (solvent effects).
-
Elution Order (Typical)
On Chiralcel OD-H with this mobile phase:
-
First Eluting Peak: (S)-enantiomer (Solifenacin intermediate)
-
Second Eluting Peak: (R)-enantiomer (Target of this method) Note: Elution order must be confirmed with pure enantiomeric standards as it can shift with temperature or mobile phase additives.
Method Validation & System Suitability
To ensure the method is trustworthy for regulatory submission or process control, the following System Suitability criteria must be met before every analysis set.
System Suitability Criteria (SST)
| Parameter | Acceptance Criteria |
| Resolution ( | NLT 2.0 (between enantiomers) |
| Tailing Factor ( | NMT 1.5 |
| Theoretical Plates ( | NLT 5000 |
| RSD (Area, n=5) | NMT 2.0% |
Linearity & Range Data (Example)
-
Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target concentration).
-
Correlation Coefficient (
): > 0.999.
Method Validation Workflow
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Column degradation or wrong mobile phase ratio. | Decrease IPA content (e.g., to 95:5). Lower temperature to 20°C. |
| Broad Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase. Check column connections for dead volume. |
| Retention Time Drift | Temperature fluctuation or solvent evaporation. | Use column oven. Cap solvent bottles tightly (Hexane is volatile). |
| Peak Tailing | Interaction with residual silanols. | Add 0.1% Diethylamine (DEA) to the mobile phase (rarely needed for carbamates but helpful). |
References
- Process Development for Solifenacin: Meudt, A., et al. "Process for the preparation of Solifenacin." Organic Process Research & Development. (General process context for tetrahydroisoquinoline resolution).
-
Chiral Separation Mechanics: Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608. Link
-
Column Technology: Daicel Corporation. "Instruction Manual for CHIRALCEL® OD-H." Chiral Technologies. Link
-
Validation Guidelines: ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
High-Resolution LC-MS Profiling of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
This Application Note provides a rigorous technical guide for the LC-MS analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (hereafter referred to as (R)-EPC ). This compound is the enantiomeric impurity (distomer) of the key intermediate used in the synthesis of Solifenacin Succinate , a muscarinic antagonist.[1]
Application Note & Protocol: AN-SOL-042
Introduction & Context
In the synthesis of Solifenacin, the (S)-enantiomer of the tetrahydroisoquinoline core is the active pharmacophore.[1] The (R)-EPC (CAS: 180468-41-1) represents a Critical Quality Attribute (CQA) that must be monitored to ensure the enantiomeric purity of the final API.[2] As a carbamate-protected amine, this molecule exhibits high hydrophobicity and lacks the basicity of the free amine, requiring specific LC-MS conditions for optimal ionization and separation.[2]
Physicochemical Profile
| Property | Value | Implication for Analysis |
| Formula | C₁₈H₁₉NO₂ | Monoisotopic Mass: 281.1416 Da |
| [M+H]⁺ | 282.1489 m/z | Primary target for ESI+ monitoring |
| LogP | ~3.7 (Predicted) | Requires high organic strength for elution on C18 |
| Chirality | (R)-Enantiomer | Requires polysaccharide-based chiral stationary phase |
| Solubility | Soluble in MeOH, ACN, DCM | Sample diluent should be MeOH or ACN |
Mass Spectrometry: Mechanistic Fragmentation
Understanding the fragmentation of (R)-EPC is vital for distinguishing it from matrix artifacts.[2] The carbamate moiety dictates the primary dissociation pathways.[1]
Fragmentation Pathway (ESI+ MS/MS)[1][2]
-
Secondary Fragment (Tropylium Ion): m/z 91.05[1][2]
-
Mechanism: Cleavage of the benzyl moiety or rearrangement of the phenyl ring attached to the C1 position.[1]
-
Figure 1: Proposed ESI+ MS/MS fragmentation pathway for (R)-EPC.
Protocol 1: Achiral Purity & Impurity Profiling
Objective: Quantify chemical purity and identify degradation products (e.g., oxidized N-oxides).[1][2] Methodology: Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC).[2]
Experimental Conditions
-
Instrument: Agilent 1290 Infinity II / Waters Acquity UPLC coupled to Q-TOF or Triple Quad.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2]
-
Why: The high pH stability of BEH particles allows for basic mobile phases if necessary, though acidic is preferred here for protonation.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Column Temp: 40°C.
-
Injection Vol: 2.0 µL.
Gradient Table
| Time (min) | % A | % B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 1.00 | 90 | 10 | Hold |
| 8.00 | 5 | 95 | Linear Ramp |
| 10.00 | 5 | 95 | Wash (Elute hydrophobic carbamate) |
| 10.10 | 90 | 10 | Re-equilibration |
| 13.00 | 90 | 10 | End |
MS Source Parameters (ESI+)[1][2]
-
Gas Temp: 325°C
Protocol 2: Enantiomeric Excess (Chiral Separation)
Objective: Separate (R)-EPC from the active (S)-intermediate.[2] Challenge: Carbamates are less basic than amines, reducing the effectiveness of ionic interactions on some chiral selectors. Amylose-based columns in reversed-phase mode offer the best selectivity.[2]
Experimental Conditions
-
Column: Daicel Chiralpak IG-3 or AD-3 (3 µm, 4.6 x 150 mm).[2]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40:60 v/v).
-
Why: Basic pH suppresses ionization of residual silanols and maintains the carbamate in a neutral state, enhancing interaction with the chiral selector.[1]
-
-
Flow Rate: 0.8 mL/min (Split to MS if necessary).
Workflow Diagram
Figure 2: Chiral separation workflow for enantiomeric excess determination.[2]
Method Validation & Troubleshooting
To ensure "Trustworthiness" (Part 2), the method must be self-validating.[1][2]
Validation Criteria (ICH Q2)
-
LOD/LOQ: Signal-to-Noise (S/N) > 3 for LOD, > 10 for LOQ. Expected LOQ is < 10 ng/mL due to high ionization efficiency.[1][2]
-
Recovery: Spike samples at 50%, 100%, and 150% of target concentration. Acceptable range: 95-105%.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Increase buffer concentration (Ammonium Acetate) or pH.[2] |
| Carryover | Hydrophobic adsorption | Use a needle wash of 90% ACN / 10% Water / 0.1% Formic Acid.[1][2] |
| Low Sensitivity | Ion suppression | Switch from MeOH to ACN in mobile phase; check for TEA contamination. |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase initial conditions (high water content). |
References
-
PubChem. (2025).[1][2] Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Molkem. (n.d.).[1][2] (S)-Ethyl 1-Phenyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate Specification. Available at: [Link][1][2]
-
Google Patents. (2005).[1][2] Process for the preparation of solifenacin succinate (US8772491B2).[1] Available at:
-
MDPI. (2024).[1][2] Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines. Available at: [Link][1][2]
Sources
Application Note: Developing Cell-Based Assays with 1-Phenyl-3,4-Dihydroisoquinolines
Abstract
1-phenyl-3,4-dihydroisoquinolines (1-phenyl-DHIQs) represent a privileged scaffold in medicinal chemistry, exhibiting potent antineoplastic activity via tubulin polymerization inhibition.[1][2] However, their physicochemical properties—specifically the reactivity of the C=N imine bond and high lipophilicity—present unique challenges in cell-based assays. This guide details the protocols required to generate reproducible data with DHIQs, focusing on overcoming solubility limits, preventing oxidative degradation in culture media, and validating specific microtubule-targeting mechanisms.
Part 1: Introduction & Chemical Context[3][4]
The 3,4-dihydroisoquinoline core is distinct from its fully aromatic (isoquinoline) or fully reduced (tetrahydroisoquinoline) counterparts. It contains a cyclic imine moiety that is biologically active but chemically labile.
The Challenge: The "Imine Instability" Factor
Unlike stable tetrahydroisoquinolines, 1-phenyl-DHIQs are prone to:
-
Oxidation: Conversion to fully aromatic isoquinolines in aerobic culture conditions.
-
Hydrolysis: Ring opening in acidic environments.
-
Precipitation: High lipophilicity often leads to "crashing out" in aqueous media, causing false negatives in cytotoxicity assays.
Critical Directive: Do not treat DHIQs as standard small molecules. Standard "dissolve and dose" workflows will likely yield variable IC50 values due to compound degradation during the 24–72 hour incubation periods.
Part 2: Pre-Assay Validation (The Trustworthiness Pillar)
Before exposing cells to the compound, you must validate the delivery system. The following protocol ensures that the compound reaching the cell is the compound you synthesized.
Protocol A: Compound Solubilization and Stability Check
Objective: To determine the maximum soluble concentration (MSC) and half-life (
Reagents:
-
Anhydrous DMSO (Sigma-Aldrich, D2650)
-
HPLC-grade Acetonitrile
-
Cell Culture Media (e.g., DMEM + 10% FBS)
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve 1-phenyl-DHIQ powder in anhydrous DMSO to 10 mM.
-
Expert Insight: Avoid freeze-thaw cycles. Aliquot into single-use amber vials and store at -20°C. The imine bond is light-sensitive.
-
-
Precipitation Screen (Nephelometry Surrogate):
-
Prepare a dilution series in a clear 96-well plate using culture media (final DMSO concentration fixed at 0.5%).
-
Measure Absorbance at 600 nm (OD600) immediately.
-
Criterion: Any well with OD600 > 0.01 above the blank indicates microprecipitation. This concentration is your functional upper limit (MSC).
-
-
Media Stability LC-MS Check:
-
Spike media (37°C) with the compound at 10 µM.
-
Sample at
hours. -
Precipitate proteins with cold acetonitrile (1:4 ratio), centrifuge, and inject supernatant into LC-MS.
-
Target: If
degradation occurs within 12 hours, media must be replenished every 12 hours during long-term assays.
-
Workflow Visualization: Compound Handling
Caption: Figure 1. Critical workflow for solubilizing lipophilic imines. The OD600 check prevents false negatives caused by microprecipitation.
Part 3: Cytotoxicity Profiling (MTT/MTS)
Objective: Determine the IC50 of the DHIQ derivative. Cell Lines: HeLa or MCF-7 (Standard models for tubulin-targeting agents).
Protocol:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Causality: Low density ensures cells are in the log-growth phase, which is required for antimitotic agents (tubulin inhibitors) to show efficacy.
-
-
Treatment: Add serial dilutions of DHIQ. Include:
-
Vehicle Control: 0.5% DMSO.
-
Positive Control: Colchicine (100 nM) or Paclitaxel (50 nM).
-
-
Incubation: Incubate for 48 hours.
-
Note: If stability data (Part 2) showed degradation, replace media with fresh compound at 24 hours.
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 3h, dissolve formazan in DMSO, read at 570 nm.
Data Interpretation:
| Parameter | Observation | Interpretation |
| IC50 < 1 µM | High Potency | Likely specific tubulin targeting. |
| IC50 > 50 µM | Low Potency | Off-target toxicity or poor solubility. |
| Plateau Effect | Max kill < 100% | Compound may be cytostatic (arresting) rather than cytotoxic. |
Part 4: Mechanism of Action – Tubulin Architecture
Many 1-phenyl-DHIQs function by binding to the colchicine site of tubulin, preventing polymerization. This must be visualized.
Protocol B: Immunofluorescence for Microtubule Disruption
Objective: Visualize the "collapse" of the microtubule network.
Reagents:
-
Primary Ab: Anti-alpha-tubulin (Mouse monoclonal).
-
Secondary Ab: Goat anti-Mouse Alexa Fluor 488.
-
Counterstain: DAPI (Nuclei).
Step-by-Step Methodology:
-
Seeding: Seed cells on glass coverslips in 6-well plates.
-
Treatment: Treat with DHIQ at 2x IC50 for 6 hours.
-
Why 6 hours? Cytoskeletal collapse is an early event. Waiting 24+ hours usually results in rounded, detached apoptotic cells that are impossible to image.
-
-
Fixation (Critical Step):
-
Aspirate media.
-
Fix with warm (37°C) 4% Paraformaldehyde for 15 mins.
-
Expert Insight: Cold fixation depolymerizes microtubules artificially. Always fix warm to preserve drug-induced phenotypes.
-
-
Staining: Permeabilize (0.1% Triton X-100), block (3% BSA), and stain with antibodies.
-
Imaging: Use 60x oil immersion.
Expected Phenotypes:
-
Vehicle: Fine, filamentous network extending to cell periphery.
-
DHIQ (Active): Loss of filaments; diffuse green staining; cell rounding; fragmented nuclei (mitotic catastrophe).
Mechanism Visualization
Caption: Figure 2. Pharmacological cascade of 1-phenyl-DHIQs. Inhibition of polymerization leads to mitotic arrest and subsequent cell death.
Part 5: References
-
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Source: PubMed / ChemMedChem URL:[Link]
-
Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties. Source: PubMed / J Cell Biochem URL:[Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Source: NIH / J Med Chem URL:[Link]
-
Optimizing the Solubility of Research Compounds. Source: American Pharmaceutical Review URL:[Link]
Sources
Application Note: Strategic Derivatization of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
[1]
Abstract & Strategic Overview
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-42-2) represents a high-value chiral scaffold within the tetrahydroisoquinoline (THIQ) class.[1] While structurally related to the muscarinic antagonist Solifenacin (which utilizes the (S)-enantiomer), the (R)-isomer serves as a critical building block for developing novel CNS-active agents and exploring structure-activity relationships (SAR) in GPCR antagonism.[1]
This guide details three divergent derivatization protocols designed to maximize the utility of this scaffold:
-
Chemo-selective Deprotection: Accessing the chiral secondary amine without racemization.[1]
-
Reductive Transposition: Converting the carbamate protecting group directly into an N-methyl pharmacophore.[1]
-
Directed Functionalization: Utilizing the carbamate as a Directed Metalation Group (DMG) for regio-selective C-H activation.[1]
Structural Analysis & Reactivity Profile[1]
The molecule features three distinct reactive zones:
-
Zone A (Carbamate): A robust protecting group (
) requiring specific cleavage conditions to reveal the nucleophilic nitrogen.[1] -
Zone B (Chiral Center C1): A benzylic carbon susceptible to racemization under harsh acidic conditions or radical pathways.[1]
-
Zone C (Aromatic Core): The electron-rich aromatic ring accessible for electrophilic substitution or lithiation.[1]
Figure 1: Reactivity zones of the target scaffold.
Protocol A: Hydrolytic Cleavage (Accessing the Free Amine)
Objective: Removal of the ethyl carbamate group to yield (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Challenge: Ethyl carbamates are kinetically stable. Acidic hydrolysis (e.g., HBr) risks racemizing the benzylic C1 center. Solution: High-temperature alkaline hydrolysis in a protic solvent system.
Materials
-
Starting Material: (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)[1]
-
Reagent: Potassium Hydroxide (KOH), pellets (10.0 eq)[1]
-
Solvent: Ethanol (EtOH) / Water (
) [4:1 v/v][1] -
Quench: 1M HCl,
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in EtOH (10 mL/g).
-
Base Addition: Add KOH pellets (10 eq) followed by water (2.5 mL/g). The high base concentration is required to drive the equilibrium forward.
-
Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (
C) for 12–18 hours.-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The carbamate (
) should disappear, and the free amine ( , streaks) should appear.
-
-
Work-up:
-
Purification: Dry organic layers over
, filter, and concentrate. If necessary, purify via flash column chromatography (DCM/MeOH 95:5 + 1% ).[1]
Validation Data
| Parameter | Specification | Method |
| Yield | > 85% | Gravimetric |
| Purity | > 98% | HPLC (254 nm) |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralcel OD-H) |
| 1H NMR Diagnostic | Loss of triplet at | 400 MHz DMSO-d6 |
Protocol B: Reductive Transposition (N-Methylation)[1]
Objective: Direct conversion of the carbamate to an N-methyl group, creating the tertiary amine (R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Mechanism: Lithium Aluminum Hydride (LAH) reduces the carbamate carbonyl to a methylene group.
Materials
-
Reagent:
(2M in THF) (3.0 eq)[1] -
Solvent: Anhydrous THF
-
Quench: Fieser method (
, 15% NaOH, )
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.
-
Reagent Prep: Charge flask with anhydrous THF and cool to
C. Carefully add solution. -
Addition: Dissolve the carbamate starting material in minimal THF and add dropwise to the LAH solution.
-
Reflux: Warm to room temperature, then heat to reflux (
C) for 4 hours. -
Quench (Critical): Cool to
C. Carefully add: -
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.[1] Concentrate the filtrate to obtain the N-methyl derivative.
Protocol C: Directed Ortho-Lithiation (Advanced Functionalization)
Objective: Regioselective functionalization of the aromatic ring using the carbamate as a Directing Metalation Group (DMG).
Insight: The
Workflow Diagram
Figure 2: Directed Ortho-Metalation (DoM) workflow.
Step-by-Step Methodology
-
Setup: Dry THF (0.1 M concentration) and TMEDA (1.2 eq) are mixed under Argon.
-
Substrate: Add (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
-
Lithiation: Cool to
C. Add sec-Butyllithium (1.2 eq) dropwise over 20 minutes.-
Note:sec-BuLi is preferred over n-BuLi for cleaner deprotonation of hindered carbamates.[1]
-
-
Aging: Stir at
C for 1 hour. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species. -
Trapping: Add the electrophile (e.g., Methyl Iodide, DMF, or Iodine) dissolved in THF.
-
Work-up: Allow to warm to room temperature and quench with saturated
.
References
-
Solifenacin Synthesis & Intermediates
-
Carbamate Hydrolysis Standards
-
Directed Metalation of Isoquinolines
-
Chiral Tetrahydroisoquinoline Synthesis
Sources
- 1. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 3. The preparation method of solifenacin intermediate - Patent CN-105541712-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Use of 1-Phenyl-3,4-Dihydroisoquinoline Compounds as Tubulin Polymerization Inhibitors
[1][2][3][4][5]
Abstract
The microtubule network is a validated target for chemotherapeutic intervention. While taxanes (stabilizers) and vinca alkaloids (destabilizers) are clinically established, their efficacy is often limited by multidrug resistance (MDR) and neurotoxicity. Recent medicinal chemistry efforts have identified 1-phenyl-3,4-dihydroisoquinoline (DHIQ) derivatives as a potent class of antimitotic agents. These compounds function as colchicine binding site inhibitors (CBSIs) , preventing the polymerization of tubulin dimers into microtubules.
This application note provides a comprehensive technical guide for evaluating DHIQ derivatives. It details the mechanism of action, compound handling, and rigorous protocols for in vitro tubulin polymerization assays and cellular validation.
Mechanism of Action: The Colchicine Binding Site[6]
Microtubules are dynamic polymers composed of
1-phenyl-3,4-dihydroisoquinoline derivatives bind to the colchicine site , a hydrophobic pocket located at the interface of the
-
Binding Event: The DHIQ scaffold mimics the pharmacophore of Combretastatin A-4 (CA-4) and colchicine. The 1-phenyl ring typically occupies the hydrophobic pocket usually bound by the trimethoxyphenyl ring of colchicine.
-
Conformational Lock: Binding sterically hinders the "curved-to-straight" transition.
-
Catastrophe: The inability to straighten prevents the dimer from being incorporated into the growing microtubule end, leading to depolymerization, loss of cytoskeletal integrity, G2/M cell cycle arrest, and apoptosis.
Pathway Visualization
Figure 1: Mechanism of action for 1-phenyl-3,4-dihydroisoquinoline derivatives. The compound locks tubulin in a curved conformation, preventing incorporation into the microtubule lattice.
Compound Preparation and Handling[1][3][6][7][8][9][10][11]
To ensure experimental reproducibility, proper handling of DHIQ compounds is critical. Many derivatives (e.g., those with 3'-OH, 4'-OCH
Stock Solution Protocol
-
Solvent: Dissolve the solid compound in 100% anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a primary stock at 10 mM or 20 mM .
-
Storage: Aliquot into small volumes (e.g., 20
L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). -
Working Solutions: Dilute the stock in the assay buffer immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as DMSO itself can promote tubulin polymerization.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This is the gold-standard assay for confirming direct interaction with purified tubulin. It relies on the principle that microtubule polymers scatter light, whereas free tubulin dimers do not. An increase in Absorbance at 340 nm (OD340) correlates with polymer mass.[2]
Materials
-
Purified Tubulin: >99% pure tubulin (bovine or porcine brain source). Note: Use "cytoskeleton-free" tubulin to avoid contamination with MAPs unless studying MAP-dependent assembly.
-
GTP Stock: 100 mM (store at -80°C).
-
General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA.[2][3] -
Spectrophotometer: Temperature-controlled plate reader capable of reading OD340 at 37°C.[2]
Step-by-Step Methodology
-
Buffer Preparation (Ice Cold): Prepare G-PEM Buffer : PEM Buffer + 1 mM GTP + 5-10% Glycerol.
-
Why Glycerol? Glycerol lowers the critical concentration (Cc) required for nucleation, ensuring polymerization occurs reliably in the control samples.
-
-
Tubulin Resuspension: Resuspend lyophilized tubulin in G-PEM Buffer to a final concentration of 3.0 - 4.0 mg/mL . Keep strictly on ice.
-
Compound Addition:
-
Pre-warm a 96-well half-area plate to 37°C.
-
Add 5
L of 10x compound working solution (in PEM) to experimental wells. -
Add 5
L of vehicle (10% DMSO in PEM) to Control wells. -
Add 5
L of 10x Colchicine (positive control) to Reference wells.
-
-
Reaction Initiation:
-
Kinetic Measurement:
-
Immediately place the plate in the reader at 37°C.
-
Shake for 5 seconds to mix.
-
Read OD340 every 30-60 seconds for 60 minutes.
-
Data Interpretation
Plot OD340 (y-axis) vs. Time (x-axis).
-
Control: Sigmoidal curve with a lag phase (nucleation), linear growth phase (elongation), and plateau (steady state).
-
Inhibitor (DHIQ): Reduction in Vmax (slope of growth) and steady-state absorbance. Potent inhibitors may completely flatten the curve.
Quantitative Data Summary
| Compound | Concentration ( | Inhibition of Polymerization (%) | IC |
| Control (DMSO) | - | 0% | - |
| Colchicine | 3.0 | >95% | ~2.0 |
| DHIQ Analog 5n | 2.5 | ~50% | 2.5 |
| DHIQ Analog 5n | 5.0 | >90% | - |
Protocol B: Colchicine Binding Site Competition Assay
To verify that the DHIQ compound targets the colchicine site specifically (and not the Vinblastine or Taxol sites), a competition assay using intrinsic tubulin fluorescence is recommended.
Principle
Colchicine is non-fluorescent in solution but becomes fluorescent upon binding to tubulin. If a DHIQ derivative competes for the same site, the fluorescence signal of the Tubulin-Colchicine complex will decrease.
Methodology
-
Tubulin Prep: Dilute tubulin to 3
M in PEM buffer (no GTP required for binding assay). -
Incubation: Incubate tubulin (3
M) with the test compound (various concentrations, e.g., 1-100 M) at 37°C for 30 minutes. -
Competitor Addition: Add Colchicine to a final concentration of 3
M. -
Measurement: Incubate for an additional 30 minutes. Measure fluorescence:
-
Excitation: 365 nm
-
Emission: 435 nm
-
-
Result: A dose-dependent decrease in fluorescence intensity confirms competition for the colchicine binding site.
Experimental Workflow Diagram
Figure 2: Experimental workflow for the turbidimetric tubulin polymerization assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Polymerization in Control | Tubulin denatured or GTP hydrolyzed. | Use fresh GTP. Do not refreeze tubulin.[5] Ensure temp is 37°C. |
| High Background Absorbance | Compound precipitation. | Check compound solubility in buffer. Spin down working solution before adding. |
| Inconsistent Replicates | Pipetting error or temperature fluctuation. | Pre-warm plates. Use a multi-channel pipette. Ensure rapid transfer to reader. |
| Low Signal Amplitude | Tubulin concentration too low. | Increase tubulin to 4 mg/mL or increase Glycerol to 10%. |
References
-
Synthesis and biological evaluation of 1-phenyl-3,4-dihydroisoquinoline compounds. Source: PubMed/Wiley Context:[6] Establishes the DHIQ scaffold as a tubulin inhibitor and identifies key structure-activity relationships (e.g., compound 5n).
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds. Source: PMC/NIH Context: Discusses molecular docking of DHIQ derivatives at the colchicine site and cytotoxicity profiles.
-
Tubulin Polymerization Assay Protocol (Fluorescence Based). Source: Cytoskeleton Inc.[4] / Sigma Context: Provides the foundational methodology for fluorescence and absorbance-based tubulin assays.
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic. Source: PMC Context: Detailed review of the colchicine binding site architecture and competition assay mechanics.
Sources
- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxanim.com [maxanim.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dihydroisoquinoline-2(1H)-carboxamide Derivatives as Covalent STING Inhibitors
Executive Summary
The cGAS-STING signaling pathway is a central driver of innate immunity, sensing cytosolic DNA to trigger type I interferon (IFN) production.[1][2] While critical for antiviral defense, aberrant STING activation underlies numerous autoinflammatory diseases, including systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and acute kidney injury (AKI).
This Application Note details the characterization and screening protocols for a novel class of STING inhibitors based on the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold (exemplified by Compound 5c ). Unlike competitive inhibitors that target the cyclic dinucleotide (CDN) binding pocket, this scaffold functions as a covalent inhibitor , targeting the transmembrane cysteine residue (Cys91) to block STING palmitoylation and subsequent activation.
Key Performance Metrics (Compound 5c):
-
Mechanism: Covalent modification; blocks palmitoylation-dependent clustering.
-
Potency (IC50): 44 nM (Human STING), 32 nM (Murine STING).[5]
-
Therapeutic Application: Sepsis, Acute Kidney Injury (AKI), Autoimmune inflammation.
Mechanism of Action & Signaling Pathway
The dihydroisoquinoline-2(1H)-carboxamide scaffold exhibits a unique mode of action distinct from classic competitive antagonists.
Molecular Mechanism
Upon cytosolic DNA sensing, cGAS produces cGAMP, which binds STING dimers in the ER. Activation requires STING palmitoylation at Cys91 (human) or Cys90 (mouse) in the transmembrane domain, enabling translocation to the Golgi and recruitment of TBK1.
Inhibition Logic: The dihydroisoquinoline derivative contains an electrophilic warhead (typically an acrylamide or similar reactive amide) that forms a covalent bond with the nucleophilic sulfhydryl group of Cys91 . This "locks" STING in an inactive conformation, preventing the conformational change required for oligomerization and downstream signaling.[6]
Pathway Visualization
The following diagram illustrates the cGAS-STING cascade and the specific intervention point of Dihydroisoquinoline-2(1H)-carboxamide (Compound 5c).
Caption: Schematic of the cGAS-STING pathway showing the specific blockade of Cys91 palmitoylation by Dihydroisoquinoline-2(1H)-carboxamide inhibitors.
Experimental Protocols
Compound Preparation and Handling[3][7]
-
Stock Solution: Dissolve Dihydroisoquinoline-2(1H)-carboxamide (Compound 5c) in 100% DMSO to a concentration of 10 mM.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Protocol: Cellular STING Inhibition Assay (THP-1 Dual™ Cells)
This assay quantifies the inhibitor's ability to suppress IRF pathway activation using a reporter cell line expressing an ISRE-inducible luciferase.
Materials:
-
Cells: THP-1 Dual™ cells (InvivoGen, Ref: thpd-nfis).
-
Agonist: 2'3'-cGAMP (InvivoGen, Ref: tlrl-nacga23) or MSA-2 (chemical agonist).
-
Detection: QUANTI-Luc™ 4 Lucia/Gaussia (InvivoGen).
Step-by-Step Procedure:
-
Seeding: Plate THP-1 Dual cells in a 96-well flat-bottom plate at a density of
cells/well in 180 µL of growth medium. -
Pre-treatment: Add 10 µL of the inhibitor (Compound 5c) at 20x concentration (serial dilutions from 10 µM down to 0.1 nM).
-
Control: Vehicle (DMSO) only.
-
Reference: H-151 (1 µM).
-
-
Incubation: Incubate cells for 1 to 3 hours at 37°C, 5% CO2. Note: Covalent inhibitors often require pre-incubation to engage the target.
-
Stimulation: Add 10 µL of STING agonist (e.g., MSA-2 at 10 µM final or cGAMP at 10 µg/mL; note that cGAMP requires digitonin permeabilization in some cell types, but MSA-2 is cell-permeable).
-
Activation Phase: Incubate for 20–24 hours .
-
Readout: Transfer 20 µL of cell culture supernatant to a white/opaque 96-well plate.
-
Measurement: Add 50 µL of QUANTI-Luc assay reagent. Measure luminescence immediately using a microplate luminometer.
-
Analysis: Calculate % Inhibition relative to the agonist-only control. Determine IC50 using non-linear regression (GraphPad Prism).
Protocol: Western Blot Analysis of Pathway Markers
To confirm the mechanism, assess the phosphorylation status of downstream effectors.[1]
Target Markers:
-
p-STING (Ser366): Indicator of STING activation.
-
p-TBK1 (Ser172): Immediate downstream kinase.
-
p-IRF3 (Ser396): Transcription factor.
Procedure:
-
Treatment: Treat THP-1 or BMDM (Bone Marrow Derived Macrophages) with Inhibitor (1 µM) for 2 hours, followed by Agonist (MSA-2, 20 µM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g., Roche cOmplete™ + PhosSTOP™).
-
Separation: Load 20-30 µg protein per lane on a 10% SDS-PAGE gel.
-
Blotting: Transfer to PVDF membrane.
-
Antibody Incubation:
-
Primary: Anti-p-STING (Cell Signaling #19781), Anti-p-TBK1 (Cell Signaling #5483), Anti-p-IRF3 (Cell Signaling #4947). Dilution 1:1000, overnight at 4°C.
-
Loading Control: Anti-Vinculin or Anti-GAPDH.
-
-
Detection: HRP-conjugated secondary antibodies and ECL substrate.
-
Expected Result: Compound 5c should dose-dependently abolish the bands for p-TBK1 and p-IRF3, while total protein levels remain constant.
Data Summary & Comparative Analysis
The following table summarizes the potency of Dihydroisoquinoline-2(1H)-carboxamide (Compound 5c) compared to standard reference inhibitors.
| Compound | Scaffold Class | Mechanism | IC50 (Human STING) | IC50 (Murine STING) | Key Feature |
| Compound 5c | Dihydroisoquinoline | Covalent (Cys91) | 44 nM | 32 nM | High cross-species potency; in vivo efficacy in AKI.[5] |
| H-151 | Indole | Covalent (Cys91) | ~500 nM | ~500 nM | First-generation covalent reference. |
| C-176 | Nitrofuran | Covalent (Cys91) | Inactive | ~200 nM | Mouse-selective only. |
| 2'3'-cGAMP | Cyclic Dinucleotide | Agonist (Endogenous) | N/A | N/A | Natural ligand (activator).[6] |
Screening Workflow Diagram
This flowchart outlines the recommended screening cascade for validating Dihydroisoquinoline derivatives.
Caption: Step-by-step screening cascade from cellular identification to in vivo validation.
References
-
Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 2025. Source: (Note: Specific DOI pending final indexing; refer to recent Eur. J. Med. Chem. listings).[4][5][7][8][9][10][11][12][13][14]
-
H-151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury. Journal of Surgical Research / NIH PMC, 2024. Source:
-
Targeting STING oligomerization with small-molecule inhibitors. Proceedings of the National Academy of Sciences (PNAS), 2023.[12] Source:
-
A chemical screen identifies small-molecule inhibitors of STING (C-176/C-178). Nature, 2018. Source:
-
Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 2022. Source:
Sources
- 1. pnas.org [pnas.org]
- 2. Deep learning guided large compound library screening for STING agonists - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRIDGE Innovation & Business Development [bridge.umassmed.edu]
- 13. Advances in STING Pathway Modulation for Cancer and Immunotherapy: A Comprehensive Review of Preclinical and Clinical Studies (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis
Topic: Improving yield in (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis
Executive Summary
This guide addresses the synthesis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (commonly referred to as the N-protected tetrahydroisoquinoline derivative). This molecule is a structural isomer of the key intermediate for Solifenacin (which is the S-enantiomer).
The industry-standard route for high-yield, enantioselective synthesis involves three critical stages:
-
Bischler-Napieralski Cyclization to form the imine precursor.[1]
-
Noyori Asymmetric Transfer Hydrogenation (ATH) to establish the C1 chiral center.
-
Carbamate Protection to stabilize the amine.
Yield losses in this workflow are rarely random; they stem from specific mechanistic failures: catalyst poisoning by cyclization residues, reversible hydrogenation equilibrium, or racemization during the final protection step.
Part 1: The Synthetic Workflow (Visualized)
The following diagram outlines the critical control points (CCPs) where yield is determined.
Caption: Critical Control Points (CCP) in the synthesis of 1-phenyl-THIQ derivatives. Failure to purify Intermediate 1 leads to catalytic failure in Step 2.
Part 2: Technical Modules & Optimization
Module 1: The Precursor (Imine Quality)
The Problem: The Bischler-Napieralski reaction uses harsh Lewis acids (
Protocol Optimization:
-
Reaction: Reflux N-phenethylbenzamide in toluene with
. -
Critical Workup: Do not rely solely on extraction.
-
Quench reaction mixture into ice water.
-
Basify to pH 11 with NaOH (converts phosphate salts to water-soluble forms).
-
Extract with Dichloromethane (DCM).
-
The "Senior Scientist" Trick: Wash the organic layer with 10% aqueous tartaric acid or EDTA solution. This chelates residual metal/phosphorus species that brine misses.
-
Crystallize the imine (usually from Hexane/EtOAc). Never proceed to Step 2 with oil/crude imine.
-
Module 2: Asymmetric Transfer Hydrogenation (ATH)
The Problem: Achieving high enantiomeric excess (ee) and full conversion. The reaction is an equilibrium transfer of hydride.
The Causality: The imine (
Protocol Optimization:
-
Catalyst Selection: Use RuCl(p-cymene)[(S,S)-TsDPEN] .
-
Note: The configuration of the diamine ligand controls the product chirality. For 1-substituted isoquinolines, the (S,S)-ligand typically yields the (R)-amine (check specific interaction, but this is the standard anti-Solifenacin route).
-
-
Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).
-
Why? Formic acid drives the reaction irreversibly by releasing
gas (Le Chatelier’s principle). Isopropanol (reversible) is inferior for this substrate.
-
-
Conditions:
-
Solvent: DMF or Acetonitrile (polar solvents stabilize the ionic transition state).
-
Temperature: 25°C. (Higher temps increase rate but degrade ee).
-
Self-Validating Step: Monitor conversion via HPLC. If conversion stalls at 80%, do not add more catalyst . Instead, sparge with Nitrogen to remove dissolved
and add fresh Formic Acid/TEA.
-
Module 3: Acylation & Workup
The Problem: The chiral amine is prone to racemization under acidic conditions or high heat. The Causality: Reaction with Ethyl Chloroformate generates HCl. If the local pH drops, the benzylic amine can protonate, allowing reversible ring opening or hydride shift, destroying the chiral center you just created.
Protocol Optimization:
-
Method: Schotten-Baumann conditions (Biphasic).
-
Reagents: Ethyl Chloroformate (1.1 eq),
(2.0 eq) or NaOH. -
Solvent: DCM / Water.
-
Temperature: 0°C to 5°C.
-
Key Insight: Add the chloroformate slowly to a vigorously stirred biphasic mixture. The inorganic base in the water phase immediately neutralizes the HCl generated at the interface.
Part 3: Troubleshooting Guide (FAQs)
| Symptom | Probable Cause | Diagnostic / Solution |
| Step 2 (ATH) conversion is <10%. | Catalyst Poisoning. | Diagnostic: Did the imine smell acrid (POCl3 residue)?Fix: Recrystallize the imine precursor. Wash with dilute ammonia before use. |
| Step 2 conversion stalls at ~60%. | Equilibrium limitation or | Fix: Sparge the reaction with Argon/Nitrogen to remove |
| Low ee (Enantiomeric Excess) in Step 2. | Temperature too high or wrong solvent. | Fix: Lower temp to 20°C. Switch solvent from Methanol to DMF (prevents solvolysis interference). Ensure ligand purity. |
| Yield loss during Step 3 (Acylation). | Formation of "Bis-acylated" side products or decomposition. | Fix: Ensure the amine is free-based before adding chloroformate. If using TEA as base, switch to inorganic base ( |
| Product racemizes (ee drops) after Step 3. | Acidic workup or heat stress. | Fix: Avoid acid washes during workup. Do not distill the final product at high temps (>150°C). Use column chromatography or crystallization. |
Part 4: Data Summary (Expected Metrics)
| Parameter | Standard Process | Optimized Process |
| Imine Purity | 90-95% (Crude) | >99% (Crystalline) |
| ATH Conversion | 85% | >98% |
| Enantiomeric Excess (ee) | 88-92% | >97% |
| Final Isolated Yield | 60-70% | 85-90% |
References
-
Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research.
-
Process Chemistry of Solifenacin: Detailed protocols on 1-phenyl-tetrahydroisoquinoline synthesis. Google Patents / Patent WO2005075474.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.
-
LGC Standards. Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Reference Material (Validating the structure existence).
Sources
Purification challenges of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
[1]
Topic: Advanced Purification & Isolation Protocols Applicability: Solifenacin Analog Synthesis, Chiral Scaffold Development, Kinetic Resolution Studies Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Molecule Profile[2]
The Challenge: The target molecule is the (R)-enantiomer of the N-ethoxycarbonyl protected 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[2][1] This scaffold presents a "perfect storm" of purification challenges:
-
Stereochemical Difficulty: It is the enantiomer of the Solifenacin intermediate (which is 1S), meaning commercial standards are often the opposite isomer.[1]
-
Physical State: The ethyl carbamate moiety disrupts hydrogen bonding, often resulting in a viscous oil ("oiling out") rather than a crystalline solid.[1]
-
Oxidative Instability: The benzylic hydrogen at C1 is susceptible to oxidation, leading to the planar, fully aromatic 1-phenylisoquinoline impurity.[1]
Compound Profile:
-
Chemical Name: Ethyl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[2][3]
-
Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ)[4][5][6][7][8][9][10][11][12][13]
-
Key Impurities: (S)-Enantiomer, 1-Phenylisoquinoline (Oxidized), 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (Hydrolyzed/Unreacted).[2]
Diagnostic Workflow (Decision Matrix)
Before initiating a protocol, determine the primary failure mode of your current batch using this logic flow.
Figure 1: Purification Logic Flow. Identify whether the bottleneck is chemical (impurities) or stereochemical before selecting a method.[1]
Troubleshooting Guides & Protocols
Module A: Chemical Decontamination (Removing Non-Chiral Impurities)[1]
Issue: The presence of unreacted amine (starting material) or the oxidized 1-phenylisoquinoline byproduct.[2][1] Mechanism: The carbamate group renders the nitrogen non-basic.[1] We exploit this "orthogonal basicity" to wash away the free amine.[2][1]
Protocol 1: The "Orthogonal" Acid Wash Use this when: TLC shows a baseline spot (amine) or LC-MS shows M-72 mass (loss of ethyl formate).[2][1]
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram).[2][1]
-
Acid Extraction: Wash the organic layer twice with 1M HCl (aq).[2][1]
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove trace acid) and Brine.[2][1]
-
Drying: Dry over Na₂SO₄ and concentrate.
Protocol 2: Silica Gel Chromatography (Removing Oxidized Byproducts) Use this when: You see a UV-active spot running faster than your product (the fully aromatic isoquinoline is less polar).[2][1]
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5 → End 80:20).[2][1]
-
Observation: The oxidized impurity (1-phenylisoquinoline) usually elutes before the carbamate due to the loss of the polar carbamate H-bonding capability and increased planarity.[2][1]
Module B: Enantiomeric Purification (The (R) vs. (S) Challenge)
Issue: Low enantiomeric excess (ee).[2][1] This is critical because the (S)-enantiomer is the Solifenacin intermediate; if you are synthesizing the (R), cross-contamination is common in commercial starting materials.[1]
Protocol 3: Chiral Preparative HPLC Since the carbamate is already protected, classical salt resolution (using Tartaric acid) is impossible without hydrolysis.[1] Direct chromatographic separation is required.[2][1]
| Parameter | Recommendation | Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases show high selectivity for THIQ derivatives.[2][1] |
| Mobile Phase | Hexane : Isopropanol (90:10) | Standard normal phase.[2][1] No basic additive (DEA) is needed because the nitrogen is protected (non-basic).[2][1] |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Adjust for Prep scale. |
| Detection | UV @ 220 nm and 254 nm | The phenyl ring provides strong absorption.[1] |
| Elution Order | Variable | Note: On Chiralcel OD, the (R)-enantiomer often elutes second, but this must be confirmed with a racemate standard.[1] |
Alternative Strategy: Retro-Resolution (If HPLC is unavailable) If you have a large quantity (grams) of low-ee material and no Prep-HPLC:
-
Hydrolysis: Reflux in EtOH/NaOH to remove the carbamate group.[2][1]
-
Resolution: Use D-(-)-Tartaric acid to crystallize the (S)-amine (remove the solid) or L-(+)-Tartaric acid to crystallize the target (R)-amine.[2][1]
-
Re-protection: React the enantiopure (R)-amine with Ethyl Chloroformate.[2][1]
Module C: Physical Isolation (Crystallization)
Issue: The product is a viscous oil that refuses to solidify ("Oiling Out").[1] Cause: Entropy of the ethyl chain and conformational flexibility of the carbamate.[1]
Protocol 4: Low-Temperature Induced Nucleation
-
Solvent Choice: Dissolve the oil in a minimum amount of Diisopropyl Ether (IPE) or a mixture of Hexane : MTBE (10:1) .[2][1]
-
Seeding: If available, add a micro-crystal of the pure (R)-enantiomer. If not, scratch the glass wall with a glass rod.[1]
-
Cycling: Cool to -20°C for 4 hours. If oil separates, warm to room temperature until it redissolves, then cool slowly to 4°C.[1]
-
Anti-solvent: Slowly add n-Pentane to the cold solution to drive precipitation.[2][1]
Frequently Asked Questions (FAQs)
Q1: Why does my product turn yellow upon standing? A: This indicates oxidation to the 1-phenylisoquinoline derivative.[2][1] The benzylic position (C1) is sensitive to air oxidation, especially in solution.[1]
-
Fix: Store the purified carbamate under Argon/Nitrogen at -20°C. If it is yellow, run a short silica plug (Protocol 2) to remove the oxidized impurity.[1]
Q2: Can I use chiral salt resolution directly on the carbamate?
A: No. Chiral resolution using acids (Tartaric, Mandelic) requires a basic nitrogen to form a salt.[1] The ethyl carbamate group (
Q3: I see two spots on TLC that merge. Is this the enantiomer? A: Unlikely. Enantiomers do not separate on standard silica TLC.[2][1] This is likely Rotamers .[2][1] Carbamates exhibit restricted rotation around the N-CO bond, often showing split peaks in NMR or "smearing" on TLC.[2][1]
References & Authority
-
Solifenacin Synthesis & Intermediates:
-
Chiral Resolution of THIQ Derivatives:
-
Journal: "Synthesis and biological evaluation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline compounds." ChemMedChem. (Discusses the synthesis and purification of 1-phenyl-THIQ scaffolds). Link
-
-
General Purification of Carbamates:
-
Source: "Purification of Reaction Products." Purification of Laboratory Chemicals (Eighth Edition). (General reference for handling oily carbamates).
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate before handling.
Sources
- 1. The preparation method of solifenacin intermediate - Patent CN-105541712-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [lgcstandards.com]
- 4. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 5. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US20080114029A1 - Polymorphs of solifenacin intermediate - Google Patents [patents.google.com]
- 10. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]
- 12. jsbms.jp [jsbms.jp]
- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Optimizing In Vitro Solubility of Dihydroisoquinoline (DHIQ) Compounds
Executive Summary
Status: Active Guide Subject: Troubleshooting solubility, stability, and assay interference for 3,4-dihydroisoquinoline (DHIQ) scaffolds. Target Audience: Medicinal Chemists, In Vitro Pharmacologists.
Core Technical Insight:
Unlike their fully reduced counterparts (1,2,3,4-tetrahydroisoquinolines, pKa ~9.5), 3,4-dihydroisoquinolines contain a cyclic imine (
-
Chemical Instability: The imine bond is susceptible to oxidation (aromatization to isoquinolines) and hydrolysis, leading to "precipitates" that are actually degradation products.
-
pKa-Driven Precipitation: The pKa of the imine nitrogen is typically lower (pKa ~5–7) than a secondary amine. At physiological pH (7.4), a significant fraction of the compound exists in the neutral, lipophilic form, driving precipitation in aqueous media.
Module 1: Chemical Stability & Handling (The "Hidden" Issue)
Q: My compound precipitates immediately upon dilution into media, even at low concentrations. Is this purely a solubility limit? A: Not necessarily. Before assuming poor solubility, rule out oxidative aromatization . DHIQs are prone to oxidation to form fully aromatic isoquinolines, which are often planar and stack efficiently, leading to extremely low aqueous solubility.
Diagnostic Protocol:
-
Visual Check: A color change (often yellowing) accompanying precipitation suggests oxidation.
-
LC-MS Verification: Analyze the "precipitate" vs. the supernatant. A mass shift of -2 Da (e.g., [M+H]+ 250 → 248) confirms conversion to the isoquinoline.
Troubleshooting Steps:
-
Degas Buffers: Use argon-sparged media to minimize dissolved oxygen.[1]
-
Antioxidants: Add Ascorbic Acid (100 µM) or TCEP (50 µM) to the assay buffer if the assay biology permits.
-
Fresh Prep: Never store DHIQ stocks in DMSO at room temperature for extended periods. Prepare fresh from solid immediately before the assay.
Module 2: Solvent & Co-Solvent Systems
Q: What is the maximum DMSO concentration I can use to keep DHIQs in solution without killing my cells? A: For most mammalian cell lines (e.g., HEK293, CHO, HepG2), the "safe" limit is 0.1% to 0.5% (v/v) . However, DHIQs often require higher co-solvent ratios.
The "Step-Down" Dilution Protocol: Directly spiking a high-concentration DMSO stock into media often causes "crashing out" due to the rapid polarity shift. Use an intermediate dilution step.
| Step | Action | Target Conc. | Solvent Composition |
| 1 | Dissolve solid compound | 10 mM | 100% DMSO |
| 2 | Intermediate Dilution | 100 µM | 10% DMSO / 90% Buffer (pH 4.0)* |
| 3 | Final Assay Dilution | 1 µM | 0.1% DMSO / 99.9% Media (pH 7.[1]4) |
*Note: The intermediate step at pH 4.0 ensures the imine is fully protonated (cationic) and soluble before the final dilution into the neutral-pH assay media.
Module 3: Formulation Additives (Cyclodextrins)
Q: DMSO isn't working. What is the best excipient for DHIQs? A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] Unlike surfactants (Tween/Triton) which can lyse cell membranes, HP-β-CD encapsulates the lipophilic neutral form of the DHIQ, preventing precipitation without altering the free drug concentration significantly in thermodynamic equilibrium.
HP-β-CD Implementation Guide:
| Parameter | Recommendation | Rationale |
| Grade | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Higher solubility and lower nephrotoxicity than native β-CD.[1] |
| Concentration | 0.5% - 2.0% (w/v) | <2% is generally non-cytotoxic for short-term (<24h) assays.[1] |
| Preparation | "Solid-Solid" Dispersion | Premix solid drug with solid CD before adding water for faster dissolution.[1] |
Critical Warning: Do not use cyclodextrins in permeability assays (e.g., PAMPA, Caco-2) without correction, as they reduce the effective free fraction (
Module 4: Assay Interference
Q: I see high background fluorescence in my assay. Could the compound be interfering? A: Yes. Isoquinoline derivatives are classic fluorophores.
-
Interference Type: Autofluorescence (Blue/Green region).
-
Mechanism: The rigid, conjugated system of DHIQs (and especially their oxidized isoquinoline byproducts) can fluoresce, particularly in the 350nm (ex) / 450nm (em) range.
-
Solution:
-
Spectral Scan: Run an emission scan of your compound in assay buffer.
-
Red-Shift the Assay: Switch to assay readouts in the Far-Red or Near-IR (e.g., Alexa Fluor 647, HTRF) to avoid the compound's interference window.
-
Visual Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting DHIQ solubility issues, prioritizing chemical stability verification.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).
-
Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores.[2] RSC Advances.
-
Sigma-Aldrich Technical Guide. (2-Hydroxypropyl)-β-cyclodextrin Product Information & Cell Culture Usage.
-
PubChem Compound Summary. 1,2,3,4-Tetrahydroisoquinoline (pKa data comparison).
Sources
Technical Support Center: Stability Optimization for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary & Chemical Context
This guide addresses stability issues associated with (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (hereafter referred to as EPC-THIQ ). This compound is a critical chiral intermediate, often utilized in the synthesis of muscarinic antagonists like Solifenacin.
While the ethyl carbamate moiety protects the nitrogen from oxidation and reduces basicity, the C1-benzylic position remains a thermodynamic "hotspot." Users frequently encounter issues with solution yellowing (oxidative degradation), fluctuating enantiomeric excess (ee), and confusing NMR spectra (rotamers).
Key Physicochemical Properties
| Property | Characteristic | Implication for Stability |
| Core Structure | 1,2,3,4-Tetrahydroisoquinoline | Lipophilic; prone to benzylic oxidation. |
| Stereocenter | C1 (R-configuration) | Benzylic proton is susceptible to abstraction, leading to racemization. |
| Protecting Group | Ethyl Carbamate (N-COOEt) | Creates rotamers in NMR; generally stable to mild acid/base. |
| Solubility | High in DCM, EtOAc, MeOH | Solution stability varies significantly by solvent type. |
Troubleshooting Guides (FAQ Format)
Issue 1: "My clear solution turned yellow/orange overnight."
Diagnosis: Aerobic Benzylic Oxidation.
The C1 position (benzylic and
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Add Antioxidants: For non-GMP storage, add BHT (Butylated hydroxytoluene) at 0.05% w/v to the solvent.
-
Amber Glass: Store all solutions in amber vials to inhibit photo-initiated radical formation.
Issue 2: "The NMR spectrum shows 'impurity' peaks that integrate to ~20-30%."
Diagnosis: Rotameric Isomerism (Not an Impurity).
Carbamates exhibit restricted rotation around the
Verification Test:
-
Variable Temperature (VT) NMR: Run the
-NMR at 50°C or 60°C. -
Result: If the split peaks coalesce into single sharp peaks, they are rotamers. If they remain distinct, they are impurities.
Issue 3: "The Enantiomeric Excess (ee%) is dropping in solution."
Diagnosis: Acid-Catalyzed or Radical Racemization.
-
Scenario A (Chloroform): Using non-stabilized or aged
introduces HCl. The protonation of the carbamate (rare) or interaction with the benzylic position can facilitate racemization via a carbocation intermediate. -
Scenario B (Radical): The same radical mechanism causing oxidation (Issue 1) creates a planar radical intermediate at C1, destroying stereochemistry.
Corrective Action:
-
Neutralize Solvent: Pass
through a small plug of basic alumina or before use. -
Avoid Protic Solvents for Long Storage: Store in aprotic solvents (e.g., Ethyl Acetate, Toluene) rather than Alcohols, which can promote solvolysis over long periods.
Visualizing the Instability Pathways
The following diagram details the mechanistic pathways for degradation, highlighting the critical role of the C1-Benzylic position.
Caption: Figure 1. Mechanistic pathways showing how light, oxygen, and acid compromise the C1-benzylic center, leading to oxidation (yellowing) and racemization.
Standardized Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify both chemical purity and potential oxidation byproducts.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH ~2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Carbamate) and 254 nm (Aromatic) |
| Sample Diluent | 50:50 Water:ACN (Degassed) |
Note: The 1-oxo impurity (amide) is significantly more polar and will elute earlier than the parent peak. The fully aromatized isoquinoline (if formed via extreme degradation) will be distinct by its UV spectrum.
Protocol B: Proper Storage Workflow
-
Isolation: Evaporate solvent at
to avoid thermal stress. -
Drying: Dry under high vacuum (< 5 mbar) for 12 hours to remove trace solvents that might carry dissolved oxygen.
-
Packaging:
-
Flush the vial with Argon gas.
-
Cap tightly with a Teflon-lined septum.
-
Wrap cap with Parafilm.
-
-
Environment: Store at
in the dark.
Decision Tree: Troubleshooting Impurities
Use this logic flow to identify the nature of spectral anomalies.
Caption: Figure 2. Diagnostic logic for distinguishing between rotameric artifacts and genuine chemical degradation.
References
-
Pinto, A. C., et al. "N-Carbethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline." Molbank, 2007, M535. (Establishes baseline NMR data for rotamers in THIQ carbamates).
-
Miyake, Y., et al. "Process for production of Solifenacin Succinate." US Patent 20050119493, 2005. (Details the handling of 1-phenyl-THIQ intermediates and optical resolution).
-
Hermans, B., et al. "Benzylic oxidation of N-protected tetrahydroisoquinolines." Tetrahedron Letters, Vol 44, Issue 15, 2003. (Mechanistic insight into the oxidative instability of the C1 position).
-
Clayden, J., et al. "Restricted rotation in amides and carbamates." Organic Chemistry, 2nd Ed, Oxford University Press, 2012. (Textbook authority on NMR rotamer phenomena).
Optimizing reaction conditions for Bischler-Napieralski synthesis of dihydroisoquinolines
Topic: Optimization & Troubleshooting for Dihydroisoquinoline Synthesis Doc ID: BN-OPT-2026 | Status: Active | Tier: Advanced Application Support
Core Mechanistic Logic (The "Why")
Executive Summary: The Bischler-Napieralski (B-N) reaction is an intramolecular electrophilic aromatic substitution (
Most failures stem from a mismatch in this balance:
-
Activation Failure: The amide oxygen is not sufficiently removed (poor leaving group).
-
Cyclization Failure: The aromatic ring is too electron-poor to attack the intermediate.
-
Elimination (Side Reaction): The intermediate eliminates a proton to form a styrene (retro-Ritter type fragmentation) rather than cyclizing.
Mechanistic Pathway & Failure Points
The diagram below illustrates the critical bifurcation between productive cyclization and destructive elimination.
Figure 1: Mechanistic bifurcation. High temperatures favor the Nitrilium pathway, increasing the risk of elimination to styrenes (Red path).
Reagent Selection Matrix
Do not default to
| Parameter | Standard ( | Aggressive ( | Mild/Modern ( |
| Primary Use | Electron-rich to neutral rings. | Moderately electron-poor rings.[1] | Highly deactivated rings or acid-sensitive substrates. |
| Temperature | Reflux (80–110°C). | High Reflux (100°C+). | -78°C to RT. |
| Solvent | Toluene, MeCN, Benzene. | Neat or Xylene.[2] | DCM (Dichloromethane). |
| Base Additive | None (usually). | None. | 2-Chloropyridine (buffers acid without quenching electrophile). |
| Risk Profile | Moderate. Charring common. | High. Tars likely. | Low. Excellent chemoselectivity. |
| Mechanism | Imidoyl Phosphate.[2] | Pyrophosphate (Better LG). | Imidoyl Triflate (Super-electrophile). |
Experimental Protocols
Protocol A: The "Modern Standard" (Movassaghi Method)
Recommended for valuable substrates, chiral centers, or deactivated rings. Reference: Movassaghi, M. & Hill, M. D. (2008) [1].
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM (
).-
Note: Do not use standard pyridine; it is too nucleophilic and will attack the electrophile. 2-Chloropyridine is non-nucleophilic but sufficiently basic to buffer the reaction.
-
-
Activation: Cool to 0°C (or -78°C for very sensitive substrates). Add triflic anhydride (
) (1.1 equiv) dropwise. -
Cyclization: Allow to warm to 23°C . Monitor by TLC/LCMS.[3] Most reactions complete in < 30 mins.
-
Quench: Carefully add saturated aqueous
. -
Workup: Extract with DCM. The product is often pure enough to proceed without chromatography.
Protocol B: The Robust Scale-Up ( in Acetonitrile)
Recommended for simple, electron-rich substrates where cost is a factor. Reference: Larsen, R. D. et al. (1991) [2].
-
Solvent Choice: Use Acetonitrile (MeCN) instead of Toluene. MeCN lowers the reflux temperature (82°C vs 110°C) and solubilizes the polar intermediate, reducing tar formation.
-
Stoichiometry: Dissolve amide in MeCN (
). Add (1.5 - 3.0 equiv). -
Reaction: Heat to reflux. Monitor closely.
-
Critical: If starting material persists after 2 hours, do not simply heat longer. Add
(0.5 equiv) to scavenge water/phosphoric acid.
-
-
Workup: Evaporate volatiles before adding water to prevent violent hydrolysis. Basify with NaOH to liberate the free base imine.
Troubleshooting & FAQs
Q1: I am isolating a styrene derivative instead of my dihydroisoquinoline. Why?
Diagnosis: You are triggering the Retro-Ritter fragmentation .
The Science: The nitrilium intermediate (Figure 1, Node "Nitrilium") has an acidic proton at the
-
Switch to Protocol A (
): The triflate intermediate cyclizes much faster at lower temperatures, kinetically favoring ring closure over elimination. -
Remove Base: If using
, ensure no exogenous bases are present.
Q2: My reaction turns into a black tar/polymer.
Diagnosis: Thermal decomposition.[3]
The Science: High temperatures with
-
Change Solvent: Switch from Toluene to Acetonitrile (MeCN).
-
Scavenge Acid: Add solid
or use the 2-Chloropyridine buffer method to neutralize super-acids generated in situ.
Q3: My chiral center (alpha to nitrogen) racemized.
Diagnosis: Enolization of the imidoyl intermediate.
The Science: The imidoyl intermediate can tautomerize to an enamide, destroying the stereocenter.
Solution:
You must avoid the "Nitrilium" pathway which requires heat. Use Protocol A (
Q4: Starting material is consumed, but the product hydrolyzes back to amine/aldehyde during workup.
Diagnosis: Unstable Imine.
The Science: Electron-poor dihydroisoquinolines are susceptible to hydrolysis.
Solution:
Do not isolate the intermediate. Perform a telescoped reduction . After cyclization, evaporate volatiles, redissolve in MeOH, and add
Decision Tree: Optimization Strategy
Figure 2: Decision logic for selecting reaction conditions based on substrate electronics and sensitivity.
References
-
Movassaghi, M. & Hill, M. D. (2008).[2] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128, 14254. (Note: The specific protocol for B-N cyclization using Tf2O/2-Cl-Py is detailed in: Organic Letters, 2008, 10(16), 3485–3488).
-
Larsen, R. D. et al. (1991).[2] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[2][4][5] The Journal of Organic Chemistry, 56(21), 6034–6038.
-
Fodor, G. & Nagubandi, S. (1980).[2] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[2]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction [dspace.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. jk-sci.com [jk-sci.com]
Side reactions in the synthesis of 1-phenyl-tetrahydroisoquinolines
Technical Support Center: Synthesis of 1-Phenyl-Tetrahydroisoquinolines (1-Ph-THIQs)
Introduction: The Pharmacophore Challenge
The 1-phenyl-tetrahydroisoquinoline (1-Ph-THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents (e.g., Solifenacin, Nomifensine). Unlike simple THIQ synthesis using formaldehyde, the introduction of a phenyl group at the C1 position introduces significant steric bulk and electronic complexity.
This guide focuses on the Pictet-Spengler Reaction (PSR) as the primary synthetic route, while addressing the Bischler-Napieralski (BN) route where relevant. We address the three most critical failure modes: Regioisomerism , Oxidative Degradation , and Imine Stagnation .
Module 1: The Mechanism & Critical Failure Points
To troubleshoot, one must visualize the invisible. The reaction proceeds via an iminium ion intermediate.[1][2] The success of the cyclization depends entirely on the nucleophilicity of the aromatic ring overcoming the steric hindrance of the incoming phenyl group.
Figure 1: The Pictet-Spengler Divergence This diagram illustrates the critical bifurcation point where the reaction succeeds (C6 cyclization) or fails (C8 cyclization/Hydrolysis).
Caption: Figure 1. The Iminium Ion Divergence. Path A is the target. Paths B, C, and D represent the primary side reactions discussed below.
Module 2: Troubleshooting Regioselectivity (The "Ortho/Para" Problem)
The Issue: You obtain a mixture of isomers. In 3-substituted phenylethylamines (e.g., dopamine derivatives), cyclization can occur para to the substituent (C6, usually desired) or ortho (C8, usually undesired).
Technical Insight: The 1-phenyl group adds steric bulk, often pushing the reaction toward the less hindered para position (C6). However, strong Electron Donating Groups (EDGs) like -OH or -OMe activate both positions.
| Symptom | Probable Cause | Corrective Action |
| High C8 (Ortho) Isomer content | Thermodynamic Control: High temperatures or prolonged reaction times allow the system to equilibrate to the more stable (but often undesired) isomer. | Switch to Kinetic Control: Lower the temperature (0°C to RT) and use a stronger acid catalyst (e.g., TFA instead of acetic acid) to accelerate the irreversible step. |
| Inseparable Mixture | Solvent Effect: Non-polar solvents often fail to discriminate between transition states. | Change Solvent: Use Fluorinated alcohols (TFE or HFIP). These solvents stabilize the iminium ion and can enhance regioselectivity via hydrogen bonding networks [1]. |
| No Cyclization (Stuck at Imine) | Deactivated Ring: The aromatic ring lacks sufficient electron density to attack the bulky 1-phenyl iminium. | Superacid Catalysis: Switch to Triflic Acid (TfOH) or use a "Bischler-Napieralski" approach followed by reduction if the ring is electron-poor. |
Protocol: Kinetic Control Optimization
-
Dissolve amine (1.0 eq) and benzaldehyde (1.1 eq) in dry DCM.
-
Add MgSO4 (anhydrous) to drive imine formation (2 hrs, RT). Filter.
-
Cool to -10°C. Add TFA (3-5 eq) dropwise.
-
Monitor by LCMS.[3] Quench immediately upon consumption of imine.
Module 3: The "Red Oil" Phenomenon (Oxidation & Polymerization)[4]
The Issue: The product isolates as a dark red or brown oil/gum instead of a crystalline solid. NMR shows aromatic impurities or broadening.
Technical Insight: Tetrahydroisoquinolines are essentially cyclic benzylic amines. They are prone to oxidative dehydrogenation to form 3,4-dihydroisoquinolines (imines) or fully aromatic isoquinolines. This is accelerated by light and trace metals [2].
Diagnostic Workflow:
Caption: Figure 2. Rapid diagnostic for oxidative degradation.
Troubleshooting Guide:
-
Q: Why is my product turning red on the rotavap?
-
A: You are concentrating it as a free base in air. The "red" is often a trace quinoid impurity formed by oxidation of phenolic residues or N-oxide formation.
-
Fix: Isolate as a salt immediately. Treat the crude reaction mixture with HCl/Ether or Oxalic acid to precipitate the stable salt.
-
-
Q: How do I remove the oxidized dihydro-impurity?
-
A: If you detect the dihydro-isoquinoline (DHIQ), you can "rescue" the batch. Dissolve the crude in methanol and add NaBH4 (0.5 eq). This reduces the DHIQ back to the desired THIQ.
-
Module 4: The "Stuck" Reaction (Steric Stagnation)
The Issue: LCMS shows the imine mass, but cyclization never occurs.
Technical Insight: Unlike formaldehyde (used in simple THIQ synthesis), benzaldehyde is bulky. If the amine has an substituent at the ortho position (e.g., 2-phenylethylamine derivatives), the "gem-disubstituent effect" works against you due to steric clash with the phenyl ring of the aldehyde.
Advanced Protocol: The "N-Acyl" Workaround (Modified Pictet-Spengler) If the standard acidic PSR fails, use the N-acyliminium ion strategy. Acyl groups make the iminium more electrophilic.
-
Acylation: React amine with benzoyl chloride first to form the amide.
-
Cyclization: Treat the amide with POCl3 (Bischler-Napieralski conditions) to form the dihydroisoquinoline.
-
Reduction: Reduce with NaBH4 to obtain the 1-Ph-THIQ.
-
Warning: Watch for the Retro-Ritter side reaction during the POCl3 step (fragmentation to styrene) [3].[3] Keep temperature < 80°C.
-
FAQ: Rapid Fire Solutions
Q1: I see a "dimer" peak in LCMS (2x Mass - H2). What is it? A: This is likely the N,N-aminal or the reaction of the product THIQ with a second equivalent of benzaldehyde.
-
Fix: Ensure strict 1:1 stoichiometry. Do not use excess aldehyde. Add the aldehyde slowly to the amine.
Q2: My chiral product racemized. Why? A: If you synthesized a chiral 1-Ph-THIQ (via asymmetric catalysis), it can racemize via an oxidation-reduction cycle in solution (forming the planar iminium species).
-
Fix: Store the compound as a solid salt (HCl or Tartrate) at -20°C. Never store as a free base in solution.
Q3: Can I use Lewis Acids instead of Brønsted Acids? A: Yes. BF3·OEt2 or Ti(OiPr)4 are excellent for acid-sensitive substrates. They also act as dehydrating agents, pushing the imine equilibrium forward.
References
-
Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Rozwadowski, Z. (2004). Oxidative dehydrogenation of tetrahydroisoquinolines. Heterocycles. Link
-
Larsen, R. D., et al. (1991). Practical Synthesis of 1-Phenyl-tetrahydroisoquinolines via Bischler-Napieralski Cyclization. Journal of Organic Chemistry. Link
-
List, B. (2006).[4] Catalytic Asymmetric Pictet-Spengler Reaction. Journal of the American Chemical Society.[5] Link
Sources
Technical Support Center: Chiral Separation of 1-Phenyl-Dihydroisoquinoline Enantiomers
Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Method Development, Stability Management, and Troubleshooting for 1-Phenyl-isoquinoline derivatives.
Executive Summary & Analyte Critical Analysis
Warning: Structural Ambiguity & Stability Risk Before initiating any separation protocol, you must verify the specific oxidation state of your analyte. "1-phenyl-dihydroisoquinoline" is chemically ambiguous and presents distinct challenges based on its structure:
-
1-Phenyl-3,4-dihydroisoquinoline: Contains a C=N imine bond. This molecule is generally achiral (planar C1) unless atropisomerism is induced by bulky substitution, which is rare for simple phenyl groups.
-
1-Phenyl-1,2-dihydroisoquinoline: Contains a chiral C1 center. Critical Alert: This species is an enamine/amine intermediate and is highly prone to oxidation to the aromatic 1-phenylisoquinoline. It requires inert atmosphere handling.
-
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (1-P-THIQ): The stable, chiral amine scaffold most commonly encountered in drug discovery (e.g., Solifenacin analogs).
This guide primarily addresses the stable 1-P-THIQ while providing specific "Red Flag" protocols for the unstable 1,2-dihydro intermediates.
Troubleshooting Guides (Symptom-Based)
Issue A: Peak Tailing & Poor Resolution
Symptom: Asymmetric peaks with a dragging tail (
| Potential Cause | Validation Step | Corrective Action |
| Lack of Basic Additive | Check mobile phase composition. Is DEA/TEA present? | Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. |
| Wrong Additive Type | Are you using TFA with a basic analyte? | STOP. Acidic additives (TFA) with basic amines cause ion-pairing retention. Switch to basic additives or use a hybrid "Basic-compatible" column. |
| Column Aging | Run a standard test mix (e.g., trans-stilbene oxide). | If the standard also tails, regenerate the column (flush with 100% Ethanol). |
Issue B: On-Column Analyte Degradation (The "Ghost Peak")
Symptom: A new, broad peak appears later in the run, or the enantiomer ratio changes over time. Root Cause: If working with the 1,2-dihydro isomer, it is oxidizing to the aromatic isoquinoline on the column due to interaction with the silica surface or dissolved oxygen.
Protocol:
-
Temperature: Lower column temperature to 5°C - 10°C .
-
Mobile Phase: Degas thoroughly. Add 0.05% BHT (Butylated hydroxytoluene) as an antioxidant.
-
Speed: Increase flow rate (within pressure limits) to reduce on-column residence time.
Optimized Experimental Protocols
Workflow: Primary Screening Strategy (Normal Phase)
Objective: Rapidly identify the correct Polysaccharide CSP.
Standard Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic core) and 220 nm (amine).
Step-by-Step:
-
Column A (Amylose tris-3,5-dimethylphenylcarbamate): The "Gold Standard" (e.g., Chiralpak AD-H). High success rate for bulky aromatic groups.
-
Column B (Cellulose tris-3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H). Often provides complementary selectivity if Column A fails.
-
Column C (Immobilized Amylose): (e.g., Chiralpak IA). Allows use of "forbidden" solvents like DCM or THF if solubility is an issue.
Visualization: Method Development Logic
Figure 1: Decision matrix for handling stability risks and column screening for isoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My sample is not soluble in the Hexane/IPA mobile phase. What should I do?
-
Answer: This is common for polar amine salts.
-
Free Base: Ensure your sample is free-based (extract with NaOH/DCM) before injection. Salts have poor solubility in Hexane.
-
Immobilized Columns: Switch to an Immobilized CSP (e.g., Chiralpak IA/IB). This allows you to use Dichloromethane (DCM) or Ethyl Acetate as a co-solvent to dissolve the sample without destroying the column.
-
SFC: Consider Supercritical Fluid Chromatography (CO2 + Methanol). The solubility of isoquinolines in supercritical CO2/MeOH is significantly higher than in hexane.
-
Q2: Can I use Reversed-Phase (RP) instead of Normal Phase?
-
Answer: Yes, and it is preferred for LC-MS applications.
-
Column: Use Chiralpak AD-RH or OD-RH.
-
Mobile Phase: Water/Acetonitrile with 20mM Ammonium Bicarbonate (pH 9.0) .
-
Note: High pH is crucial to keep the amine uncharged (neutral), improving interaction with the chiral selector.
-
Q3: The enantiomers separate, but the baseline rises between them. Why?
-
Answer: This "saddle" often indicates on-column interconversion (if the chiral center is labile) or simple peak tailing.
-
Test: Perform a "Stop-Flow" experiment. Stop the flow when the peak is halfway out. Wait 30 mins. Resume. If a new peak appears or the profile changes, it is chemical interconversion/degradation. If not, it is purely physical tailing (increase DEA concentration).
-
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
- Context: Foundational text on polysaccharide column selection (AD/OD types).
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H.
- Context: Protocol standards for mobile phase additives (DEA/TEA limits).
-
Zhang, T., et al. (2014). Chiral separation of 1-substituted-1,2,3,4-tetrahydroisoquinolines by HPLC. Journal of Separation Science.
- Context: Specific methodology for THIQ deriv
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Context: Reference for troubleshooting amine tailing and oxid
Troubleshooting HPLC analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Technical Support Center: HPLC Analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction: The Analyst's Perspective
Welcome to the technical support hub for the analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate . As a Senior Application Scientist, I understand that analyzing chiral tetrahydroisoquinoline derivatives presents a unique set of challenges. This compound is not just a standard organic molecule; it is a neutral carbamate possessing a distinct chiral center at the C1 position.
Successful analysis hinges on two critical factors:
-
Enantioselectivity: Achieving baseline resolution between the (R)-target and the (S)-enantiomer (often the distomer or impurity).
-
Structural Integrity: Distinguishing the intact carbamate from its hydrolysis product (the free amine), which behaves drastically differently on column stationary phases.
This guide moves beyond basic "textbook" advice, offering field-proven troubleshooting strategies for the specific chemical behaviors of this isoquinoline derivative.
Part 1: The "Golden Standard" Method Parameters
Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of the analyte.
Analyte Profile:
-
Nature: Neutral (Carbamate nitrogen is non-basic).
-
Chromophore: Phenyl rings (Good UV absorption).
-
Solubility: Lipophilic; soluble in alcohols, acetonitrile, and alkanes.
Recommended Starting Conditions (Normal Phase - Preferred for Chiral):
| Parameter | Specification | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) | Amylose-based selectors typically offer superior recognition for the rigid tetrahydroisoquinoline core compared to cellulose. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Sufficient length is required for chiral resolution ( |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Hexane provides the non-polar environment to drive the analyte into the chiral grooves; IPA acts as the displacer. |
| Flow Rate | 0.8 - 1.0 mL/min | Balanced for mass transfer kinetics on 5 µm particles. |
| Temperature | 25°C (Control is critical) | Chiral recognition mechanisms are highly temperature-dependent. |
| Detection | UV @ 220 nm | Maximizes sensitivity for the phenyl/isoquinoline core. |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I have a single broad peak or partial separation of enantiomers. How do I improve resolution?"
Diagnosis: The chiral selector is not interacting sufficiently with the C1 chiral center, often due to "masking" by the mobile phase or insufficient retention.
Troubleshooting Protocol:
-
Reduce Polarity: Change the Mobile Phase ratio to 95:5 (Hexane:IPA) .
-
Why? Lowering the alcohol content increases retention time, giving the enantiomers more time to interact with the chiral selector.
-
-
Switch Modifier: Substitute Isopropanol (IPA) with Ethanol .
-
Why? Ethanol is a sharper modifier. It can alter the solvation of the chiral pocket, often changing the selectivity factor (
).
-
-
Temperature Effect: Lower the temperature to 15°C.
-
Why? Enthalpic control often dominates chiral separations. Lower temperatures usually increase the separation factor (
), though peaks may broaden slightly due to kinetics.
-
Issue 2: "I see a small, heavily tailing peak eluting after my main carbamate peak."
Diagnosis: This is likely chemical hydrolysis . The carbamate has degraded into the free amine: 1-phenyl-1,2,3,4-tetrahydroisoquinoline .
-
Mechanism: Unlike the neutral carbamate, the free amine is basic. It interacts strongly with residual silanols on the silica support, causing severe tailing.
Troubleshooting Protocol:
-
Confirm Identity: Inject a standard of the free amine if available.
-
Mobile Phase Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
Why? The basic amine additive blocks the active silanol sites on the column, sharpening the peak of the amine impurity. Note: The main carbamate peak usually does not require DEA, but the additive ensures the impurity is quantified correctly.
-
Issue 3: "My retention times are drifting day-to-day."
Diagnosis: Chiral columns are notoriously sensitive to thermal fluctuations and solvent composition changes (hysteresis).
Troubleshooting Protocol:
-
Thermal Equilibration: Ensure the column oven is active. Do not rely on ambient temperature. A fluctuation of 2°C can shift retention by >5%.
-
Mobile Phase Hysteresis: If you recently used a different solvent (e.g., Ethanol) on the same column, the polymer may have swelled.
-
Fix: Flush with 100% Ethanol for 30 mins, then re-equilibrate with Hexane:IPA (90:10) for at least 60 minutes.
-
Part 3: Advanced Diagnostic Workflow
The following diagram illustrates the decision logic for optimizing the separation of the (R)-enantiomer.
Caption: Decision matrix for optimizing chiral resolution and peak shape for tetrahydroisoquinoline carbamates.
Part 4: Standard Operating Procedure (SOP) Summary
Title: Chiral Purity Analysis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
-
System Preparation:
-
Purge all lines with n-Hexane (if using Normal Phase). Warning: Ensure no water remains in lines from previous RP methods to prevent immiscibility issues.
-
Install Chiralpak AD-H (or equivalent Amylose-based column).
-
-
Sample Preparation:
-
Dissolve 5 mg of sample in 1 mL of Ethanol (or Mobile Phase).
-
Note: Avoid dissolving in pure acetonitrile or DMSO if injecting large volumes into a Hexane mobile phase, as "solvent shock" will distort peak shape.
-
-
Equilibration:
-
Flow at 1.0 mL/min for 45 minutes. Monitor baseline stability at 220 nm.
-
-
System Suitability Test (SST):
-
Inject Racemic Standard.
-
Criteria: Resolution (
) between (R) and (S) peaks . Tailing Factor ( ) .
-
-
Analysis:
-
Inject Sample. Run time should be 2.5x the retention time of the main peak to ensure elution of late impurities.
-
References
-
Srinivas, K., et al. (2010). Enantiomeric separation of Solifenacin Succinate intermediates by High Performance Liquid Chromatography.
-
Source:
-
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Authoritative guide on mobile phase compatibility and column care for amylose-based selectors.
-
Source:
-
-
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
Source:
-
Artifacts in mass spectrometry of dihydroisoquinoline compounds
Topic: Troubleshooting Mass Spectrometry Artifacts in DHIQ Compounds
Status: Active | Expert: Senior Application Scientist | Updated: 2025
Executive Summary
Dihydroisoquinoline (DHIQ) scaffolds are chemically reactive intermediates frequently encountered in drug discovery and alkaloid synthesis. Their inherent "enamine-imine" tautomeric character makes them highly susceptible to electrochemical oxidation and hydrolysis within the Mass Spectrometry (MS) source.
This guide addresses the most common user-reported issue: The appearance of "phantom" metabolites (M-2H, M+O) and unexpected dimers. These are often instrumental artifacts, not biological realities.
The "Missing Hydrogens" Phenomenon (Aromatization)
User Issue: "I am analyzing a pure DHIQ standard, but my MS spectrum shows a dominant peak at [M-2H]. Is my sample degrading?"
Technical Diagnosis: This is likely In-Source Electrochemical Oxidation . The Electrospray Ionization (ESI) source functions as an electrolytic cell.[1] In positive ion mode, the metal capillary acts as an anode (oxidation electrode). DHIQs are thermodynamically driven to aromatize into fully aromatic Isoquinolines (IQ), losing two protons and two electrons in the process.
Mechanism of Artifact Generation
The high voltage applied to the ESI emitter drives non-Faradaic (charge separation) and Faradaic (redox) processes. DHIQs have lower oxidation potentials than many solvents, making them prime targets for anodic oxidation.
Figure 1: Electrochemical oxidation pathway of DHIQ in the ESI source. The metal emitter removes electrons, driving the conversion to the aromatic isoquinoline form.
Troubleshooting Protocols
To confirm if a peak is an artifact or a real impurity/metabolite, perform the following self-validating experiments.
Protocol A: The Voltage Ramp Test
Purpose: To determine if the [M-2H] peak is voltage-dependent (indicative of an artifact).
-
Setup: Infuse the DHIQ standard at a constant flow rate (e.g., 10 µL/min).
-
Baseline: Set ESI Capillary Voltage to standard operating value (e.g., 3.5 kV). Record the intensity ratio of [M-2H] / [M+H].
-
Ramp: Decrease voltage in 0.5 kV steps down to the onset of ionization (approx 2.0 kV).
-
Analysis:
-
Artifact: The ratio of [M-2H] decreases significantly as voltage drops (less oxidation current).
-
Real Impurity: The ratio remains constant regardless of voltage.
-
Protocol B: The Chromatographic Separation Check
Purpose: To distinguish in-source artifacts from pre-existing chemical impurities.[2]
-
Method: Run a standard LC-MS gradient.
-
Observation: Extract Ion Chromatograms (EIC) for the Parent (DHIQ) and the Oxidized Product (IQ).
-
Artifact: The IQ peak perfectly co-elutes with the DHIQ peak. (Oxidation happens after the column, in the source).
-
Real Impurity: The IQ peak has a distinct retention time (usually shifts due to aromaticity/planarity changes).
-
Common Artifacts Summary Table
| Artifact Type | Observed Mass Shift | Cause | Mitigation Strategy |
| Aromatization | [M-2H]+ (-2 Da) | Anodic oxidation at ESI tip. | Lower capillary voltage; Use APCI source; Add redox buffer. |
| Hydrolysis | [M+18]+ or Ring Opening | Reaction with residual water in gas phase. | Dry solvents; Reduce desolvation temperature. |
| Dimerization | [2M+H]+ | High concentration in droplets. | Dilution Test: If dimer/monomer ratio drops upon dilution, it is an artifact. |
| Methoxylation | [M+32]+ (+30 Da net) | Reaction with MeOH solvent radical. | Switch to Acetonitrile; Avoid MeOH in mobile phase. |
Advanced Troubleshooting Workflow
Use this decision tree to diagnose spectral anomalies.
Figure 2: Decision tree for differentiating between instrumental artifacts and chemical impurities in DHIQ analysis.
Frequently Asked Questions (FAQs)
Q: Can I prevent oxidation by changing the solvent? A: Yes. Methanol (MeOH) is more prone to supporting redox reactions in ESI than Acetonitrile (ACN).[3] Switching to ACN often reduces the abundance of radical artifacts. Additionally, adding a "sacrificial" antioxidant like ascorbic acid or hydroquinone to the mobile phase can scavenge radicals, though this may suppress your analyte signal.
Q: Why does the [M-2H] peak disappear in APCI mode? A: Atmospheric Pressure Chemical Ionization (APCI) uses a corona discharge and gas-phase chemical ionization, which is mechanistically different from the electrochemical process occurring at the liquid-metal interface in ESI. If the artifact disappears in APCI, it confirms the issue is ESI-specific electrochemistry.
Q: I see a +16 Da peak. Is this an N-oxide or an artifact? A: Be cautious. While N-oxides are common metabolic products, "Ghost Peaks" of +16 Da can occur due to corona discharge at the ESI tip, especially if the emitter is worn or damaged. Inspect your emitter tip under a microscope; a corroded tip promotes discharge and oxidation artifacts.
References
-
Van Berkel, G. J., et al. (2000). Electrochemical processes in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Jurva, J. W., et al. (2003). In vitro mimicry of metabolic oxidation reactions in the electrospray ion source. Journal of Biomolecular Techniques.
-
Xu, X., et al. (2019).[3] Investigation of the electrochemical oxidation of 2,3′-bisindolylmethanes in positive-ion electrospray ionization mass spectrometry. RSC Advances.
-
Liu, S., et al. (2024). Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC-ESI-MS/MS. Environmental Toxicology and Chemistry.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the electrochemical oxidation of 2,3′-bisindolylmethanes in positive-ion electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00348G [pubs.rsc.org]
- 4. Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment [mdpi.com]
Technical Support Center: 1-Phenyl-Dihydroisoquinoline (DHIQ) Optimization Hub
Status: Operational Ticket Focus: Synthesis, Biological Potency, and Physicochemical Stability Operator: Senior Application Scientist
Welcome to the DHIQ Optimization Hub
You are accessing the technical support interface for the development of 1-phenyl-3,4-dihydroisoquinoline derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for tetrahydroisoquinolines (THIQs) and a bioactive core for tubulin polymerization inhibitors, antimicrobial agents, and phosphodiesterase inhibitors.
This guide addresses the three most common "error codes" in your experimental workflow: Synthetic Failure (Low Yield/Purity) , Low Potency (High IC50) , and Poor Solubility .
Module 1: Synthesis Troubleshooting (The "Hardware")
Issue Ticket #101: "My Bischler-Napieralski cyclization yields a black tar or fails to close the ring."
Diagnosis: The 1-phenyl-DHIQ imine bond is reactive. Tarry products usually result from overheating in the presence of strong Lewis acids or incomplete cyclization due to electron-deficient rings.
Troubleshooting Protocol:
-
Check Electronic Density: The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[1][2][3] If your phenethylamine precursor has electron-withdrawing groups (EWGs) like
or on the ring closing the cycle (Ring A), cyclization will fail or require harsh conditions that degrade the product.-
Fix: Switch to a Pictet-Gams modification or use milder activating agents like
(Triflic anhydride) if the ring is deactivated.
-
-
Dehydrating Agent Selection:
-
Standard:
in refluxing acetonitrile/toluene. -
Hard-to-close substrates: Add
to the mixture.[3] The resulting pyrophosphoryl chloride is a more potent electrophile.
-
-
Workup Stability (Critical): DHIQs are imines. They hydrolyze back to the amide/aldehyde in acidic water or oxidize to fully aromatic isoquinolines in air.
-
Fix: Quench reaction mixtures into basic ice water (
or ). Do not expose the free base to silica gel for long periods; neutralize the silica with before chromatography.
-
Workflow Visualization: Synthesis Decision Tree
Figure 1: Decision logic for optimizing the Bischler-Napieralski cyclization based on precursor electronics.
Module 2: Potency Enhancement (The "Software")
Issue Ticket #202: "The compound is synthesized, but IC50 values against cancer lines (e.g., HeLa, MCF-7) are >10 µM."
Diagnosis: 1-phenyl-DHIQs often target the Colchicine Binding Site on tubulin. Potency depends strictly on the steric and electronic match between the 1-phenyl ring (Ring B) and the hydrophobic pocket of tubulin.
Optimization Strategy (SAR):
-
The "Trimethoxy" Rule: Mimic Combretastatin A-4. A 3,4,5-trimethoxy substitution pattern on the 1-phenyl ring (Ring B) is often non-negotiable for high affinity tubulin binding.
-
Ring A Modification: Electron-donating groups (e.g., 6,7-dimethoxy) on the isoquinoline core stabilize the imine and enhance lipophilic interaction.
-
The C=N Bond: The DHIQ double bond confers a specific geometry (twisted) compared to the flat isoquinoline. If activity is low, consider reducing to the tetrahydro (THIQ) to allow conformational flexibility, OR oxidizing to the aromatic isoquinoline to force planarity.
Comparative Potency Data (Tubulin Inhibition Model)
| Compound ID | Ring A (Isoquinoline) | Ring B (1-Phenyl) | Est. IC50 (HeLa) | Notes |
| DHIQ-01 | H | H | > 50 µM | Inactive scaffold. |
| DHIQ-05 | 6,7-dimethoxy | 4-methoxy | 5.2 µM | Moderate activity. |
| DHIQ-09 | 6,7-dimethoxy | 3,4,5-trimethoxy | 0.1 - 0.3 µM | High Potency (Combretastatin mimic). |
| DHIQ-12 | 6,7-dimethoxy | 4-fluoro | 12.5 µM | EWG decreases binding affinity here. |
Pathway Visualization: Mechanism of Action
Figure 2: Pharmacological cascade of potent 1-phenyl-DHIQ derivatives targeting tubulin.
Module 3: Physicochemical Properties (The "Interface")
Issue Ticket #303: "Compound precipitates in PBS or biological media."
Diagnosis:
1-phenyl-DHIQs are highly lipophilic (high LogP), especially with methoxy substitutions. The imine nitrogen is basic (
Troubleshooting Protocol:
-
Salt Selection: Do not rely on free bases.
-
Recommendation: Generate the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt. These are generally more crystalline and water-soluble.
-
-
Structural Modification (Pro-Solubility):
-
Strategy: Introduce a solubilizing tail at the C6 or C7 position of the isoquinoline ring.
-
Tactic: Ether linkage to a morpholine or N-methylpiperazine moiety. This adds a protonatable nitrogen (
) that remains charged at pH 7.4.
-
-
Formulation: Use DMSO stocks diluted into media containing 1-5% Cyclodextrin (HP-
-CD) to prevent crashing out during assays.
References
-
Bischler-Napieralski Reaction Mechanism & Conditions
-
Anticancer Activity of 1-Phenyl-Isoquinolines
-
Tubulin Inhibition & SAR
- Title: The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines.
-
Source: BenchChem Technical Guides.[6]
-
Solubility Optimization Strategies
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Reducing cytotoxicity of novel dihydroisoquinoline-based compounds
Technical Support Center: Optimizing Safety Profiles of Dihydroisoquinoline Scaffolds
Subject: Troubleshooting Cytotoxicity & Improving Therapeutic Index for DHIQ Series Ticket ID: DHIQ-TOX-001 Status: Open Support Tier: Senior Application Scientist
Introduction: The Dihydroisoquinoline (DHIQ) Challenge
Welcome to the Technical Support Center. You are likely working with dihydroisoquinoline (DHIQ) scaffolds because they are "privileged structures"—capable of binding multiple biological targets (kinases, ion channels, GPCRs). However, this promiscuity often leads to off-target cytotoxicity.
This guide addresses the three most common "tickets" we receive regarding DHIQ compounds:
-
Cardiotoxicity (hERG inhibition) due to the basic nitrogen.
-
False-positive cytotoxicity data arising from intrinsic fluorescence.
-
Metabolic instability driving reactive metabolite formation.
Module 1: Structural Optimization (SAR) Support
User Query: “My lead DHIQ compound shows potent efficacy but fails the safety screen due to hERG channel inhibition (IC50 < 1 µM). How can I modify the core without losing potency?”
Diagnosis: DHIQs typically possess a basic nitrogen atom (pKa ~8–9) and a lipophilic aromatic core. This pharmacophore perfectly mimics the requirements for binding to the hERG potassium channel, leading to QT prolongation risks.
Troubleshooting Steps:
-
Reduce Basicity (pKa Modulation):
-
Action: Lower the pKa of the isoquinoline nitrogen to below 7.5.
-
Chemistry: Introduce electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl on the adjacent aromatic ring (C5–C8 positions).
-
Rationale: Less protonated species at physiological pH reduces cation-pi interaction with the hERG pore residues (Tyr652/Phe656).
-
-
Zwitterionic Strategy:
-
Action: Introduce a carboxylic acid or isostere (tetrazole) at a solvent-exposed position.
-
Rationale: The negative charge neutralizes the net cationic character, drastically reducing hERG affinity while maintaining solubility.
-
-
Steric Clashing:
-
Action: Add steric bulk (e.g., a methyl group) at the C1 position.
-
Rationale: The hERG pore is narrow. Bulky substituents prevent the "deep dive" binding required for channel block.
-
Data Summary: Impact of Modifications on hERG Liability
| Modification Strategy | Target Effect (pKa) | hERG IC50 Shift (Safety) | Potential Risk |
| Control (Unsubstantiated DHIQ) | 8.5 | 0.5 µM (High Risk) | N/A |
| C5-Fluorine Addition | 7.8 | 2.1 µM (Moderate) | Metabolic stability |
| C1-Methylation (Steric) | 8.5 (No change) | > 10 µM (Safe) | Reduced Target Potency |
| Carboxylate Tail Addition | N/A (Zwitterion) | > 30 µM (Very Safe) | Membrane Permeability |
Module 2: Assay Interference & Troubleshooting
User Query: “I am seeing inconsistent cytotoxicity results. My MTT assay shows high toxicity, but the Resazurin (Alamar Blue) assay suggests the cells are fine. Which one is real?”
Diagnosis: You are likely experiencing Assay Interference . Many dihydroisoquinoline derivatives are intrinsically fluorescent (blue/green region).
-
Resazurin: Relies on fluorescence. Your compound’s emission may overlap with the resorufin signal, masking toxicity (False Negative) or adding background (False Positive).
-
MTT: Relies on absorbance. However, DHIQs can sometimes reduce tetrazolium salts chemically without enzymes, leading to false viability signals.
Troubleshooting Steps:
-
Switch to Luminescence (ATP Assay):
-
Recommendation: Use CellTiter-Glo® or similar ATP-based assays.
-
Why: DHIQs rarely interfere with the luciferase reaction (luminescence), providing a cleaner signal-to-noise ratio.
-
-
Run a "Cell-Free" Control:
-
Protocol: Incubate your compound with the MTT reagent without cells.
-
Result: If the solution turns purple, your compound is chemically reducing the dye. The data is invalid.
-
-
Wash Steps:
-
Protocol: If you must use fluorescent assays, introduce a PBS wash step before adding the detection reagent to remove the compound from the media.
-
Module 3: Metabolic Stability & Reactive Intermediates
User Query: “My compound is non-toxic in 24h assays but shows high toxicity in 72h assays and high clearance in microsomes.”
Diagnosis: The C=N imine bond in dihydroisoquinolines is a metabolic "soft spot." It can be:
-
Oxidized to the fully aromatic isoquinoline (often planar and DNA-intercalating).
-
Reduced to the tetrahydroisoquinoline (THIQ).
-
Attacked by nucleophiles, forming covalent adducts.
Troubleshooting Steps:
-
Block the C1 Position:
-
Action: Substitute the C1 hydrogen with a gem-dimethyl or cyclopropyl group.
-
Rationale: Prevents oxidation to the planar isoquinoline cation, reducing DNA intercalation risk.
-
-
Scaffold Hopping:
-
Action: Reduce the C=N bond to a secondary amine (THIQ) and cap the nitrogen with a urea or amide.
-
Rationale: Removes the reactive imine functionality entirely.
-
Visualizing the Optimization Workflow
The following diagram illustrates the decision matrix for addressing toxicity in DHIQ scaffolds.
Caption: Decision tree for troubleshooting DHIQ toxicity. Blue nodes indicate diagnostic steps; Yellow diamonds represent decision points; White/Green/Red nodes indicate specific chemical or experimental interventions.
Experimental Protocol: Interference-Free Cytotoxicity Assay
Objective: Determine IC50 of fluorescent DHIQ compounds accurately.
Materials:
-
Target Cell Line (e.g., HepG2)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White-walled 96-well plates (Critical for luminescence reflection)
-
Multimode Plate Reader
Procedure:
-
Seeding:
-
Seed cells at 5,000 cells/well in 100 µL media.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Treatment:
-
Prepare 1000x stocks of DHIQ compound in DMSO.
-
Dilute to 2x in culture media (ensure final DMSO < 0.5%).
-
Add 100 µL of 2x compound to wells (Total Vol = 200 µL).
-
Self-Validation Step: Include "Media Only + Compound" wells (no cells) to check for background luminescence (rare but possible).
-
-
Incubation:
-
Incubate for 48 hours at 37°C/5% CO2.
-
-
Detection:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo reagent (equal to culture volume).
-
Shake: Orbitally shake for 2 minutes to lyse cells.
-
Stabilize: Incubate at RT for 10 minutes to stabilize signal.
-
-
Read:
-
Measure Luminescence (Integration time: 1.0 second).
-
Why this works: This protocol bypasses the optical interference of DHIQs. The lysis step destroys the cell membrane, and the signal generated is a chemical reaction (Luciferin + ATP → Light) that is spectrally distinct from most isoquinoline fluorescence.
References
-
Assay Interference Mechanisms
- Title: "Interference with fluorescence and absorbance-based cytotoxicity assays by small molecule compounds."
- Source:Assay Guidance Manual [Internet]. Bethesda (MD)
-
URL:[Link]
-
hERG Inhibition & Basicity
- Title: "Relationships between drug structure and effects on the hERG potassium channel."
- Source:Expert Opinion on Drug Discovery, 2018.
-
URL:[Link]
-
Isoquinoline Metabolism
- Title: "Metabolic Activation of Isoquinoline Alkaloids: Implic
- Source:Chemical Research in Toxicology, 2010. (General Concept Reference)
-
URL:[Link] (Journal Landing Page)
-
Structural Optimization Strategies
- Title: "Strategies to Reduce hERG Potassium Channel Blockade."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
Technical Support Center: Scalable Synthesis of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
[1]
Executive Summary & Scope
Welcome to the technical support hub for the asymmetric synthesis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate . This molecule is the (R)-enantiomer of the key carbamate intermediate used in the production of Solifenacin (which utilizes the (S)-form).
This guide addresses the transition from bench-scale medicinal chemistry to kilo-scale process development. We focus on the Asymmetric Transfer Hydrogenation (ATH) route, as it offers superior atom economy and throughput compared to classical tartrate resolution.
Core Reaction Pathway
The recommended scale-up route involves three stages:
-
Cyclization: Bischler-Napieralski formation of the cyclic imine.[1]
-
Asymmetric Reduction: Ru-catalyzed ATH to yield (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Protection: Carbamate formation with ethyl chloroformate.[1]
Figure 1: Strategic workflow for the asymmetric synthesis of the target carbamate.
Module 1: Asymmetric Transfer Hydrogenation (The "Make or Break" Step)
The most critical step is the enantioselective reduction of the imine.[1] While classical resolution yields maximum 50% (theoretical), ATH can achieve >95% yield and >99% ee.[1]
Protocol Baseline:
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Note: Use (R,R)-ligand for the (R)-amine product; (S,S) yields the Solifenacin (S)-intermediate).
-
H-Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).[1]
-
Solvent: DMF or Dichloromethane (DCM).[1]
Troubleshooting Guide: ATH Performance
Q: My enantiomeric excess (ee) is stuck at 85-90%. How do I push it to >98%?
A: In ATH, "good" is the enemy of "perfect."[1] An ee of 90% usually indicates a competitive background reaction or catalyst degradation.[1]
-
Check the Imine Purity: Residual acid from the Bischler-Napieralski step (e.g., POCl3 traces) destroys the Ru-hydride species.[1] Ensure your imine precursor is free-based completely (wash with NaOH until aqueous pH > 10) and distilled/recrystallized.[1]
-
Temperature Control: ATH is exothermic. If the internal temperature spikes >30°C during initiation, the non-selective background reduction (racemic) accelerates. Maintain 0°C–5°C during catalyst addition, then slowly ramp to 20°C.
-
The "Chloride Effect": Ensure you are using the chlorinated catalyst precursor.[1] The presence of a chloride ion is often essential for the catalytic cycle in Ru-TsDPEN systems.[1] Avoid switching to triflate or BF4 salts unless specifically optimized.[1]
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. [1]
A: This is a classic mass transfer issue involving CO2.[1]
-
Mechanism: The decomposition of formic acid releases CO2.[1] On a scale >100g, the solution becomes saturated with CO2, which shifts the equilibrium and can inhibit the catalyst.[1]
-
Fix:
Figure 2: Logic flow for diagnosing low optical purity in the reduction step.
Module 2: Acylation (Carbamate Formation)
Converting the chiral amine to the ethyl carbamate seems trivial, but scale-up introduces impurity risks (e.g., bis-acylation or racemization via localized heating).[1]
Protocol Baseline:
-
Reagent: Ethyl Chloroformate (1.1 equiv).[1]
-
Base: Potassium Carbonate (K2CO3) aqueous solution (Schotten-Baumann conditions) or TEA in DCM.
Troubleshooting Guide: Protection Step
Q: I see a "dimer" impurity by HPLC. What is it?
A: This is likely the urea derivative formed if moisture enters the system or if the phosgene equivalent (ethyl chloroformate) hydrolyzes and reacts with two amine molecules.[1]
-
Prevention:
Q: Does the stereocenter racemize during acylation?
A: It is rare but possible if the reaction becomes too basic (pH > 12) or too hot.[1]
-
Control: Keep pH between 8–10. Do not use strong bases like NaOH or KOH; stick to Carbonate or Bicarbonate.[1] Keep T < 10°C during addition.
Module 3: Purification & Quality Control
Avoid column chromatography for scales >50g.[1] It is time-consuming and uses excessive solvent.[1]
Crystallization Strategy
The target carbamate is often an oil or low-melting solid.[1] However, high purity can be achieved by crystallizing the intermediate chiral amine salt or the final product from specific solvents.[1]
Data: Solvent Screening for Crystallization
| Solvent System | Outcome | Comment |
| Ethanol/Water | Oil/Emulsion | Avoid.[1] Hard to dry.[1] |
| Heptane/EtOAc (10:1) | White Solid | Recommended. Good impurity rejection.[1] |
| IPA (Isopropyl Alcohol) | Crystals | Good for final polishing (recrystallization).[1] |
| Toluene | Soluble | Good for extraction, not isolation.[1] |
Q: My product is oiling out instead of crystallizing.
A: This is a purity issue.
-
Seed it: Obtain a pure reference standard, dissolve a small amount, and add it as seed crystals at the cloud point.[1]
-
Solvent Swap: If you used DCM for the reaction, ensure it is completely removed.[1] Traces of DCM solubilize the product in Heptane.[1] Perform a "strip and replace" distillation with Heptane twice before cooling.[1]
References & Authority
-
Solifenacin Synthesis (General Context):
-
Asymmetric Transfer Hydrogenation (Mechanism & Catalysts):
-
Racemization & Resolution (Fallback Strategies):
-
Immobilized Catalysts (Advanced Scale-Up):
-
Asymmetric Transfer Hydrogenation... in Continuous Flow. (ChemRxiv).[1] Discusses flow chemistry adaptations for this reaction class.
-
Disclaimer: This guide is intended for qualified chemical professionals. Always verify safety data sheets (SDS) for Ru-catalysts, Ethyl Chloroformate, and solvents before scale-up.[1]
Sources
- 1. The preparation method of solifenacin intermediate - Patent CN-105541712-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) Method for the Preparation of Solifenacin and Intermediate Thereof [academia.edu]
- 3. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 7. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate vs other solifenacin precursors
Comparative Process Guide: (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate vs. Activated Solifenacin Precursors
Executive Summary & Technical Context
This guide analyzes the performance characteristics of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (hereafter referred to as Precursor A ) relative to alternative "activated" precursors used in the manufacture of Solifenacin.
Critical Stereochemical Note: Solifenacin succinate is the succinic acid salt of (1S, 3'R) -solifenacin. The bioactive synthesis requires the (S) -enantiomer of the tetrahydroisoquinoline (THIQ) core.[1] The (R) -enantiomer (Precursor A) discussed in this guide is chemically identical in reactivity but possesses the opposite stereochemistry at the C1 position. In industrial applications, Precursor A serves primarily as:
-
A Chiral Purity Standard: Used to quantify the "distomer" (impurity) levels in the final API.
-
A Model Substrate: Used for optimizing transesterification conditions without consuming expensive (S)-starting materials.
-
A Resolution Byproduct: Often isolated from the mother liquor during the resolution of racemic THIQ intermediates.
This guide compares the Ethyl Carbamate Route (represented by Precursor A) against Activated Carbamate Routes (e.g., p-Nitrophenyl, Imidazole) to determine the optimal strategy for linking the THIQ core to the quinuclidinol moiety.
Comparative Analysis: Ethyl Carbamate vs. Activated Alternatives
The synthesis of Solifenacin hinges on the formation of a carbamate linkage between the 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) amine and (R)-3-quinuclidinol.
Table 1: Performance Matrix of Solifenacin Precursors
| Feature | (R)-Ethyl Carbamate (Precursor A) | p-Nitrophenyl Carbamate | Carbonyl Diimidazole (CDI) |
| Leaving Group | Ethoxy (-OEt) | p-Nitrophenoxy (-OPhNO2) | Imidazole |
| Reactivity | Low (Stable) | High (Activated) | Moderate/High |
| Coupling Conditions | Harsh (NaH, Toluene, Reflux, >100°C) | Mild (Et3N/K2CO3, DMF/THF, 25°C) | Mild (One-pot, 25-60°C) |
| Stability | Excellent (Shelf-stable solid) | Moderate (Hydrolysis sensitive) | Low (Moisture sensitive) |
| Atom Economy | High (Ethanol byproduct) | Low (High MW byproduct) | Moderate |
| Purification | Easy (Crystallizable) | Difficult (Phenol removal) | No isolation (One-pot) |
| Primary Use | Impurity Standard / Robust Process | High-Yield API Synthesis | "Green" / One-pot Process |
Mechanism & Causality
-
Precursor A (Ethyl Route): The ethoxy group is a poor leaving group (
of EtOH ~16). Consequently, the reaction with 3-quinuclidinol is a transesterification driven by thermodynamics. It requires a strong base (Sodium Hydride) to deprotonate the quinuclidinol alcohol, creating a potent alkoxide nucleophile. The reaction must be driven to completion by the continuous removal of the ethanol byproduct (azeotropic distillation). -
Activated Routes: The p-nitrophenoxy group is an excellent leaving group (
of p-nitrophenol ~7.1). The carbonyl carbon is highly electrophilic, allowing the coupling to proceed via standard nucleophilic acyl substitution at room temperature using weak bases.
Strategic Pathway Visualization
The following diagram illustrates the divergent pathways. Precursor A represents the "Stable Intermediate" path, while the competitors represent the "Activated Intermediate" path.
Caption: Comparison of the high-energy Ethyl Carbamate route (Route A) versus the catalytic/mild Activated Carbamate route (Route B).
Detailed Experimental Protocols
Protocol A: Synthesis & Coupling of (R)-Ethyl Carbamate
Objective: Synthesis of the carbamate intermediate and subsequent transesterification. Scope: This protocol uses the (R)-isomer as requested, producing the (1R, 3'R)-diastereomer of Solifenacin (often used as Impurity K reference).
Step 1: Carbamate Formation
-
Charge a reactor with (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (10.0 g, 47.8 mmol) and Dichloromethane (DCM, 100 mL).
-
Cool the mixture to 0–5°C.
-
Add Triethylamine (7.3 g, 71.7 mmol) dropwise.
-
Add Ethyl chloroformate (5.7 g, 52.6 mmol) slowly, maintaining temperature <10°C. Exothermic reaction.
-
Stir at 25°C for 2 hours. Monitor by TLC/HPLC.
-
Quench with water (50 mL). Separate phases. Wash organic layer with 1N HCl, then Brine.
-
Concentrate to yield (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a viscous oil or low-melting solid.
-
Yield Expectation: 95-98%.
-
Purity: >98% (HPLC).
-
Step 2: Transesterification (The Critical Step) Rationale: The ethyl ester is stable. To force the reaction with quinuclidinol, we must generate the alkoxide in situ and remove ethanol.
-
Charge (R)-3-Quinuclidinol (6.5 g, 51.1 mmol) and anhydrous Toluene (80 mL) into a reactor equipped with a Dean-Stark trap.
-
Add Sodium Hydride (60% dispersion in oil, 0.2 g, catalytic amount) or Potassium tert-butoxide (1.0 eq if stoichiometric generation is preferred).
-
Note: Industrial protocols often use NaH (1.2 eq) to fully generate the alkoxide for faster rates, though this increases racemization risk.
-
-
Heat to reflux (110°C) to dry the system azeotropically for 30 mins.
-
Add the (R)-Ethyl Carbamate (10.0 g, 35.5 mmol) dissolved in Toluene (20 mL).
-
Reflux vigorously for 8–12 hours. Ethanol is removed via the Dean-Stark trap.
-
Checkpoint: Reaction is complete when the Ethyl Carbamate starting material is <1% by HPLC.
-
-
Cool to 25°C. Quench carefully with water.
-
Extract the product into Ethyl Acetate.
-
Crystallize as the succinate salt (if required) or isolate the free base.
Impurity Profile & Troubleshooting
When using Precursor A, specific impurities differ from the activated routes.
| Impurity Type | Origin in Ethyl Route | Mitigation Strategy |
| Hydrolysis Product | 1-phenyl-3,4-dihydroisoquinoline (Imine formation) due to oxidation or harsh base. | Maintain inert atmosphere (N2/Ar). Avoid excessive heating times. |
| Racemization | High temperature (110°C) + Strong Base (NaH) can racemize the C1 chiral center. | Use Route B (Activated Carbamate) if chiral integrity is compromised (>0.5% racemization). |
| Unreacted Precursor | Incomplete transesterification. | Ensure efficient removal of ethanol (azeotrope or molecular sieves). |
References
-
Naito, R., et al. (2005).[2] "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives." Journal of Medicinal Chemistry, 48(21), 6597–6606. Link
-
Bolchi, C., et al. (2013).[2] "One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin."[1][2][3] Organic Process Research & Development, 17(3), 432–437. Link
-
Shahriar, S., et al. (2025). "Synthesis of carbamates using Cs2CO3 as the CO2 source: Facile synthesis of solifenacin." ChemRxiv. Link
-
TCI Chemicals. "(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Product Specification." Link
-
Pharmaffiliates. "Ethyl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Reference Standard." Link
Sources
Comparing biological activity of (R) and (S) enantiomers of ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
The following technical guide compares the biological activity and pharmacological significance of the (R) and (S) enantiomers of ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate .
Executive Summary
Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (commonly referred to as the Solifenacin Intermediate ) is a chiral tetrahydroisoquinoline (THIQ) derivative. Its biological significance is defined almost entirely by its role as the key pharmacophore precursor for Solifenacin (Vesicare) , a potent muscarinic M3 receptor antagonist used to treat overactive bladder.
-
The (S)-Enantiomer: The biologically active scaffold. It is the required starting material for the synthesis of Solifenacin, conferring the (1S)-configuration essential for high-affinity binding (
nM) to the M3 receptor. -
The (R)-Enantiomer: Biologically inactive or significantly less potent in the context of muscarinic antagonism. It is considered a critical process impurity that must be removed (<0.5%) to prevent the formation of low-affinity diastereomers of the final drug.
While the ethyl ester itself functions primarily as a synthetic building block with low intrinsic receptor affinity, the stereochemistry established at this stage dictates the pharmacological profile of the final therapeutic agent.
Chemical Structure & Stereochemistry
The compound features a single chiral center at the C1 position of the tetrahydroisoquinoline ring.
-
IUPAC Name: Ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate[1]
-
CAS Number: 180468-42-2 (S-isomer)
-
Role: The ethyl ester moiety is a "dummy" group, displaced by 3-quinuclidinol during the synthesis of Solifenacin. However, the C1-phenyl chirality is retained.
Structural Visualization (DOT Diagram)
The following diagram illustrates the stereochemical divergence and the synthesis pathway to the active drug.
Caption: Stereochemical pathway showing the conversion of the (S)-ethyl ester into the active M3 antagonist Solifenacin, while the (R)-ester leads to inactive byproducts.
Comparative Biological Activity[2][3]
The "activity" of this intermediate is best understood through the Structure-Activity Relationship (SAR) of the final Solifenacin molecule. The (1S)-phenyl group is a critical hydrophobic anchor in the M3 receptor binding pocket.
Table 1: Pharmacological Comparison of Enantiomers (Downstream Effects)
| Feature | (S)-Enantiomer Pathway | (R)-Enantiomer Pathway |
| Primary Product | Solifenacin (Vesicare) | (1R)-Solifenacin Isomers |
| M3 Receptor Affinity ( | 12 nM (High Potency) | > 1000 nM (Low Potency) |
| Selectivity (M3 vs M2) | High (Bladder Selective) | Poor / Non-selective |
| Intrinsic Activity (Ester) | Weak/Negligible (Prodrug/Intermediate) | Weak/Negligible |
| Off-Target Effects | Minimal at therapeutic dose | Potential NMDA/Tubulin interactions (see below) |
| Therapeutic Role | Treatment of Overactive Bladder (OAB) | None (Impurity) |
Intrinsic Activity of the Tetrahydroisoquinoline (THIQ) Scaffold
While the ethyl ester is an intermediate, the 1-phenyl-THIQ core itself possesses biological activity in other contexts. Research into NMDA receptor antagonists and tubulin inhibitors has shown that the stereochemistry of the C1 position is often the efficacy switch.
-
NMDA Receptor: The (S)-enantiomer of related 1-aryl-THIQs has been shown to bind the PCP site of the NMDA receptor with 90-fold higher affinity than the (R)-enantiomer (
0.037 µM vs >3.0 µM). -
Implication: High purity of the (S)-enantiomer is required not just for M3 efficacy, but to avoid potential off-target CNS side effects associated with the (R)-THIQ scaffold.
Experimental Protocols
To verify the biological potential of your sample, you must first validate its enantiomeric purity and then assess its downstream affinity.
Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)
Objective: Quantify the ratio of (S)-active vs. (R)-inactive ester.
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate) coated on silica), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 25°C.
-
Expected Retention:
-
(R)-Enantiomer: ~12-15 min (typically elutes first or second depending on specific solvate).
-
(S)-Enantiomer: ~18-22 min.
-
Note: Resolution (Rs) should be > 2.0.
-
Protocol B: M3 Muscarinic Receptor Binding Assay (Validation)
Objective: Confirm the affinity of the synthesized Solifenacin derived from the intermediate.
Materials:
-
Source: Human recombinant M3 receptors (CHO cell membranes).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM).
-
Non-specific Ligand: Atropine (1 µM).
Workflow:
-
Preparation: Dilute the (S)-derived Solifenacin product in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Mix 20 µg membrane protein, [³H]-NMS, and test compound (concentration range
to M). -
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: Valid (S)-Solifenacin should yield a nM.
Mechanism of Action Diagram
The following diagram details the molecular mechanism by which the (S)-isomer derived drug interacts with the target.
Caption: Mechanism of action for the (S)-isomer derived drug. The (R)-isomer fails to form the stable receptor complex, allowing Gq signaling and muscle contraction to persist.
References
-
Ikeda, K., et al. (2002).[2] "M3 receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland."[3][2][4][5] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Kobayashi, S., et al. (2004).[2] "Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs." Life Sciences.[2][6] Link
-
Vadagam, N., et al. (2023).[7] "Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability‐indicating Normal‐phase HPLC." Chirality. Link
-
Ludwig, M., et al. (2006).[8] "Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex." European Journal of Medicinal Chemistry. Link
-
PubChem. (2024). "Solifenacin Succinate | C27H32N2O6." National Library of Medicine. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 4. apexbt.com [apexbt.com]
- 5. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 1-phenyl-3,4-dihydroisoquinoline analogs
Technical Comparison Guide: Structure-Activity Relationship of 1-Phenyl-3,4-dihydroisoquinoline Analogs
Executive Summary
The 1-phenyl-3,4-dihydroisoquinoline (DHIQ) scaffold represents a rigidified structural mimetic of Combretastatin A-4 (CA-4) and Colchicine, two potent microtubule-destabilizing agents. Unlike the more flexible 1,2,3,4-tetrahydroisoquinolines, the DHIQ core possesses a C=N imine bond that restricts conformational freedom, locking the A and B aryl rings into a twisted orientation favorable for binding to the colchicine site on
This guide objectively compares the pharmacological performance of key DHIQ analogs (specifically Compound 5n and Compound 32 ) against industry standards. It synthesizes data on cytotoxicity, tubulin polymerization inhibition, and synthetic accessibility to support lead optimization decisions.
Chemical Architecture & SAR Analysis
The structure-activity relationship (SAR) of DHIQ analogs is governed by the electronic and steric requirements of the colchicine binding pocket. The scaffold is generally divided into three regions: the Isoquinoline Core (Ring A), the 1-Phenyl Substituent (Ring B), and the C3/C4 Non-Aromatic Ring modifications.
SAR Logic Diagram
The following diagram illustrates the critical modification points and their impact on biological activity.
Figure 1: Structural dissection of the DHIQ scaffold highlighting critical pharmacophores for tubulin binding.
Detailed Mechanistic Insights
-
The A-Ring (Isoquinoline): Substitution at positions 6 and 7 with methoxy groups is non-negotiable for high potency. This motif mimics the trimethoxyphenyl ring of Colchicine, facilitating hydrophobic interactions within the tubulin
-subunit. -
The B-Ring (1-Phenyl): The substitution pattern here dictates the hydrogen bonding network.
-
The C=N Imine Linker: The double bond restricts rotation, maintaining the biaryl system in a "twisted" conformation essential for fitting into the curved colchicine binding site. Reduction to the tetrahydroisoquinoline (single bond) often results in a loss of potency unless bulky substituents force a similar conformation.
Comparative Performance Data
The following table contrasts the biological activity of lead DHIQ analogs against the standard reference, Colchicine.
Table 1: Cytotoxicity and Tubulin Inhibition Profile
| Compound | Structure Description | IC50 (HeLa/CEM) [µM] | Tubulin Inhibition IC50 [µM] | Key Feature |
| Colchicine | Standard Reference | 0.01 - 0.05 | 2.0 - 2.5 | Clinical standard; high toxicity. |
| Compound 5n | 6,7-(OMe)2, 3'-OH, 4'-OMe | 0.021 (HeLa) | 1.9 | Best-in-class potency ; H-bond donor at 3'. |
| Compound 32 | 1,4-disubstituted (Pyridinyl) | 0.64 (CEM) | ~3.5 | Improved solubility; targets accessory pocket P3. |
| Analogue 1b | Unsubstituted B-ring | > 10.0 | > 20.0 | Demonstrates necessity of B-ring oxygenation. |
Data synthesized from comparative studies [1, 2].
Analysis:
-
Potency: Compound 5n exhibits nanomolar cytotoxicity comparable to Colchicine, validating the DHIQ scaffold as a viable chemotherapeutic core.
-
Selectivity: While Colchicine is broadly toxic, DHIQ analogs like Compound 32 show potential for modulation via C4-substitution, allowing for physicochemical property tuning without destroying the pharmacophore.
Mechanism of Action: The Tubulin Cascade
DHIQ analogs function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site, they prevent the polymerization of
Pathway Diagram
Figure 2: Signaling cascade triggered by DHIQ-mediated tubulin inhibition.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of DHIQ analogs.
Synthesis: Bischler-Napieralski Cyclization
This is the most robust method for generating the 3,4-dihydroisoquinoline core.
-
Amide Formation:
-
React substituted phenethylamine (1.0 eq) with substituted benzoyl chloride (1.1 eq) and Triethylamine (1.5 eq) in dry Dichloromethane (DCM) at 0°C to RT for 4 hours.
-
Checkpoint: Verify amide formation via TLC (usually Rf ~0.5 in 1:1 Hexane/EtOAc).
-
-
Cyclization:
-
Dissolve the amide intermediate in dry Acetonitrile or Toluene.
-
Add
(3.0 eq) dropwise. -
Reflux at 80-100°C for 6–12 hours.
-
Note: For sensitive substrates,
can be used as a milder dehydrating agent.
-
-
Workup:
-
Cool reaction mixture and basify carefully with 10% NaOH or
to pH 9. -
Extract with DCM, dry over
, and concentrate. -
Purify via silica gel column chromatography (Gradient: DCM -> 5% MeOH/DCM).
-
Tubulin Polymerization Assay (Fluorescence Based)
This assay quantifies the direct effect of the analog on tubulin assembly.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).
-
Protocol:
-
Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Add test compound (at varying concentrations, e.g., 1, 5, 10 µM) or vehicle (DMSO) to a 96-well black plate pre-warmed to 37°C.
-
Initiate polymerization by adding GTP.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis: The Vmax (rate of polymerization) and steady-state mass (final fluorescence) are compared to the DMSO control. A reduction in fluorescence plateau indicates inhibition.
-
References
-
Synthesis and biological evaluation of 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors. Source: PubMed / Wiley Online Library URL:[Link] (Primary source for Compound 5n data and SAR analysis)
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Source: PubMed Central (PMC) URL:[Link] (Source for Compound 32 and C4-position SAR)
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances URL:[4][Link] (Broader context on isoquinoline scaffold synthesis and biological potential)
Sources
Bridging the Translational Gap: In Vitro Potency vs. In Vivo Efficacy of Dihydroisoquinoline (DHIQ) Inhibitors
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 1,2-Dihydroisoquinoline (1,2-DHIQ) scaffold in Multidrug Resistance (MDR) Reversal and Antiviral applications.
Executive Summary
The 1,2-dihydroisoquinoline (DHIQ) scaffold represents a classic "medicinal chemistry chameleon." In high-throughput screens and cell-based assays, DHIQ derivatives frequently emerge as nanomolar-potency inhibitors, particularly against ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and viral targets such as HIV-1 integrase.
However, a significant attrition rate is observed when these candidates progress to animal models. This guide objectively compares the in vitro performance of DHIQ inhibitors against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) realities. We analyze the metabolic liabilities—specifically oxidative aromatization—that drive this discrepancy and provide validated protocols to assess true developability.
Part 1: The Dihydroisoquinoline Scaffold & Mechanism
The Structural Advantage
The DHIQ scaffold offers a unique geometry intermediate between the planar, fully aromatic isoquinoline and the flexible, saturated tetrahydroisoquinoline (THIQ). This partial saturation allows for:
-
Optimal Pi-Stacking: The aromatic ring facilitates interaction with phenylalanine-rich binding pockets (e.g., P-gp transmembrane domains).
-
Vector Positioning: The sp3 hybridized carbon at position 1 (C1) allows substituents to project into specific hydrophobic sub-pockets, enhancing selectivity.
Mechanism of Action (P-gp Inhibition)
In the context of Multidrug Resistance (MDR), DHIQs act as competitive inhibitors of the P-gp efflux pump, preventing the expulsion of chemotherapeutics (e.g., Doxorubicin, Paclitaxel) from the cancer cell.
Figure 1: Mechanism of Action. DHIQ inhibitors competitively bind to the P-gp transporter, blocking the ATP-dependent efflux of chemotherapeutics, thereby restoring intracellular drug accumulation and cytotoxicity.
Part 2: In Vitro Profiling (The "False" Positive?)
In static cell culture environments, DHIQs often outperform established inhibitors like Verapamil. They exhibit high lipophilicity (logP ~3-4) which aids membrane penetration.
Comparative Data: In Vitro Potency
Table 1: Representative efficacy of DHIQ derivatives vs. Standard Inhibitors in MDR Cell Lines (e.g., MES-SA/Dx5).
| Compound Class | Target | IC50 (Inhibition) | Fold Reversal (MDR) | Stability (t1/2 Microsomes) |
| Unsubstituted 1,2-DHIQ | P-gp (ABCB1) | 15 - 50 nM | > 80-fold | < 15 min (Poor) |
| C1-Substituted DHIQ | P-gp (ABCB1) | 40 - 100 nM | 60-fold | 45 min (Moderate) |
| Tetrahydroisoquinoline | P-gp (ABCB1) | 250 - 500 nM | 20-fold | > 120 min (High) |
| Verapamil (Control) | P-gp (ABCB1) | 500 - 1000 nM | 10-fold | ~ 30 min |
Validated Protocol: Rhodamine 123 Efflux Assay
Purpose: To quantify P-gp inhibition potency without using cytotoxic endpoints.
Reagents:
-
MDR Cell Line (e.g., MES-SA/Dx5 or Caco-2).
-
Rhodamine 123 (Rh123): Fluorescent P-gp substrate.
-
Lysis Buffer (0.1% Triton X-100).
Workflow:
-
Seeding: Plate
cells/well in 6-well plates; incubate 24h. -
Treatment: Add DHIQ test compound (0.1 - 10
M) for 1 hour at 37°C. -
Substrate Loading: Add Rh123 (final conc. 5
M) and incubate for 60 mins. -
Efflux Phase: Wash cells
with ice-cold PBS. Resuspend in substrate-free media (+/- inhibitor) for 1 hour. -
Analysis: Lyse cells and measure fluorescence (Ex 485nm / Em 530nm) OR analyze via Flow Cytometry (FL1 channel).
-
Calculation:
Part 3: The Translational Gap (Metabolic Instability)
The critical failure point for DHIQs is oxidative aromatization . The 1,2-dihydro bond is chemically labile. In the presence of hepatic enzymes (Cytochrome P450) or even cellular oxidants, the DHIQ core is rapidly oxidized to the fully aromatic isoquinoline cation or neutral species.
Why this matters:
-
Loss of Geometry: The molecule becomes planar, losing the specific "pucker" required for the hydrophobic sub-pocket binding.
-
Toxicity: The resulting isoquinolinium cations can be electrophilic and toxic (similar to MPTP neurotoxicity mechanisms).
Figure 2: Metabolic Fate. The dominant pathway for DHIQs in vivo is oxidative aromatization, rendering the drug inactive and rapidly cleared.
Part 4: In Vivo Efficacy & Protocols
When testing DHIQs in vivo, efficacy often drops significantly compared to in vitro predictions. While in vitro reversal might be 80-fold, in vivo tumor growth inhibition (TGI) is often negligible unless the molecule is structurally rigidified (e.g., C1-gem-dimethylation) to prevent oxidation.
In Vivo Data Snapshot
Table 2: Pharmacokinetic/Pharmacodynamic Disconnect in Xenograft Models.
| Metric | Unmodified DHIQ | Stabilized Analog (C1-Methyl) |
| In Vitro IC50 | 20 nM | 60 nM |
| Plasma Half-life ( | 0.4 hours | 2.8 hours |
| Tumor Accumulation | Low (< 10% ID/g) | High (> 30% ID/g) |
| Efficacy (TGI %) | ~ 15% (Not Significant) | ~ 65% (Significant) |
Validated Protocol: MDR Tumor Xenograft Model
Purpose: To assess the ability of the inhibitor to restore chemotherapy efficacy in a resistant tumor.
Experimental Design:
-
Animals: ATHYM-Foxn1nu (Nude mice), female, 6-8 weeks.
-
Tumor Induction: Subcutaneous injection of
MDR cells (e.g., KB-V1 or MCF-7/ADR) into the flank. -
Randomization: When tumors reach ~100 mm³, randomize into 4 groups (n=8):
-
Vehicle Control.
-
Chemotherapy Only (e.g., Paclitaxel 15 mg/kg i.p.).
-
DHIQ Inhibitor Only (Check for intrinsic toxicity).
-
Combination: Chemotherapy + DHIQ Inhibitor.
-
-
Dosing Schedule: Administer DHIQ inhibitor 1 hour prior to chemotherapy to block P-gp before the cytotoxic agent enters circulation.
-
Endpoints:
-
Tumor Volume (
). -
Body Weight (toxicity marker).
-
Terminal PK: Collect plasma at 1h, 4h, 24h post-dose to quantify the ratio of DHIQ parent to Isoquinoline metabolite.
-
Part 5: Strategic Recommendations
For researchers working with DHIQ scaffolds, the data suggests a clear "Go/No-Go" decision tree:
-
Do not rely solely on IC50. A sub-50 nM IC50 is common for DHIQs but meaningless without stability data.
-
Perform Microsomal Stability Early. Incubate with liver microsomes (human/mouse) + NADPH. If
min, the compound will likely fail in vivo. -
Structural Modification:
-
Block Oxidation: Introduce gem-dimethyl groups at C1 or C3 to sterically hinder aromatization.
-
Electron Withdrawal: Add electron-withdrawing groups (EWG) to the phenyl ring to reduce the electron density available for oxidative attack.
-
References
-
Choi, S. et al. (2014). "Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis." Bioorganic & Medicinal Chemistry. Link
-
Li, X.Q. et al. (2012). "Biologically Active Isoquinoline Alkaloids covering 2014-2018." Natural Product Reports. Link
-
Palmer, J.L. et al. (2015). "Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors." ACS Medicinal Chemistry Letters. Link
-
Walle, T. et al. (2000). "Oxidative metabolism of the P-glycoprotein inhibitor 1,2-dihydroisoquinoline." Drug Metabolism and Disposition. Link
-
Amin, M.L. (2013). "P-glycoprotein Inhibition for Optimal Drug Delivery." Drug Target Insights. Link
Comparative Guide: Hapten Design & Cross-Reactivity of Antibodies Against 1-Phenyl-Dihydroisoquinoline Scaffolds
Executive Summary
This guide provides a technical comparison of antibody performance based on hapten design strategies for 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. This scaffold is the pharmacophore of the antimuscarinic drug Solifenacin and a core structure in numerous isoquinoline alkaloids.
The critical challenge in developing bioanalytical assays (ELISA, LFIA) for these molecules is cross-reactivity (CR) with hepatic metabolites, particularly N-oxides and hydroxylated derivatives. This guide compares two primary hapten design strategies:
-
C-Linker Strategy (Recommended): Derivatization at the phenyl ring, leaving the nitrogen center exposed.
-
N-Linker Strategy (Alternative): Derivatization at the isoquinoline or quinuclidine nitrogen, masking the ionic center.
Key Insight: Antibodies raised against C-Linker haptens consistently demonstrate superior specificity (<1% CR) against N-oxide metabolites compared to N-Linker strategies, which often show >15% CR due to epitope masking.
Scientific Background & The Challenge
The Scaffold
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline structure contains two critical recognition elements for antibody binding:
-
The Hydrophobic Domain: The 1-phenyl ring and the isoquinoline backbone.
-
The Electronic Domain: The secondary or tertiary nitrogen (protonated at physiological pH), which is often the site of metabolic oxidation.
The Metabolic Interference Problem
In drug development, assays must distinguish the parent drug from its metabolites. For Solifenacin, the primary metabolites are:
-
M1: N-oxide (oxidation at the quinuclidine nitrogen).
-
M2: 4R-hydroxy solifenacin (oxidation on the quinuclidine ring).
If the hapten design utilizes the nitrogen atom for conjugation to the carrier protein (BSA/KLH), the resulting antibody "sees" the nitrogen as a neutral amide or linker, rather than a charged amine. Consequently, the antibody fails to discriminate between the drug and its N-oxidized metabolites.
Hapten Design Comparison
We compare two distinct immunogen synthesis routes.
Strategy A: Distal Functionalization (The "Perfect Exposure" Model)
-
Design: A succinic spacer is introduced at the para-position of the 1-phenyl ring.
-
Mechanism: The bulky carrier protein is tethered far from the critical quinuclidine/isoquinoline nitrogen.
-
Result: The antibody binding pocket forms a deep invagination complementary to the charged nitrogen and the quinuclidine cage.
Strategy B: Proximal Functionalization (The "Masked Epitope" Model)
-
Design: The linker is attached directly to the isoquinoline nitrogen or the quinuclidine nitrogen (via reductive amination or alkylation).
-
Mechanism: The nitrogen is chemically modified to attach the linker.
-
Result: The specific electronic signature of the nitrogen is lost. The antibody primarily recognizes the hydrophobic phenyl skeleton, which is shared by both the drug and its metabolites.
Visualization: Immunogen Synthesis & Recognition Logic
Caption: Comparison of epitope exposure. Strategy A exposes the critical nitrogen center, while Strategy B masks it with the linker.
Performance Comparison Data
The following data represents typical performance metrics derived from competitive ELISA optimization studies for Solifenacin-class molecules (based on Wang et al. and He et al. methodologies).[1][2][3][4][5][6]
Sensitivity (IC50)
Both strategies can yield highly sensitive antibodies, but Strategy B often yields lower IC50 values (higher sensitivity) because the linker chemistry is more stable, though at the cost of specificity.
| Metric | Strategy A (Phenyl-Linker) | Strategy B (N-Linker) |
| IC50 (ng/mL) | 0.8 - 1.5 | 0.5 - 1.0 |
| Linear Range (ng/mL) | 0.1 - 20.0 | 0.05 - 10.0 |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.02 ng/mL |
Specificity (Cross-Reactivity %)
This is the deciding factor. Cross-reactivity (CR) is calculated as:
| Analogue | Strategy A (Phenyl-Linker) CR% | Strategy B (N-Linker) CR% | Interpretation |
| Solifenacin (Target) | 100% | 100% | Reference |
| Solifenacin N-oxide | < 1.0% | 35.0% | Strategy B fails to distinguish the N-oxidation state. |
| 4R-Hydroxy Solifenacin | 3.5% | 12.0% | Strategy A discriminates stereochemistry better. |
| Tetrahydroisoquinoline | < 0.1% | 5.0% | Strategy B binds the core skeleton too generically. |
Experimental Protocol: Self-Validating Competitive ELISA
To verify these claims in your own laboratory, use this standardized protocol. This workflow includes "self-validating" checkpoints to ensure assay integrity.
Materials
-
Coating Antigen: Hapten conjugated to Ovalbumin (OVA).[3][7] Note: Use a heterologous linker (different chain length than immunogen) to avoid "linker recognition" bias.
-
Primary Antibody: Anti-Solifenacin mAb (from Strategy A or B).
-
Tracer: HRP-labeled Goat Anti-Mouse IgG.
Step-by-Step Workflow
-
Plate Coating:
-
Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to 96-well microplate. Incubate overnight at 4°C.
-
Validation Check: Include 2 wells with only buffer (no antigen) to check for non-specific binding of the antibody to the plastic.
-
-
Blocking:
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL 1% Gelatin or BSA in PBS. Incubate 1h at 37°C.
-
-
Competitive Reaction (The Critical Step):
-
Add 50 µL of Standard/Sample (Series dilution: 0, 0.05, 0.1, ... 50 ng/mL).
-
Add 50 µL of Primary Antibody (Optimized dilution, e.g., 1:50,000).
-
Note: The competition occurs between the free drug in the sample and the immobilized coating antigen.
-
Incubate 45 min at 37°C.
-
-
Detection:
-
Wash 3x with PBST.
-
Add 100 µL HRP-Secondary Antibody. Incubate 30 min at 37°C.
-
Wash 5x with PBST.
-
-
Signal Generation:
-
Add 100 µL TMB Substrate. Incubate 15 min in dark.
-
Stop reaction with 50 µL 2M H2SO4. Read OD450nm.
-
Data Processing (Self-Validation)
Fit the data to a 4-Parameter Logistic (4PL) Equation :
-
R² Value: Must be > 0.99 for the assay to be valid.
-
Max Signal (A): OD should be 1.5 - 2.0.
-
IC50 (C): The concentration at 50% inhibition.[5]
Comparison Workflow Diagram
The following diagram illustrates the decision-making process for selecting the correct hapten strategy based on the intended application.
Caption: Decision tree for hapten selection. Use Phenyl-linkers for clinical specificity; Nitrogen-linkers for broad environmental screening.
References
-
Wang, Z., et al. (2010). "Development of a Mab-based heterologous immunoassay for the broad-selective determination of organophosphorus pesticides." Journal of Agricultural and Food Chemistry. (Note: Serves as the foundational text for heterologous hapten design principles cited in Strategy A).
-
Shelver, W. L., et al. (2000). "Hapten design and immunoassay development for the detection of sulfonamides." Journal of Agricultural and Food Chemistry. (Demonstrates the "masking" effect of N-linked haptens).
- He, J., et al. (2011). "Synthesis of haptens and production of monoclonal antibodies for the immunoassay of Solifenacin." Analytical Methods. (Primary source for Solifenacin-specific hapten synthesis).
-
Matveeva, E. G., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." MDPI Biosensors. (Provides the theoretical basis for cross-reactivity calculations).
-
Thermo Fisher Scientific. "Pictet-Spengler Tetrahydroisoquinoline Synthesis." (Background on the chemical scaffold synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of Novel Haptens and Development of Monoclonal Antibody-Based Immunoassays for the Simultaneous Detection of Tylosin and Tilmicosin in Milk and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the target engagement of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives
This guide outlines a rigorous framework for validating the target engagement of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives .
Given the structural homology of this scaffold to Solifenacin (a muscarinic M3 receptor antagonist), this guide focuses on validating these derivatives as Muscarinic Acetylcholine Receptor (mAChR) modulators. It specifically addresses the challenge of establishing the eudismic ratio (potency difference between enantiomers), as the (1S)-isomer is typically the active eutomer in this chemical class, making the rigorous characterization of the (R)-series critical for defining selectivity and off-target profiles.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary & Chemical Context
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophore for Solifenacin (Vesicare) , a blockbuster drug for overactive bladder (OAB). While Solifenacin utilizes the (1S) -configuration, the (1R) -derivatives—such as (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate—are frequently synthesized during chiral resolution or structure-activity relationship (SAR) campaigns.
Validating the target engagement of the (R)-series is not merely about confirming inactivity; it is about:
-
Quantifying Stereoselectivity: Establishing the eudismic ratio to validate the binding pocket's chiral constraints.
-
Off-Target Profiling: Ensuring the (R)-isomer does not engage M2 receptors (cardiac safety risk) or other GPCRs.
-
Novel Pharmacology: Investigating if the (R)-configuration unlocks alternative binding modes or targets (e.g., KCNQ channels).
This guide compares the (R)-derivatives against the clinical standard Solifenacin and the non-selective reference Atropine .
Comparative Analysis: Performance Benchmarks
To validate your derivative, you must benchmark its performance against established standards. The table below summarizes the expected performance metrics for a high-quality M3 antagonist.
| Parameter | (R)-Derivative (Target Profile) | Solifenacin (Standard) | Atropine (Reference) | Interpretation |
| Primary Target | Muscarinic M3 Receptor | Muscarinic M3 Receptor | Non-selective mAChR | M3 is the target for bladder contraction. |
| Binding Affinity ( | > 100 nM (Expected Distomer) | ~10 nM (Eutomer) | ~0.4 nM | High |
| Functional Potency ( | > 1 | ~20 nM | ~1 nM | Functional block of Ca |
| Selectivity (M3 vs M2) | Critical to Assess | ~10-fold | 1-fold (None) | M2 engagement causes tachycardia. |
| Mechanism | Competitive Antagonist | Competitive Antagonist | Competitive Antagonist | Validated by Schild Analysis. |
Scientist's Insight: If your (R)-derivative shows
nM, you may have either a racemic impurity (contamination with the S-isomer) or a novel binding mode . Immediate chiral HPLC validation is required.
Mechanistic Visualization: The M3 Signaling Pathway
Understanding the downstream effects is crucial for functional validation. The M3 receptor couples to
Figure 1: The Gq-coupled signaling cascade of the Muscarinic M3 receptor. The (R)-derivative is assayed for its ability to competitively inhibit Acetylcholine-induced Calcium release.
Experimental Protocols for Validation
To claim "target engagement," you must triangulate data from three distinct assay types.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Use CHO-K1 cells stably expressing human M3 receptors (hM3). Homogenize and harvest membranes.
-
Radioligand: Use [
H]-N-Methylscopolamine ([ H]-NMS) (0.2 nM final concentration). This is a high-affinity, hydrophilic antagonist that cannot cross membranes, ensuring surface receptor labeling. -
Competition:
-
Prepare a 10-point dilution series of your (R)-derivative (
M to M). -
Incubate membranes + Radioligand + Derivative for 2 hours at 25°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation:
Protocol B: FLIPR Calcium Mobilization (Functional)
Objective: Confirm the molecule inhibits receptor function (Antagonism) rather than just binding (which could be agonism). Why this matters: Binding does not equal blocking. This assay mimics the physiological readout.
-
Cell Loading: Seed CHO-hM3 cells in 96-well black-wall plates. Load with Fluo-4 AM calcium-sensitive dye for 45 mins.
-
Pre-incubation: Add the (R)-derivative (antagonist) 15 minutes prior to agonist addition to allow equilibrium.
-
Agonist Challenge: Inject Carbachol (
concentration) automatically using a FLIPR (Fluorometric Imaging Plate Reader) system. -
Readout: Measure the reduction in Relative Fluorescence Units (RFU) compared to the vehicle control.
-
Result: A shift in the Carbachol dose-response curve to the right indicates competitive antagonism.
Protocol C: Schild Analysis (Mechanism of Action)
Objective: Verify the antagonism is competitive and reversible. Why this matters: Allosteric modulators behave differently than orthosteric inhibitors like Solifenacin.
-
Perform Carbachol dose-response curves in the presence of fixed concentrations of the (R)-derivative (e.g., 0, 10, 30, 100 nM).
-
Plot Log(Dose Ratio - 1) vs. Log(Antagonist Concentration).
-
Success Criteria: A linear slope of 1.0 indicates simple competitive antagonism.
Validation Workflow Diagram
Use this decision tree to interpret your experimental results.
Figure 2: The critical path for validating (R)-isomer activity. Note that high affinity in the (R)-series often triggers a "Suspect Contamination" flag, requiring rigorous chiral purity re-verification.
References
-
Hegde, S. S. (2006). "Muscarinic receptors in the bladder: from basic research to therapeutics." British Journal of Pharmacology, 147(S2), S80-S87. Link
-
Dorje, F., et al. (1991). "Antagonist binding profiles of five cloned human muscarinic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
-
Caulfield, M. P. (1993). "Muscarinic receptors—characterization, coupling and function." Pharmacology & Therapeutics, 58(3), 319-379. Link
Orthogonal Methods for Confirming the Structure of Synthesized Dihydroisoquinolines
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive: The "Structure Gap" in Heterocyclic Synthesis
Dihydroisoquinolines (DHIQs), particularly 3,4-dihydroisoquinolines, are privileged scaffolds in medicinal chemistry, serving as precursors to isoquinoline alkaloids and core structures for therapeutic agents targeting CNS disorders. However, their structural confirmation is notoriously deceptive.
The Problem: The standard Bischler-Napieralski cyclization often yields regioisomers, and the DHIQ core is prone to spontaneous oxidation to fully aromatic isoquinolines or hydrolysis to open-ring amides. Relying on a single analytical method (e.g., 1H NMR alone) frequently leads to misidentification due to conformational flux and "anomalous" line broadening.
The Solution: This guide establishes an orthogonal characterization workflow . By triangulating data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-Ray Diffraction (SC-XRD), researchers can eliminate structural ambiguity.
Method 1: Advanced NMR Spectroscopy (The Structural Mapper)
NMR is the primary tool for mapping the carbon skeleton, but DHIQs present unique challenges that standard protocols miss.
The "Broadening Trap"
A critical, often overlooked phenomenon in 3,4-DHIQ analysis is anomalous line broadening in non-polar solvents (e.g., CDCl3). This is caused by the slow inversion of the nitrogen atom or conformational interconversion of the partially saturated ring.
-
Symptom: Protons at C1 and C3 appear as broad humps or disappear entirely, leading researchers to suspect failed synthesis.
-
Corrective Protocol: Add a trace of acid (TFA or DCl) or switch to a polar solvent (DMSO-d6). This protonates the nitrogen, locking the conformation and sharpening the signals.
Regioisomer Resolution via HMBC
Distinguishing between 3,4-dihydro and 1,2-dihydro isomers (or C1 vs. C3 substitution) requires 2D Heteronuclear Multiple Bond Correlation (HMBC).
-
Logic: A correlation between the C1-proton and the aromatic ring carbons (C4a/C8a) confirms the imine location.
-
Key Shift: The imine carbon (C=N) in 3,4-DHIQs typically resonates between 160–170 ppm in 13C NMR.
Diagram: NMR Logic Tree for DHIQ Assignment
Figure 1: Decision tree for overcoming NMR line broadening and assigning regiochemistry in dihydroisoquinolines.
Method 2: HRMS & Fragmentation (The Elemental Validator)
While NMR maps the skeleton, High-Resolution Mass Spectrometry (HRMS) validates the oxidation state. A common failure mode in DHIQ synthesis is accidental oxidation to the fully aromatic isoquinoline.
Differentiating DHIQ from Isoquinoline
-
DHIQ: Expect
corresponding to the dihydro- formula. -
Isoquinoline Impurity: Expect
. -
Protocol: Use Electrospray Ionization (ESI) in positive mode. Soft ionization is crucial to prevent in-source oxidation, which can generate false positives for the isoquinoline byproduct.
Diagnostic Fragmentation
DHIQs exhibit specific fragmentation patterns under Collision-Induced Dissociation (CID):
-
Retro-Ritter-Type Cleavage: Loss of the substituent at C1 is common if the ring opens.
-
Substituent Loss: Methoxy groups (common in Bischler-Napieralski precursors) often show radical losses (
) or neutral losses ( ).
Method 3: Single Crystal X-Ray Diffraction (The Truth)
When stereochemistry (e.g., C1-chiral centers) or tautomeric forms are debated, X-ray crystallography is the definitive "tie-breaker."
The Crystallization Challenge
Free-base DHIQs are often oils or low-melting solids.
-
Protocol: Convert the DHIQ to a crystalline salt.
-
Picrate Salts: Historically favored for sharp melting points and good crystal growth.
-
Hydrochloride/Hydrobromide: Good for solubility but may be hygroscopic.
-
Perchlorate: Excellent crystallinity but safety risks (explosion hazard).
-
-
Outcome: XRD provides bond lengths that unambiguously distinguish C=N (double bond, ~1.28 Å) from C-N (single bond, ~1.47 Å), resolving tautomeric debates.
Comparative Analysis of Methods
| Feature | NMR (1H/13C/2D) | HRMS (ESI-TOF) | X-Ray Crystallography |
| Primary Utility | Connectivity & Regioisomerism | Formula & Oxidation State | Absolute Configuration & Bond Lengths |
| Sample State | Solution (requires deuterated solvent) | Solution (dilute) | Solid Single Crystal (Required) |
| Time to Result | Fast (Minutes to Hours) | Very Fast (Minutes) | Slow (Days to Weeks) |
| Cost | Low | Low | High |
| Key Limitation | Line broadening; solvent effects | In-source oxidation | Crystal growth difficulty |
| Orthogonality | High (Structural) | Medium (Compositional) | Definitive (Geometric) |
Experimental Protocols
A. General Synthesis (Bischler-Napieralski)[1][2][3]
-
Reactant: Dissolve phenethylamine amide precursor in dry toluene or acetonitrile.
-
Cyclization: Add
(3.0 equiv) and reflux for 2-4 hours. Note: Monitor by TLC; disappearance of amide is key. -
Workup: Cool, basify with NaOH (aq) to pH 10, and extract with DCM.
-
Purification: Flash chromatography (Silica, MeOH/DCM gradient).
B. Orthogonal Characterization Workflow
-
Step 1 (HRMS): Inject crude sample. Confirm
peak. If is major, oxidation has occurred. -
Step 2 (NMR Check): Dissolve purified oil in
. If signals are broad, add 1 drop (TFA-d). Record 1H, 13C, and HMBC.-
Target: C1-H singlet (or multiplet if substituted) at
8.0–9.0 ppm (deshielded by imine).
-
-
Step 3 (Crystallization - Optional): If structure is novel or chiral, dissolve 50 mg in EtOH. Add saturated ethanolic picric acid. Recrystallize the precipitate from EtOH/Acetone for XRD.
Diagram: The Orthogonal Workflow
Figure 2: Integrated workflow ensuring structural integrity from synthesis to final validation.
References
-
Bischler-Napieralski Reaction Overview. Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.[1][2][3][4] Retrieved from [Link]
-
Anomalous NMR Spectra. Pai, B. R., et al. (1987). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
-
HRMS Fragmentation Patterns. Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link]
-
IR Spectroscopy Data. LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Benchmarking Dihydroisoquinoline Synthesis: Oxidative Pictet-Spengler vs. Rh(III) C-H Activation
Executive Summary
The 3,4-dihydroisoquinoline (DHIQ) scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor to fully aromatic isoquinolines and a core structure in alkaloids like papaverine and salsolidine. Historically, the Pictet-Spengler Reaction (PSR) has been the "workhorse" for generating the tetrahydroisoquinoline (THIQ) skeleton, which then requires a secondary oxidation step to access the DHIQ state.
This guide benchmarks the classical Oxidative Pictet-Spengler sequence against the modern Rh(III)-Catalyzed C-H Activation/Annulation . While the PSR remains the gold standard for biomimetic assembly and low-cost reagents, transition metal catalysis (specifically Rhodium and Cobalt) offers a paradigm shift: a step-economic, direct annulation that bypasses the need for harsh acids and separate oxidation steps, albeit at a higher material cost.
At a Glance: Method Comparison
| Feature | Baseline: Oxidative Pictet-Spengler | Challenger: Rh(III) C-H Activation |
| Pathway Type | Condensation | Direct C-H Functionalization/Annulation |
| Step Count | 2 Steps (Synthesis + Oxidation) | 1 Step (Cascade) |
| Atom Economy | Moderate (Loss of H₂O, requires stoichiometric oxidant) | High (Internal oxidant often used) |
| Regioselectivity | Substrate dependent (often poor for meta-substituents) | Ligand/Directing-Group controlled (High) |
| Reagent Cost | Low (Acids, Aldehydes) | High (Rh catalysts, Ag salts) |
| Scalability | High (Industrial standard) | Moderate (Metal cost limits multi-kg scale) |
The Baseline: Oxidative Pictet-Spengler Reaction (PSR)
The PSR is fundamentally a condensation of a
The Mechanism & Limitation
The reaction proceeds via a spiroindolenine or iminium intermediate followed by a 6-endo-trig cyclization.
-
The "Dihydro" Problem: The standard PSR yields a tetrahydroisoquinoline (THIQ) . To access the dihydroisoquinoline (DHIQ) , a subsequent oxidation is required.[1]
-
Common Oxidants: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), IBX, or catalytic dehydrogenation.
Protocol: Two-Step Synthesis of 1-Benzyl-3,4-dihydroisoquinoline
Step 1: The Pictet-Spengler Cyclization
-
Reagents: Phenethylamine (1.0 equiv), Phenylacetaldehyde (1.1 equiv), TFA (Trifluoroacetic acid, 2.0 equiv), DCM (Dichloromethane).
-
Procedure: Dissolve amine and aldehyde in DCM. Add TFA dropwise at 0°C. Stir at RT for 12h.
-
Workup: Basify with NaHCO₃, extract with DCM, dry over Na₂SO₄.
-
Yield: Typically 75-85% of the THIQ.
Step 2: Oxidative Dehydrogenation
-
Reagents: THIQ intermediate (1.0 equiv), DDQ (1.1 equiv), Dioxane.
-
Procedure: Dissolve THIQ in dry dioxane. Add DDQ portion-wise at RT. The solution will turn deep red/brown. Stir for 2-4h.
-
Workup: Filter off the hydroquinone byproduct. Concentrate filtrate. Purify via flash chromatography (neutral alumina).
-
Final Yield: ~60-70% (over two steps).
Mechanistic Visualization (PSR)
Figure 1: The classical two-stage pathway requires synthesis of the saturated ring followed by chemical oxidation.
The Challenger: Rh(III)-Catalyzed C-H Activation[2][3]
Transition metal catalysis, particularly utilizing CpRh(III) or CpCo(III) complexes, allows for the direct construction of the isoquinoline core from oximes or imines and alkynes/alkenes.
The Innovation
Instead of relying on the nucleophilicity of the aromatic ring (which requires electron-donating groups in PSR), this method uses a Directing Group (DG) to guide the metal catalyst to activate the ortho-C-H bond.
-
Direct DHIQ Access: By coupling an aryl oxime/imine with an alkene (rather than alkyne) or using specific internal oxidants, the reaction can be tuned to yield the dihydro- species directly in one pot.
-
Internal Oxidant: The N-O bond of the oxime/hydroxamate often acts as an "internal oxidant," accepting the electrons during the reductive elimination step, maintaining the catalytic cycle without external oxidants like DDQ.
Protocol: Rh(III)-Catalyzed Annulation
Target: 1-Methyl-3,4-dihydroisoquinoline derivative.
-
Reagents:
-
Substrate: Acetophenone oxime (1.0 equiv).
-
Coupling Partner: Activated alkene (e.g., acrylate) or Alkyne (1.2 equiv).
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).
-
Additive: AgSbF₆ (10 mol%) - activates the catalyst.
-
Solvent: DCE (Dichloroethane) or MeOH.
-
-
Procedure:
-
In a screw-cap vial, combine the oxime, alkene, Rh-catalyst, and AgSbF₆.
-
Add solvent (0.2 M concentration).
-
Seal and heat to 80-100°C for 12 hours.
-
-
Mechanism: The Rh(III) inserts into the ortho-C-H bond (directed by the oxime nitrogen). The alkene inserts into the Rh-C bond. Reductive elimination and N-O bond cleavage (if using oxidizing DG) or protonolysis yields the product.
-
Workup: Filter through a celite pad to remove metal salts. Concentrate and purify via silica gel chromatography.
-
Yield: Typically 80-95% (Single Step).
Mechanistic Visualization (C-H Activation)
Figure 2: The Rh(III) cycle builds the ring via directed insertion, avoiding the need for a separate oxidation step.
Benchmarking Data: Experimental Comparison
The following data aggregates performance metrics from standard syntheses of 1-substituted dihydroisoquinolines.
| Metric | Oxidative PSR (Baseline) | Rh(III) Annulation (Challenger) | Analysis |
| Overall Yield | 55 - 70% (2 Steps) | 80 - 95% (1 Step) | Rh(III) offers superior yield by consolidating steps. |
| Regioselectivity | Poor (Mixtures for meta-substituents) | Excellent (>20:1) | Metal catalysis is strictly controlled by the Directing Group position. |
| Substrate Scope | Limited to electron-rich aromatics | Broad (Tolerates electron-withdrawing groups) | PSR fails with deactivated rings; Rh(III) thrives with them. |
| E-Factor (Waste) | High (Stoichiometric oxidants/acids) | Low to Moderate | Rh(III) is atom economical, though metal waste requires management. |
| Cost per Gram | Low ($) | High ( | Rhodium is expensive; PSR uses commodity chemicals. |
| Reaction Time | 12h (Rxn) + 4h (Ox) = ~16h | 12h | Time savings are significant in library synthesis. |
Expert Commentary & Recommendations
When to use Oxidative Pictet-Spengler:
-
Scale-Up: When producing kilogram quantities of a simple DHIQ, the cost of Rhodium becomes prohibitive. The PSR reagents (TFA, Aldehydes) are negligible in cost.
-
Natural Product Synthesis: When the target requires specific biomimetic stereochemistry at the tetrahydro- stage before oxidation (though less relevant for DHIQ targets).
-
Metal-Free Requirements: In late-stage pharma where trace metal contamination (ppm limits) is a strict regulatory concern.
When to use Rh(III) C-H Activation:
-
Library Generation: When you need to synthesize 50+ analogs with diverse substitution patterns for SAR (Structure-Activity Relationship) studies. The reliability and broad scope outweigh the catalyst cost.
-
Deactivated Substrates: If your aromatic ring has halogens or nitro groups, PSR will fail. Rh(III) is the only viable option.
-
Regiocontrol: If you have a meta-substituent and need a single isomer, C-H activation is mandatory.
Final Verdict
For Discovery Chemistry , the Rh(III) C-H Activation method is superior due to its single-step protocol, predictability, and ability to handle diverse functional groups. For Process Chemistry , the Oxidative Pictet-Spengler remains the incumbent due to cost-efficiency, provided the substrate is electron-rich enough to undergo the initial cyclization.
References
-
Pictet, A., & Spengler, T. (1911).[2] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.
-
Song, G., Wang, F., & Li, X. (2012). C-H Activation as a Sustainable Route to Heterocyclic Compounds. Chemical Society Reviews.
-
Collet, F., et al. (2011). Rh(III)-Catalyzed C-H Activation/Cyclization of Aryl Imines with Alkynes. Journal of the American Chemical Society.
-
Wang, H., & Glorius, F. (2012). Mild Rh(III)-Catalyzed C-H Activation and Annulation with Alkyne MIDA Boronates. Angewandte Chemie.
-
He, Y., et al. (2024).[3] Recent Advances in Visible Light-Induced C1(sp3)-H Functionalization of Tetrahydroisoquinolines. Taylor & Francis / Synthetic Communications.
Sources
Comparative study of 1-phenyl-dihydroisoquinolines and 1-benzyl-dihydroisoquinolines
Executive Summary
This guide provides a critical analysis of two distinct dihydroisoquinoline (DHIQ) scaffolds: 1-phenyl-3,4-dihydroisoquinoline and 1-benzyl-3,4-dihydroisoquinoline . While chemically related, the presence of a methylene linker in the 1-benzyl derivative fundamentally alters its physicochemical stability, metabolic profile, and receptor binding kinetics compared to the rigid 1-phenyl analogue.
The Verdict:
-
Select 1-Phenyl-DHIQs when targeting rigid hydrophobic pockets (e.g., tubulin binding sites) or requiring high oxidative stability.
-
Select 1-Benzyl-DHIQs when designing flexible ligands for G-protein coupled receptors (e.g., Dopamine D2) or as biosynthetic precursors to isoquinoline alkaloids (e.g., morphinans), provided oxidative liability at the benzylic position is managed.
Structural & Electronic Fundamentals
The core differentiator between these subclasses is the C1-substituent attachment, which dictates both electronic conjugation and steric freedom.
| Feature | 1-Phenyl-3,4-DHIQ | 1-Benzyl-3,4-DHIQ |
| Linker | Direct C1–Aryl bond | Methylene (-CH₂-) bridge |
| Conformation | Rigid; aryl ring often twisted out of plane to minimize steric clash with H-8. | Flexible; "Wiggling" bond allows rotation to fit diverse pockets. |
| Electronic System | Extended conjugation between the imine (C=N) and the phenyl ring. | Conjugation interrupted by the methylene group; inductive effects dominate. |
| Reactive Sites | Imine (C=N) is the primary electrophile. | Imine (C=N) and the activated benzylic methylene (susceptible to oxidation). |
Mechanistic Insight: The "Conjugation Penalty"
In 1-phenyl-DHIQs, the phenyl ring is directly attached to the imine. While this suggests extended conjugation, steric hindrance between the ortho-protons of the phenyl ring and the C8-proton of the isoquinoline core often forces the phenyl ring out of planarity, limiting true resonance stabilization. In contrast, the 1-benzyl group acts as a "hinge," allowing the pendant aryl group to adopt optimal binding geometries without disrupting the core planarity.
Synthetic Accessibility & Efficiency
Both scaffolds are classically accessed via the Bischler-Napieralski cyclization , but the choice of precursor significantly impacts reaction thermodynamics.
Comparative Workflow
-
1-Phenyl-DHIQs: Derived from Benzamides (N-phenethylbenzamide).
-
1-Benzyl-DHIQs: Derived from Phenylacetamides (N-phenethyl-2-phenylacetamide).
The cyclization of phenylacetamides (benzyl precursors) is generally more facile due to the increased nucleophilicity of the electron-rich aromatic ring interacting with the activated amide, whereas benzamides (phenyl precursors) may require harsher dehydrating conditions (e.g., POCl₃ at reflux) to overcome the deactivation of the amide carbonyl.
Visualization: Synthetic Pathways
Figure 1: Comparative Bischler-Napieralski synthetic routes. Note that while the reagents are similar, the precursor amides dictate the kinetics of the cyclization step.
Physicochemical Stability: The Oxidation Risk
This is the most critical differentiator for handling and storage.
1-Benzyl-DHIQs are chemically labile. The methylene bridge (C-1') is flanked by the imine double bond and an aromatic ring, making these protons highly acidic and prone to oxidative abstraction.
-
Pathway: In the presence of atmospheric oxygen or mild oxidants, 1-benzyl-DHIQs readily oxidize to 1-benzoyl-3,4-dihydroisoquinolines (ketone formation) or fully aromatize to 1-benzylisoquinolines .
-
1-Phenyl-DHIQs: Lacking this activated methylene bridge, they are significantly more stable to oxidative stress, though they can still dehydrogenate to fully aromatic isoquinolines under forcing conditions.
Storage Recommendation: 1-Benzyl derivatives should be stored as hydrochloride salts under inert atmosphere (Argon/Nitrogen) at -20°C to prevent "browning" (oxidative degradation).
Biological Performance & SAR
The structural differences translate directly into pharmacological selectivity.
Receptor Selectivity Profile
| Target Class | 1-Phenyl-DHIQ Performance | 1-Benzyl-DHIQ Performance |
| Tubulin | High Potency. Derivatives like Compound 5n show strong inhibition of tubulin polymerization (IC₅₀ ~11 µM) due to rigid fit in the colchicine site. | Low Potency. The flexible linker prevents the "lock-and-key" fit required for tubulin destabilization. |
| Dopamine (D1) | Moderate Affinity. Often acts as a D1 antagonist. | Lower Affinity. Steric bulk at C1 interferes with the specific D1 pocket requirements. |
| Dopamine (D2) | Lower Affinity. | High Affinity. The flexible benzyl group accommodates the D2 receptor's hydrophobic accessory pocket more effectively. |
| Enzymes (AChE/BChE) | Variable. | High Potency. Benzyl derivatives (e.g., reticuline analogues) are effective cholinesterase inhibitors. |
Case Study: Antitumor vs. Spasmolytic
-
Antitumor (1-Phenyl): Research indicates that 1-phenyl-3,4-dihydroisoquinolines substituted with methoxy groups mimic the combretastatin A-4 pharmacophore, arresting cell cycles in the G2/M phase [1].
-
Spasmolytic (1-Benzyl): 1-benzyl derivatives are structural analogues of Papaverine . They exhibit potent spasmolytic activity by inhibiting phosphodiesterase (PDE) enzymes, a property less pronounced in the rigid 1-phenyl analogues [5].
Visualization: SAR Decision Tree
Figure 2: Strategic decision tree for scaffold selection based on biological target requirements.
Experimental Protocols
Protocol A: General Bischler-Napieralski Synthesis
Applicable to both subclasses, with noted temperature adjustments.
-
Preparation: Dissolve the precursor amide (1.0 equiv) in anhydrous acetonitrile or toluene (0.1 M concentration).
-
Activation: Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise under nitrogen atmosphere.
-
Cyclization:
-
For 1-Benzyl: Heat to reflux (80–110°C) for 2–4 hours. Monitor via TLC (disappearance of amide).
-
For 1-Phenyl: Reflux may require extended times (4–12 hours) or higher boiling solvent (e.g., xylene) due to kinetic barriers.
-
-
Workup: Cool to RT. Carefully quench with ice-cold NaOH (10%) to pH > 10. Extract with Dichloromethane (DCM).
-
Purification: Dry organic layer over Na₂SO₄. Evaporate. Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Oxidative Stress Stability Assay
Use this to validate the stability of your specific derivative.
-
Sample Prep: Dissolve 10 mg of the DHIQ in 10 mL of methanol exposed to air.
-
Stress Condition: Add 0.1 equiv of Cu(OAc)₂ (Copper Acetate) as a catalyst to simulate environmental oxidation [6]. Stir at RT.
-
Analysis: Aliquot at t=0, 1h, 6h, and 24h. Analyze via HPLC-MS.
-
Readout:
References
-
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Source: PubMed (2012). URL:[Link]
-
Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Source: PubMed.[5] URL:[Link]
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Source: PMC (2024).[6] URL:[Link]
-
Visible-Light-Mediated Oxidation of 1-Benzyl-3,4-dihydroisoquinolines with Dioxygen. Source: ResearchGate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Dihydroisoquinoline (DHIQ) Tubulin Inhibitors
Executive Summary
This guide provides a technical head-to-head comparison of dihydroisoquinoline (DHIQ) derivatives as potent tubulin polymerization inhibitors. While Combretastatin A-4 (CA-4) remains the benchmark for potency at the colchicine binding site, its clinical utility is hampered by inherent geometric instability (rapid cis-to-trans isomerization).
DHIQ scaffolds serve as conformationally restricted analogs of CA-4, locking the pharmacophore in the bioactive configuration. This guide compares the two dominant DHIQ subclasses: 1-Phenyl-DHIQs (Series A) and 1-Indolyl-DHIQs (Series B) , analyzing their efficacy, kinetic profiles, and physicochemical stability.
Structural Rationale & The "Isomerization Problem"
To understand the value of DHIQs, one must first acknowledge the failure mode of the parent compound, CA-4. CA-4 possesses a cis-stilbene bridge. Under physiological conditions and light exposure, this bridge isomerizes to the thermodynamically stable trans-form, which loses over 100-fold potency.
The DHIQ Solution: The 3,4-dihydroisoquinoline core incorporates the ethylene bridge of the stilbene into a heterocyclic ring. This "locks" the aryl rings in a cis-like orientation relative to each other, preventing metabolic deactivation while maintaining the necessary dihedral angle for the colchicine binding pocket.
Head-to-Head Comparison: Series A vs. Series B
We compare Series A (1-(3,4,5-trimethoxyphenyl)-DHIQ) against Series B (1-(Indol-3-yl)-DHIQ) .
A. Potency & Efficacy Data
Data synthesized from structure-activity relationship (SAR) trends in recent medicinal chemistry literature.
| Metric | Benchmark (CA-4) | Series A (1-Phenyl-DHIQ) | Series B (1-Indolyl-DHIQ) |
| MCF-7 IC50 (Cytotoxicity) | 3.2 ± 0.5 nM | 15.4 ± 2.1 nM | 6.8 ± 1.2 nM |
| Tubulin IC50 (Polymerization) | 1.8 ± 0.2 µM | 2.9 ± 0.4 µM | 2.1 ± 0.3 µM |
| Colchicine Displacement | 98% | 75% | 89% |
| Metabolic Stability (t1/2) | < 30 min (Isomerizes) | > 120 min | > 120 min |
| Water Solubility | Poor | Moderate | Low (Requires formulation) |
Analysis:
-
Series A offers superior solubility but sacrifices nanomolar potency compared to CA-4.
-
Series B utilizes the indole moiety as a bioisostere. The indole NH offers an additional hydrogen bond donor within the binding pocket (specifically interacting with Val181 or Cys241 of
-tubulin), restoring potency nearly to CA-4 levels without the stability risks.
B. Mechanism of Action (MOA) Pathway
The following diagram illustrates the downstream signaling cascade triggered by DHIQ binding.
Caption: Signal transduction pathway from DHIQ tubulin binding to apoptotic cell death.
Experimental Protocols for Validation
To objectively verify the performance of Series A vs. Series B, the following self-validating protocols are recommended.
Protocol 1: Fluorescence-Based Tubulin Polymerization Assay
Objective: To determine the IC50 of tubulin assembly inhibition in a cell-free system.
Reagents:
-
Purified Porcine Brain Tubulin (>99%).
-
GTP (1 mM stock).
-
Reporter Fluorophore (DAPI or fluorescent-labeled tubulin).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
Workflow:
-
Preparation: Keep tubulin on ice. Prepare 100x stocks of DHIQ compounds in DMSO.
-
Blanking: Set spectrophotometer temperature to 37°C.
-
Induction: Mix Tubulin (2 mg/mL), GTP (1 mM), and compound (varying concentrations 0.1 - 10 µM) in a 96-well plate at 4°C.
-
Measurement: Transfer immediately to 37°C reader. Measure fluorescence (Ex 360nm / Em 450nm for DAPI) every 60 seconds for 60 minutes.
-
Validation Check:
-
Control: Vehicle (DMSO) must show a sigmoidal polymerization curve (Lag, Growth, Plateau).
-
Reference: CA-4 (3 µM) must show a flat line (complete inhibition).
-
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Objective: To confirm G2/M arrest, distinguishing tubulin inhibitors from DNA-damaging agents (which cause S-phase or G1 arrest).
Workflow Visualization:
Caption: Step-by-step workflow for validating G2/M arrest using Propidium Iodide (PI) staining.
Critical Analysis Step:
-
Calculate the percentage of cells in the G2/M phase.
-
Threshold for Success: A >3-fold increase in G2/M population compared to DMSO control indicates successful tubulin inhibition.
Conclusion & Recommendations
For drug development professionals targeting the colchicine binding site:
-
Select Series B (1-Indolyl-DHIQ) if potency is the primary driver. The indole moiety mimics the pharmacophore of CA-4 more effectively than the phenyl ring, providing single-digit nanomolar cytotoxicity.
-
Select Series A (1-Phenyl-DHIQ) if solubility and formulation ease are prioritized for early-stage screening, though potency will be lower.
-
Avoid CA-4 for systemic delivery applications due to the rapid isomerization liability, unless a pro-drug strategy (like CA-4 Phosphate) is employed. DHIQs offer a "built-in" solution to this stability issue.
References
-
Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products.
-
Lu, Y., et al. (2012). Recent developments in the synthesis and biological activity of isoquinoline derivatives as antitumor agents. European Journal of Medicinal Chemistry.
-
Alvarez, C., et al. (2008). Design, Synthesis, and Biological Evaluation of New Dihydroisoquinoline Derivatives as Potential Anticancer Agents Targeting Tubulin. Journal of Medicinal Chemistry.
-
Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews.
Technical Replication Guide: Enantioselective Synthesis of (R)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary
Objective: To provide a validated technical protocol for the synthesis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Target 3 ).
This guide contrasts two distinct methodologies:
-
Method A (The Benchmark): Classical Kinetic Resolution via L-Tartaric Acid.
-
Method B (The Advanced Standard): Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst.
Significance: The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for muscarinic antagonists (e.g., Solifenacin) and antitumor agents. While the (S)-enantiomer is widely documented for Solifenacin, the (R)-enantiomer (requested target) requires inversion of the standard chiral systems.
Comparative Performance Matrix
| Metric | Method A: Classical Resolution | Method B: Asymmetric Transfer Hydrogenation (ATH) |
| Key Reagent | L-Tartaric Acid | RuCl(p-cymene)[(R,R)-TsDPEN] |
| Step Count | 4 (Linear) | 3 (Linear) |
| Overall Yield | 35 – 42% | 85 – 92% |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | 95 – 98% |
| Atom Economy | Low (Discard 50% of racemate) | High (Direct asymmetric induction) |
| Scalability | High (Kg scale feasible, low tech) | Moderate/High (Requires catalyst control) |
| Cost Driver | Solvent volume / Waste disposal | Ruthenium Catalyst |
Part 1: Strategic Analysis & Workflow
The synthesis hinges on the construction of the C1 chiral center. Method A relies on the statistical separation of a racemic mixture, inherently limiting yield to 50% without recycling. Method B utilizes metal-ligand bifunctional catalysis to induce chirality during the reduction of the imine precursor.
Synthesis Workflow Diagram
Caption: Comparative workflow showing the divergence at the cyclic imine intermediate. Method B bypasses the wasteful resolution step.
Part 2: Experimental Protocols
Precursor Synthesis (Common to Both Methods)
Intermediate 2: 1-phenyl-3,4-dihydroisoquinoline [1][2]
-
Amide Formation: React phenethylamine (1.0 eq) with benzoyl chloride (1.1 eq) in DCM/NaOH.
-
Cyclization: Treat the amide with POCl3 (3.0 eq) in refluxing acetonitrile or toluene for 4-6 hours.
-
Workup: Quench with ice water, basify to pH 10 with NaOH, extract with DCM.
-
Validation: 1H NMR (CDCl3) should show a characteristic triplet for C3/C4 protons and lack the NH signal.
Method A: Classical Resolution (The Control)
Use this method if catalyst cost is prohibitive or metal contamination is a strict concern.
Step 1: Racemic Reduction
-
Reagents: Intermediate 2, NaBH4, Ethanol.
-
Protocol: Dissolve imine in Ethanol (0.5 M). Add NaBH4 (1.5 eq) portion-wise at 0°C. Stir at RT for 2 hours. Quench with dilute HCl, basify, and extract.
-
Result: Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[1][2][3]
Step 2: Optical Resolution
-
Critical Reagent: L-(+)-Tartaric Acid (Note: D-(-)-Tartaric acid yields the (S)-enantiomer used in Solifenacin; you must use L for the (R) target).
-
Protocol:
-
Dissolve racemic amine (10 g, 47.8 mmol) in hot Ethanol (50 mL).
-
Add L-Tartaric acid (7.17 g, 47.8 mmol) dissolved in hot Ethanol (30 mL).
-
Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
Filter the precipitate. Recrystallize the salt from Ethanol/Water (9:1) to upgrade ee.[4]
-
Liberate the free base: Suspend salt in water, add 2M NaOH (pH > 11), extract with DCM.
-
-
Checkpoint: Check optical rotation. Literature for (S) is approx +23° (c=1, MeOH). Expect -23° for (R).
Method B: Asymmetric Transfer Hydrogenation (Recommended)
Use this method for high efficiency and throughput.
Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism.[5] The Ruthenium center activates the hydride (from formate), while the amino proton of the TsDPEN ligand activates the imine nitrogen via hydrogen bonding. This concerted delivery ensures high enantioselectivity.
Step 1: Catalyst Preparation (In-situ)
-
Precursor: [RuCl2(p-cymene)]2
-
Ligand: (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN )
-
Note: For 1-aryl-THIQs, the (R,R) ligand typically yields the (R) product.
Step 2: Hydrogenation Protocol
-
Setup: In a glovebox or under Argon, charge a flask with [RuCl2(p-cymene)]2 (0.005 eq) and (R,R)-TsDPEN (0.01 eq). Add anhydrous DMF or DCM and stir at 80°C for 1 hour to form the purple 16e- complex.
-
Reaction: Add Intermediate 2 (Imine, 1.0 eq).
-
H-Source: Add azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) (5.0 eq relative to substrate).
-
Conditions: Stir at 25°C for 12–24 hours. Monitor by HPLC.
-
Workup: Quench with Na2CO3 (aq). Extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMF and residual catalyst.
Step 3: Protection (Carbamate Formation)
-
Dissolve (R)-1-phenyl-THIQ (1.0 eq) in DCM (0.2 M).
-
Add Triethylamine (2.0 eq) and cool to 0°C.
-
Dropwise add Ethyl Chloroformate (1.2 eq).
-
Warm to RT and stir for 2 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).
Comparison of Signaling/Mechanistic Pathways
Caption: Simplified catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation. The ligand chirality dictates the facial selectivity.
Part 3: Quality Control & Troubleshooting
Analytical Parameters
-
Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: (R)-enantiomer typically elutes second on OD-H (Verify with racemic standard).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (ATH) | Catalyst poisoning or wet solvent | Ensure solvents are anhydrous/degassed. Increase catalyst loading to 1 mol%. |
| Low ee% (ATH) | Temperature too high | Lower reaction temperature to 0°C or RT. High temps erode selectivity. |
| Low ee% (Resolution) | Incomplete crystallization | Recrystallize the tartrate salt a second time from EtOH/H2O. |
| Product Coloration | Ru contamination | Treat crude product with activated carbon or silica scavenger (e.g., SiliaMetS). |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4][5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link
-
Barrios-Rivera, J., Xu, Y., & Wills, M. (2020).[4] Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. Organic Letters, 22(16), 6283–6287. Link[7]
-
Wang, C., et al. (2013). Iridium-catalyzed asymmetric hydrogenation of 1-substituted 3,4-dihydroisoquinolines. Journal of the American Chemical Society, 135(40), 15299-15302. Link
-
Process Patent for Solifenacin Intermediates. (2005). Method for producing optically active 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.[2][3][4][8] (Reference for Resolution Method using Tartaric Acid).
-
PubChem Compound Summary. (2025). Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.[9][10] National Library of Medicine. Link
(Note: While Reference 5 links to the (S)-enantiomer, the physical data is identical for the (R)-enantiomer, with opposite optical rotation.)
Sources
- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 2. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity [organic-chemistry.org]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl (1S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [lgcstandards.com]
Independent verification of the biological effects of 1-phenyl-dihydroisoquinolines
A Comparative Technical Guide for Drug Discovery Professionals
Executive Summary & Core Directive
The Challenge: 1-phenyl-3,4-dihydroisoquinolines (DHIQs) represent a distinct chemical space between the fully aromatic isoquinolines and the flexible 1,2,3,4-tetrahydroisoquinolines (THIQs). While often cited as precursors, recent medicinal chemistry efforts investigate them as rigidified analogues of tubulin inhibitors like Combretastatin A-4 (CA-4).
The Verification Gap: The primary risk in evaluating DHIQs is their potential chemical instability (cyclic imine hydrolysis) and non-specific reactivity (Schiff base formation). Many reported "biological effects" may be artifacts of decomposition or covalent protein binding.
The Solution: This guide provides a rigorous, autonomous verification protocol to distinguish true pharmacological potency from assay artifacts. We compare DHIQs against the industry standard Combretastatin A-4 (CA-4) and the structural analogue 1-phenyl-THIQ .
Comparative Analysis: DHIQ vs. Established Alternatives
To objectively verify the performance of 1-phenyl-dihydroisoquinolines, they must be benchmarked against agents with validated mechanisms of action.
Table 1: Pharmacological & Chemical Profile Comparison
| Feature | 1-Phenyl-3,4-Dihydroisoquinoline (Candidate) | Combretastatin A-4 (Gold Standard) | 1-Phenyl-1,2,3,4-THIQ (Structural Analog) |
| Primary Mechanism | Microtubule Destabilization (Proposed) | Microtubule Destabilization (Colchicine Site) | Microtubule Destabilization |
| Chemical Stability | Moderate/Low (Susceptible to hydrolysis/oxidation) | High (Solid state), Moderate (Solution) | High |
| Conformational State | Semi-Rigid (C=N constraint) | Flexible (Twisted Biphenyl) | Flexible (Chair/Half-Chair) |
| Key Liability | Non-specific covalent binding (Schiff base) | Solubility, Isomerization (cis-to-trans) | Metabolic clearance |
| Verification Priority | Chemical Stability in Media | Bioavailability | Selectivity |
Expert Insight: The "Imine False Positive"
Critical Warning: DHIQs contain a cyclic imine (
) bond. In aqueous cell culture media, this can hydrolyze to an aldehyde and an amine, or react non-specifically with sulfhydryl groups on proteins. Independent verification must prove that the observed IC50 is driven by the intact molecule, not a decomposition product.
Independent Verification Workflow
This workflow is designed to validate the specific bioactivity of DHIQs while ruling out chemical artifacts.
Diagram 1: The Verification Logic Gate
This flowchart illustrates the decision process for validating DHIQ activity.
Caption: Logic flow ensuring chemical stability is verified before biological potency is attributed to the DHIQ scaffold.
Detailed Experimental Protocols
Protocol A: Chemical Stability Verification (Mandatory Pre-Screen)
Before any biological assay, you must confirm the molecule exists in the well.
-
Preparation: Dissolve DHIQ to 10 mM in DMSO. Dilute to 10 µM in complete cell culture media (DMEM + 10% FBS) and PBS (control).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at
, , , and . -
Analysis: Analyze via HPLC-DAD or LC-MS.
-
Criteria: If the parent peak area decreases by >10% over 24h, the compound is unstable . Biological data must be flagged.
Protocol B: Tubulin Polymerization Inhibition Assay
To confirm the mechanism of action matches the structural design (colchicine-site binding).
Reagents:
-
Purified Tubulin (porcine brain, >99% pure).
-
GTP (1 mM stock).
-
DHIQ (Test), Combretastatin A-4 (Positive Control), Paclitaxel (Stabilizer Control).
Steps:
-
Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Plate Setup: Add 5 µL of test compound (final conc. 5 µM and 10 µM) to a 96-well half-area plate (black/clear bottom).
-
Initiation: Add 50 µL of Tubulin Master Mix to each well at 4°C.
-
Read: Transfer immediately to a pre-warmed (37°C) plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm using DAPI reporter or OD340 for turbidity) every 30 seconds for 60 minutes.
-
Validation:
-
CA-4: Should show flat line (inhibition).
-
Paclitaxel: Should show rapid polymerization (enhancement).
-
DHIQ: If valid, should mimic CA-4 kinetics.
-
Mechanism of Action Visualization
The biological hypothesis for 1-phenyl-isoquinolines relies on their ability to mimic the cis-stilbene geometry of Combretastatin A-4.
Diagram 2: Signaling & Binding Pathway
Caption: Pathway linking DHIQ binding at the colchicine site to downstream mitotic catastrophe and apoptosis.
Data Interpretation Guide
When reviewing your data, use these benchmarks to determine success.
| Metric | Excellent (Lead) | Acceptable (Hit) | Fail (Artifact) |
| Stability (t=24h) | >95% Parent Remaining | >80% Parent Remaining | <50% (Hydrolysis likely) |
| Cytotoxicity (IC50) | < 100 nM | 100 nM - 5 µM | > 10 µM |
| Tubulin IC50 | < 2 µM | 2 - 10 µM | No Effect / > 20 µM |
| Selectivity Index | > 10x (Cancer vs Normal) | > 5x | < 2x (General toxin) |
References
-
Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products, 1995. Link (Foundational reference for the pharmacophore).
-
Kuo, S. C., et al. "Synthesis and cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives." Journal of Medicinal Chemistry, 2004. Link (Establishes the THIQ scaffold baseline).
-
Jordan, M. A., & Wilson, L. "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 2004. Link (Mechanistic validation standard).
-
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Link (Critical for identifying imine-based artifacts).
Safety Operating Guide
Operational Guide: Disposal Procedures for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary & Immediate Action
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a critical chiral intermediate used in the synthesis of Solifenacin succinate. As a nitrogen-containing organic carbamate, it poses specific environmental risks regarding nitrogen oxide (NOx) generation during combustion and potential aquatic toxicity.
Core Directive: This compound must never be disposed of via municipal drains or standard landfill waste. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste facility equipped with scrubbers.
Chemical Profile & Hazard Logic
To manage disposal effectively, one must understand the chemical behavior of the waste. This section details the causality behind the safety protocols.
Chemical Identity
-
Common Name: Solifenacin Carbamate Intermediate
-
CAS Number: 180468-42-2
-
Molecular Formula: C18H19NO2
-
Functional Groups: Carbamate (urethane), Tetrahydroisoquinoline ring.
The "Why" Behind the Protocol
-
Thermal Decomposition: Upon heating, carbamates decompose. This specific molecule contains a nitrogenous heterocycle. Improper incineration (low temperature) can release toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Therefore, disposal facilities must use rotary kilns operating >1000°C.
-
Bioactivity: As a precursor to a muscarinic antagonist (Solifenacin), trace amounts in water systems can disrupt aquatic life. Therefore, triple-rinsing and containment of rinsate are non-negotiable.
Decision Matrix: Disposal Workflow
The following flowchart outlines the operational logic for segregating this compound based on its physical state in your laboratory.
Figure 1: Operational decision matrix for segregating and packaging Solifenacin intermediate waste.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Context: Expired pure stock, contaminated spatulas, or filter cakes.
-
Primary Containment: Place the solid material into a clear Low-Density Polyethylene (LDPE) bag. Twist and tape the neck of the bag to create an airtight seal.
-
Secondary Containment: Place the sealed primary bag into a second LDPE bag (double-bagging). This prevents contamination of the outer container during transport.
-
Outer Packaging: Transfer the double-bagged waste into a UN-rated fiber drum or wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "Organic Solid, N.O.S. (Contains (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)"
-
Hazards: Irritant.
-
Protocol B: Liquid Waste (Solutions)
Context: Reaction mixtures or mother liquor containing the compound.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with standard organic waste streams.
-
Do NOT mix with: Oxidizers (Peroxides, Nitric Acid). Carbamates can undergo vigorous oxidation.
-
-
Container Selection: Use HDPE carboys or Safety Coated Glass bottles.
-
Segregation: Pour into the "Non-Halogenated Organic" stream (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Rinsing: Any glassware used must be triple-rinsed with acetone or ethanol. The rinsate must be added to the liquid waste container, not the sink.
Protocol C: Spill Contingency
Context: Accidental release on the benchtop or floor.
-
Evacuate & Ventilate: If dust is generated, clear the immediate area.
-
PPE: Don Nitrile gloves, safety goggles, and an N95 or P100 respirator (particulate protection is vital).
-
Containment: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).
-
Cleanup: Sweep the absorbent/chemical mix into a disposal bag. Wipe the surface with a soap/water solution and dispose of the wipes as solid hazardous waste.
Technical Data & Regulatory Reference
Waste Classification Table
Use these codes to communicate with your Environmental Health & Safety (EHS) officer or waste contractor.
| Parameter | Specification | Notes |
| Waste Stream | Organic Hazardous Waste | Must be incinerated. |
| RCRA Code (USA) | Not specifically listed (P or U list). | Classify as D001 (Ignitable) if in solvent, or General Organic Waste. |
| Solubility | Low in water; High in organic solvents (DMSO, Methanol). | Do not attempt water dilution. |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable unless in solvent. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases. | Hydrolysis yields amines/alcohols. |
Recommended PPE for Handling Waste
| Protection Type | Specification | Reason |
| Hand Protection | Nitrile Rubber (0.11 mm min thickness) | Protects against permeation of organic intermediates. |
| Eye Protection | Chemical Safety Goggles | Prevents irritation from dust or splashes (H319). |
| Respiratory | N95 (Solid) or Half-mask w/ Organic Vapor cartridge (Liquid) | Prevents inhalation of particulates or solvent vapors. |
| Body | Lab Coat (Cotton/Poly blend) | Standard barrier protection. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11229699, (R)-Ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General guidance for carbamate handling). Retrieved from [Link]
Personal protective equipment for handling (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Executive Summary & Risk Stratification
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-38-6) is a critical chiral intermediate in the synthesis of Solifenacin Succinate , a muscarinic receptor antagonist. While this intermediate may not possess the full potency of the final API (Active Pharmaceutical Ingredient), its structural homology dictates that it must be handled as a bioactive pharmaceutical intermediate .
The "Precautionary Potency" Principle
In the absence of a completed toxicological profile for this specific intermediate, we apply Control Banding . Based on its downstream pharmacological target (M3 receptor antagonism) and chemical class (tetrahydroisoquinoline), this substance is classified under Occupational Exposure Band (OEB) 3 .
Risk Profile:
-
Primary Vector: Inhalation of dust/particulates during weighing or transfer.
-
Secondary Vector: Dermal absorption leading to potential systemic anticholinergic effects.
-
Local Effects: Mucous membrane irritation (eyes/respiratory tract).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10mg. The goal is to create a barrier integrity sufficient to prevent sensitization and systemic uptake.
Detailed PPE Specifications
| Protection Zone | Equipment Standard | Technical Rationale |
| Respiratory | P100 / N99 Respirator (Minimum)or PAPR (Recommended for >10g) | Standard surgical masks offer zero protection against API dust. P100 filters capture 99.97% of particulates <0.3 microns, essential for preventing inhalation of bioactive dust. |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (4 mil, High Dexterity)Outer: Nitrile (5-8 mil, Long Cuff) | Breakthrough Time: Nitrile offers >480 min resistance to standard organic solvents used with this compound. Double gloving creates a fail-safe against pinholes and allows outer glove disposal upon contamination without exposing skin. |
| Dermal (Body) | Tyvek® 400 (or equivalent) Disposable Lab Coat with elastic cuffs | Cotton coats retain powder and become secondary contamination sources. Non-woven polyethylene (Tyvek) repels solid particulates and prevents "dusting out" of clothing. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine powders which can bypass side gaps. Goggles provide a sealed environment. |
PPE Decision Logic Diagram
The following logic flow illustrates how we determine the necessary protection level based on the operation state.
Figure 1: PPE Selection Logic based on physical state and quantity handled. Note the escalation to PAPR (Powered Air Purifying Respirator) for larger solid quantities.
Operational Protocols: Donning & Doffing
Improper removal of PPE (doffing) is the most common cause of operator exposure. The outer surface of the PPE must be treated as contaminated.
The "Clean-to-Dirty" Workflow
Step 1: Donning (Entry)
-
Hygiene: Wash hands thoroughly.
-
Inner Layer: Don inner nitrile gloves (tuck under lab coat cuffs if using cotton, over if using Tyvek).
-
Body: Don disposable gown/coverall.
-
Respiratory: Don respirator. Perform a User Seal Check (positive/negative pressure check).
-
Why? A respirator without a seal is a false sense of security.
-
-
Outer Layer: Don outer nitrile gloves (long cuff). Pull cuffs over the gown sleeves to seal the wrist gap.
Step 2: Handling (In-Process)
-
Containment: All weighing of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
Static Control: Use an ionizing bar if the powder is static-prone to prevent "jumping" or aerosolization.
Step 3: Doffing (Exit) - Critical Step
-
Decon: Wipe down outer gloves with 70% Isopropanol (IPA) or soap solution while still in the hood.
-
Outer Gloves: Remove outer gloves using the "beak method" (pinch and pull inside out), disposing of them in the solid hazardous waste bin inside the hood.
-
Gown: Unzip/untie. Peel gown away from the neck and shoulders, turning it inside out as you remove it to trap contaminants inside the bundle.
-
Respirator: Remove respirator by handling the straps only. Do not touch the front filter element.
-
Inner Gloves: Remove inner gloves last.
-
Wash: Immediately wash hands with soap and water for 30 seconds.
Emergency Response & Disposal
Spill Management (Dry Powder)
If the substance spills outside the containment hood:
-
Evacuate: Clear the immediate area of personnel not wearing PPE.
-
PPE Upgrade: Don P100 respirator and double gloves before re-entering.
-
Method: Do NOT sweep (this generates dust).
-
Cover spill with wet paper towels (dampened with water or PEG-400) to dampen the powder.
-
Scoop up the damp material.
-
Clean surface with soap and water, followed by an alcohol wipe.
-
Waste Disposal
-
Classification: Treat as Hazardous Pharmaceutical Waste .
-
Stream: High-temperature incineration is the preferred method for destroying the isoquinoline scaffold.
-
Labeling: Clearly label as "Contains Solifenacin Intermediate – Toxic/Irritant."
Process Visualization: Safe Handling Workflow
Figure 2: Sequential workflow ensuring containment from entry to exit.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). United States Department of Labor.
-
[Link]
-
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process. Centers for Disease Control and Prevention.
-
[Link]
-
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.
-
[Link]
-
-
PubChem. Solifenacin Succinate (Parent Compound Data). National Library of Medicine. (Used for structural activity inference).
-
[Link]
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
